3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-10(5-3-1)11-8-14-12-9-13-6-7-15(11)12/h1-5,8,13H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNUCZQUHKEDBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2C3=CC=CC=C3)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647542 | |
| Record name | 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885281-16-3 | |
| Record name | 5,6,7,8-Tetrahydro-3-phenylimidazo[1,2-a]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885281-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Abstract
This technical guide provides a comprehensive overview of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, provide a detailed synthesis protocol with mechanistic insights, explore its known biological activities and potential mechanisms of action, and present standardized experimental workflows. This document is intended for researchers, chemists, and pharmacologists engaged in drug discovery and development, offering a consolidated resource to facilitate further investigation and application of this versatile scaffold.
Introduction and Core Compound Identification
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic ring system in medicinal chemistry, recognized for its diverse pharmacological potential.[1][2] As a structural analog of deazapurines, this bicyclic system with a bridgehead nitrogen atom serves as a foundational structure for compounds targeting a wide array of biological targets, including enzymes and receptors.[1][3] The specific derivative, this compound, has emerged as a promising candidate for therapeutic development due to its unique structural features that allow for extensive modification and tailored biological activity.[4] Its potential applications span several therapeutic areas, including neurological disorders and oncology.[4]
The core of this guide is centered on the precise identification and characterization of this molecule.
| Identifier | Value | Source |
| CAS Number | 885281-16-3 | [4][5][6] |
| Molecular Formula | C₁₂H₁₃N₃ | [4] |
| Molecular Weight | 199.26 g/mol | [4] |
| PubChem ID | 24820498 | [4] |
| Appearance | Gray solid | [4] |
| Purity (Typical) | ≥ 98% (HPLC) | [4] |
| Storage Conditions | Store at 0 - 8 °C | [4] |
A dihydrochloride salt form of this compound is also commercially available, with CAS number 1986429-23-5.[7][8]
Synthesis Pathway and Mechanistic Rationale
The synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is a well-established process in organic chemistry, typically involving the cyclization of a piperazine-based precursor. A general and robust synthetic route is outlined below, based on established methodologies for similar structures.[9]
General Synthesis Workflow
The synthesis can be conceptualized as a two-stage process: formation of the imidazo ring onto a pre-existing piperazine structure. A common approach involves the reaction of a substituted piperazine with an α-haloketone followed by cyclization.
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: N-Alkylation
-
Dissolve piperazin-2-one (1.0 eq) in absolute Dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃) (2.5 eq) to the solution.
-
Add 2-bromoacetophenone (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours at room temperature.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into ice water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylated intermediate.
-
Causality: Potassium carbonate acts as a base to deprotonate the secondary amine of the piperazin-2-one, facilitating the nucleophilic attack on the electrophilic carbon of 2-bromoacetophenone. DMF is an ideal polar aprotic solvent for this Sₙ2 reaction.
Step 2: Cyclization and Dehydration (Robinson-Gabriel Synthesis)
-
Dissolve the intermediate from Step 1 in absolute toluene.
-
Add ammonium acetate (NH₄OAc) (10-20 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Maintain reflux for 3-5 hours until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the bicyclic lactam.
-
Causality: Ammonium acetate serves as the nitrogen source for the formation of the imidazole ring. The reaction proceeds via condensation of the ketone with ammonia (from NH₄OAc), followed by intramolecular cyclization and subsequent dehydration, driven by the removal of water via the Dean-Stark trap.
Step 3: Lactam Reduction
-
Dissolve the bicyclic lactam from Step 2 in anhydrous Tetrahydrofuran (THF) under an argon atmosphere.
-
Cool the solution to 0 °C and slowly add Borane-THF complex (BH₃·THF) (3.0-4.0 eq).
-
Allow the reaction to warm to room temperature and then heat to reflux for 24-48 hours.
-
Cool the mixture to 0 °C and cautiously quench with methanol, followed by 6M HCl.
-
Heat the mixture at reflux for 1 hour to hydrolyze the borane complexes.
-
Basify the solution with aqueous NaOH and extract with dichloromethane.
-
Dry, concentrate, and purify the crude product via column chromatography to yield this compound.
-
Causality: Borane is a powerful reducing agent that selectively reduces the amide (lactam) carbonyl group to a methylene group (CH₂), completing the synthesis of the tetrahydro-pyrazine ring.
Self-Validation: The identity and purity of the final product must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC.
Biological Activity and Potential Mechanisms of Action
While specific data for this compound is emerging, the broader class of imidazo[1,2-a]pyrazine derivatives exhibits a wide range of pharmacological activities.[1] These activities provide a strong rationale for the investigation of the title compound.
Established Activities for the Imidazo[1,2-a]pyrazine Scaffold:
-
Phosphodiesterase (PDE) Inhibition: Derivatives have shown potent inhibitory activity against cAMP and cGMP phosphodiesterases, suggesting applications as smooth muscle relaxants and cardiovascular agents.[10]
-
Kinase Inhibition: The scaffold is present in inhibitors of various kinases, including Tropomyosin Receptor Kinases (Trks) and PI3K, indicating potential in oncology.[1][11]
-
G-Protein Modulation: Certain tetrahydroimidazo[1,2-a]pyrazine derivatives are known to act as inhibitors of Gαq proteins, which are key signaling nodes involved in numerous physiological processes.[12]
-
Ion Channel Modulation: Recent studies have identified derivatives as potent inhibitors of the TRPC5 ion channel, highlighting potential in treating chronic kidney disease and hypertension.[13]
-
Antimicrobial and Anti-inflammatory Activity: The scaffold has been evaluated for antibacterial, antifungal, and anti-inflammatory properties.[1]
Postulated Signaling Pathway: Gαq Inhibition
Based on the activity of closely related analogs, a primary hypothesis is that this compound may function as an inhibitor of the Gαq signaling pathway.[12] This pathway is critical in many cell types and is initiated by the activation of G-protein coupled receptors (GPCRs).
Caption: Postulated mechanism of action via inhibition of Gαq protein activation.
In this pathway, the compound is hypothesized to prevent the exchange of GDP for GTP on the Gαq subunit, thereby keeping it in an inactive state and preventing the downstream activation of Phospholipase C (PLC) and subsequent signaling cascades.
Key Experimental Protocols
To evaluate the biological activity of this compound, several standard assays can be employed.
Protocol: In Vitro Kinase Inhibition Assay (e.g., TRK Kinase)
This protocol assesses the ability of the compound to directly inhibit the enzymatic activity of a target kinase.
-
Reagents: Recombinant human TRKA/B/C kinase, ATP, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compound stock solution (in DMSO), kinase assay buffer.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then further dilute into the kinase assay buffer.
-
In a 96-well plate, add the kinase, the diluted test compound (or DMSO for control), and the peptide substrate.
-
Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Allow the reaction to proceed for 30-60 minutes at 30 °C.
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify kinase activity by measuring substrate phosphorylation. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
-
Trustworthiness: Include a known potent inhibitor (e.g., LOXO-101 for TRK) as a positive control to validate assay performance.[11] Run "no enzyme" and "no substrate" controls to establish baseline signal.
Protocol: Cell-Based Gαq Signaling Assay (Calcium Mobilization)
This assay measures the functional consequence of Gαq pathway activation by quantifying intracellular calcium release.
-
Cell Line: Use a cell line endogenously expressing a Gαq-coupled receptor or one engineered to do so (e.g., HEK-293 cells).
-
Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), test compound, known receptor agonist, assay buffer (e.g., HBSS).
-
Procedure:
-
Plate cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's protocol (typically 1-2 hours at 37 °C).
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of the test compound (or vehicle control) for 15-30 minutes.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading.
-
Inject the specific agonist to stimulate the Gαq-coupled receptor and immediately begin recording fluorescence intensity over time.
-
Analyze the data by measuring the peak fluorescence response.
-
Calculate the percent inhibition of the agonist-induced calcium signal and determine the IC₅₀ value.
-
-
Trustworthiness: Ensure the observed inhibition is not due to cytotoxicity by performing a parallel cell viability assay (e.g., MTT or CellTiter-Glo®).
Applications and Future Directions
This compound represents a valuable chemical scaffold for drug discovery.[4] Its established role as a key intermediate allows for the synthesis of diverse compound libraries targeting various diseases.[4] Future research should focus on:
-
Target Deconvolution: Systematically screening the compound against panels of kinases, GPCRs, and ion channels to precisely identify its biological targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications on the phenyl ring and the pyrazine core to optimize potency, selectivity, and pharmacokinetic properties.[4]
-
In Vivo Efficacy Studies: Progressing potent and selective compounds into animal models of relevant diseases, such as cancer or chronic kidney disease, to evaluate therapeutic potential.[11][13]
This guide provides a foundational framework for understanding and utilizing this compound. By combining the provided synthetic and experimental protocols with a clear understanding of its potential biological roles, researchers can effectively leverage this compound in their drug development programs.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound suppliers USA [americanchemicalsuppliers.com]
- 6. 885281-16-3|this compound|BLD Pharm [bldpharm.com]
- 7. chembk.com [chembk.com]
- 8. 1986429-23-5|this compound dihydrochloride|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological activities of imidazo[1,2-alpha]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent and selective pan-tropomyosin receptor kinase (TRK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq -Protein Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile therapeutic potential.[1] This guide provides a comprehensive analysis of its molecular architecture and conformational dynamics. While direct crystallographic data for this specific molecule is not publicly available, this document synthesizes information from analogous heterocyclic systems, spectroscopic principles, and computational chemistry to present a robust model of its structural landscape. We will delve into the nuanced interplay of steric and electronic factors that govern the conformation of the tetrahydro-pyrazine ring and the orientation of the C3-phenyl substituent. This guide also outlines the experimental and computational workflows essential for the empirical validation and further exploration of this important pharmacophore.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine ring system is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, and anti-inflammatory properties.[2][3][4] The saturated 5,6,7,8-tetrahydro variant of this scaffold imparts a three-dimensional geometry that is often crucial for specific and high-affinity interactions with biological targets.[5] The introduction of a phenyl group at the 3-position further enhances its potential for diverse molecular interactions, making this compound a molecule of significant interest in drug discovery and development.[1]
Molecular Structure and Synthesis
The foundational structure of this compound consists of a fused bicyclic system where an imidazole ring is fused to a pyrazine ring, with the latter being fully hydrogenated.
A common synthetic route to the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core involves a multi-step process. A generalized pathway is outlined below.[6]
Caption: Generalized synthetic route to this compound.
Conformational Analysis: A Predictive Approach
In the absence of direct X-ray crystallographic data for this compound, its conformational preferences can be inferred from the analysis of analogous structures and theoretical principles. The conformational landscape is primarily dictated by the puckering of the tetrahydro-pyrazine ring and the rotational freedom of the C3-phenyl bond.
Conformation of the Tetrahydro-pyrazine Ring
The six-membered di-nitrogen heterocyclic ring in the tetrahydro-pyrazine moiety is expected to adopt non-planar conformations to alleviate torsional strain. The most plausible conformations are chair and boat forms, with the chair conformer generally being of lower energy.
Caption: Energy landscape of tetrahydro-pyrazine ring conformations.
Orientation of the 3-Phenyl Substituent
The rotational orientation of the phenyl group relative to the imidazo[1,2-a]pyrazine core is another critical conformational parameter. The preferred torsion angle is a balance between steric hindrance with the heterocyclic ring and the potential for stabilizing electronic interactions. It is anticipated that the phenyl ring will adopt a non-coplanar orientation to minimize steric clashes with the adjacent protons on the imidazole ring.
Experimental and Computational Methodologies for Structural Elucidation
To empirically determine the precise molecular structure and conformational dynamics of this compound, a combination of experimental and computational techniques is indispensable.
Experimental Protocols
4.1.1. X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure.
Experimental Workflow:
-
Crystal Growth: Dissolve the compound in a suitable solvent system (e.g., ethanol, isopropanol, or a mixture with a less polar solvent like hexane) and allow for slow evaporation at a constant temperature.
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and refine the atomic positions to obtain the final crystal structure.
4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy in solution provides detailed information about the connectivity and through-space proximity of atoms, which is crucial for conformational analysis.
Key NMR Experiments:
-
¹H and ¹³C NMR: To confirm the basic chemical structure and identify the chemical environment of each nucleus.
-
COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings and confirm the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, aiding in the assignment of quaternary carbons and confirming the overall scaffold.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing key distance restraints for determining the preferred conformation and the orientation of the phenyl ring.
Caption: Workflow for NMR-based conformational analysis.
Computational Modeling
In conjunction with experimental data, or as a predictive tool, computational modeling offers invaluable insights into the conformational energy landscape.
Computational Workflow:
-
Structure Building: Construct the 3D model of this compound.
-
Conformational Search: Employ molecular mechanics or quantum mechanics methods to systematically explore the potential energy surface by rotating torsion angles and sampling different ring conformations.
-
Geometry Optimization and Energy Calculation: Perform high-level quantum mechanical calculations (e.g., Density Functional Theory - DFT) to optimize the geometries of the identified low-energy conformers and calculate their relative energies.
-
Population Analysis: Based on the calculated energies, determine the Boltzmann population of each conformer at a given temperature.
Structure-Activity Relationship (SAR) Implications
The conformation of this compound is intrinsically linked to its biological activity. The spatial arrangement of the phenyl ring and the nitrogen atoms of the heterocyclic core defines the pharmacophore that interacts with the target protein. Understanding the preferred conformation is therefore critical for:
-
Rational Drug Design: Guiding the design of new analogues with improved potency and selectivity.
-
Pharmacophore Modeling: Developing predictive models for virtual screening of compound libraries.
-
Interpreting SAR Data: Explaining why certain substitutions lead to an increase or decrease in biological activity.
Conclusion
While a definitive crystal structure of this compound remains to be reported in the public domain, this guide provides a robust, in-depth analysis of its likely molecular structure and conformational preferences based on established chemical principles and data from analogous systems. The methodologies outlined herein offer a clear path for researchers to empirically validate and further explore the structural nuances of this important molecule. A thorough understanding of its three-dimensional architecture is paramount for unlocking the full therapeutic potential of this versatile scaffold in the ongoing quest for novel and effective medicines.
References
- 1. [PDF] Conformational Analysis of Seven Membered Nitrogen Heterocycles Employing Molecular Modeling. Part II: 1-(ONitrophenyl)-2-Phenyl-1h-4,5,6,7-Tetrahydro-1,3-Diazepine | Semantic Scholar [semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRAZINE | 91476-80-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazo[1,2-a]pyrazine core is a nitrogen-bridged heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. This guide provides a comprehensive technical overview of the significant biological activities associated with the imidazo[1,2-a]pyrazine scaffold, with a focus on its applications in oncology, virology, and microbiology. We will delve into the key mechanisms of action, present structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the synthesis and biological evaluation of these promising compounds.
Introduction: The Rise of a Versatile Pharmacophore
The imidazo[1,2-a]pyrazine ring system, a fusion of imidazole and pyrazine rings, has garnered significant attention in the drug discovery realm. This interest stems from its versatile biological profile, which includes anticancer, antiviral, antibacterial, and antifungal properties, among others.[1][2] The scaffold's unique electronic and steric features allow for multi-point functionalization, enabling chemists to fine-tune its physicochemical properties and biological activity. This guide will explore the major therapeutic areas where the imidazo[1,2-a]pyrazine core has shown immense promise.
Anticancer Activity: A Multi-pronged Attack on Malignancy
The imidazo[1,2-a]pyrazine scaffold has demonstrated potent anticancer activity through various mechanisms, including the inhibition of key cellular signaling pathways and disruption of the cell division machinery.
Inhibition of PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of this pathway.
Mechanism of Action: These compounds typically act as ATP-competitive inhibitors of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the activation of downstream effectors like Akt and mTOR, leading to cell cycle arrest and apoptosis.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyrazine derivatives.
Inhibition of Aurora Kinases
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play pivotal roles in regulating mitosis. Their overexpression is frequently observed in various cancers, correlating with poor prognosis. Imidazo[1,2-a]pyrazine derivatives have been developed as potent inhibitors of Aurora kinases.[3][4]
Mechanism of Action: These inhibitors typically bind to the ATP-binding pocket of Aurora kinases, preventing the phosphorylation of their downstream substrates. This leads to defects in centrosome maturation, spindle assembly, and cytokinesis, ultimately resulting in mitotic arrest and apoptosis.[5][6]
Figure 2: Role of Aurora kinases in mitosis and their inhibition by imidazo[1,2-a]pyrazine derivatives.
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Agents that interfere with microtubule dynamics are effective anticancer drugs. A number of imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of tubulin polymerization.[7][8]
Mechanism of Action: These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[9][10]
Figure 3: Mechanism of tubulin polymerization inhibition by imidazo[1,2-a]pyrazine derivatives.
Quantitative Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyrazine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 10b | Hep-2 | 20 | [1][9] |
| HepG2 | 18 | [1][9] | |
| MCF-7 | 21 | [1][9] | |
| A375 | 16 | [1][9] | |
| 10f | Hep-2 | 25 | [1][9] |
| HepG2 | 20 | [1][9] | |
| MCF-7 | 26 | [1][9] | |
| A375 | 20 | [1][9] | |
| 10i | MCF-7 | 17 | [1][9] |
| A375 | 16 | [1][9] | |
| TB-25 | HCT-116 | 0.023 | [7] |
| 15d | A375P | <0.06 | [11] |
| 17e | A375P | <0.06 | [11] |
| 18c | A375P | <0.06 | [11] |
| 3c | MCF7 | 6.66 (average) | [12] |
| HCT116 | 6.66 (average) | [12] | |
| K562 | 6.66 (average) | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of imidazo[1,2-a]pyrazine derivatives on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Imidazo[1,2-a]pyrazine compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyrazine compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.
Antiviral Activity: Targeting Viral Replication
The imidazo[1,2-a]pyrazine scaffold has shown promising antiviral activity, particularly against influenza viruses.
Inhibition of Influenza Virus Nucleoprotein
The influenza virus nucleoprotein (NP) is a multifunctional protein essential for viral replication, encapsidating the viral genome and acting as a key component of the viral replication machinery.
Mechanism of Action: Certain imidazo[1,2-a]pyrazine derivatives have been shown to target the influenza NP.[13][14] These compounds can induce the aggregation of NP, preventing its nuclear import and thereby inhibiting viral replication and transcription.[13][15]
Figure 4: Inhibition of influenza virus nucleoprotein (NP) function by imidazo[1,2-a]pyrazine derivatives.
Quantitative Antiviral Activity
The following table summarizes the in vitro antiviral activity of a representative imidazo[1,2-a]pyrazine derivative against various influenza virus strains.
| Compound ID | Virus Strain | EC50 (µM) | Reference |
| A4 | A/Puerto Rico/8/1934 (H1N1) | 3.19 | [13] |
| A/Brisbane/10/2007 (H3N2) | 5.38 | [13] | |
| B/Yamagata | 2.99 | [13] | |
| A/H1N1/pdm09 (Oseltamivir-resistant) | 1.67 | [13] |
Antibacterial and Antifungal Activities
Derivatives of the imidazo[1,2-a]pyrazine scaffold have also demonstrated significant activity against a range of bacterial and fungal pathogens.
Mechanism of Action in Bacteria
One of the key antibacterial mechanisms identified for this scaffold is the inhibition of the VirB11 ATPase, a component of the type IV secretion system (T4SS) in Gram-negative bacteria. The T4SS is crucial for the transfer of virulence factors and genetic material, including antibiotic resistance genes. By inhibiting VirB11, these compounds can disrupt bacterial pathogenesis.
Quantitative Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for selected imidazo[1,2-a]pyrazine derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 4f | Staphylococcus aureus | 100 | [2][16] |
| 5g | Staphylococcus aureus | 100 | [2][16] |
| 6b | Staphylococcus aureus | 100 | [2][16] |
| 5h | Candida albicans | 50 | [2][16] |
| 6b | Candida albicans | 50 | [2][16] |
| 4f | Aspergillus niger | 50 | [2][16] |
| 6c | Aspergillus niger | 50 | [2][16] |
| 3j | Candida albicans | 2.5 | [17] |
| 3k | Candida albicans | 2.5 | [17] |
| 3g | Bacillus subtilis | 5 | [17] |
Synthesis of the Imidazo[1,2-a]pyrazine Scaffold
A variety of synthetic routes have been developed for the construction of the imidazo[1,2-a]pyrazine core, allowing for the introduction of diverse substituents at various positions.
General Synthetic Strategies
A common and versatile method involves the condensation of an aminopyrazine with an α-halocarbonyl compound. Further functionalization can be achieved through electrophilic substitution or cross-coupling reactions. One-pot multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, have also proven to be highly efficient for the synthesis of 3-aminoimidazo[1,2-a]pyrazines.[5][18][19]
Figure 5: General synthetic workflows for imidazo[1,2-a]pyrazine derivatives.
Experimental Protocol: One-Pot Synthesis of 3-Amino-Imidazo[1,2-a]pyrazines
This protocol is adapted from the iodine-catalyzed three-component condensation.[1][2][7][9][11]
Materials:
-
2-Aminopyrazine derivative
-
Aryl aldehyde
-
tert-Butyl isocyanide
-
Iodine (catalyst)
-
Dichloromethane (DCM) as solvent
Procedure:
-
To a solution of the 2-aminopyrazine derivative (1.0 mmol) and the aryl aldehyde (1.0 mmol) in DCM (10 mL), add a catalytic amount of iodine (10 mol%).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 3-amino-imidazo[1,2-a]pyrazine derivative.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyrazine scaffold has firmly established itself as a cornerstone in the development of novel therapeutic agents. Its broad spectrum of biological activities, coupled with its synthetic tractability, makes it an attractive starting point for drug discovery campaigns. The ability to modulate its activity against various targets through targeted substitutions provides a powerful tool for medicinal chemists. Future research will likely focus on the development of more selective and potent inhibitors, the exploration of novel biological targets, and the advancement of promising candidates into clinical trials. The continued investigation of this remarkable scaffold holds great promise for addressing unmet medical needs across a range of diseases.
References
- 1. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Nuclear import and export of influenza virus nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Influenza A virus nucleoprotein: a highly conserved multi-functional viral protein as a hot antiviral drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tsijournals.com [tsijournals.com]
- 17. mdpi.com [mdpi.com]
- 18. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 19. Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
discovery and history of imidazo[1,2-a]pyrazine derivatives
An In-Depth Technical Guide to the Discovery and History of Imidazo[1,2-a]pyrazine Derivatives
Foreword
The imidazo[1,2-a]pyrazine scaffold represents a quintessential example of a "privileged structure" in medicinal chemistry. Its journey from a heterocyclic curiosity to a cornerstone of modern drug discovery is a testament to the intricate dance between synthetic innovation and biological insight. This guide provides a comprehensive exploration of this journey, tailored for researchers, scientists, and drug development professionals. We will delve into the historical context of its discovery, dissect the evolution of its synthesis, and illuminate its multifaceted role in targeting a wide array of diseases, from cancer to viral infections. As a Senior Application Scientist, my objective is not merely to recount facts but to provide a narrative grounded in causality, explaining the scientific rationale that has propelled this remarkable molecule to the forefront of therapeutic development.
The Genesis: Discovery and Structural Significance
The imidazo[1,2-a]pyrazine ring system is a nitrogen-bridged, fused heterocyclic compound. Structurally, it can be considered a deazapurine analogue, a feature that hinted early on at its potential to interact with biological systems that recognize purine-based structures.[1] This inherent similarity to endogenous molecules has been a guiding principle in its exploration as a pharmacophore.
The initial forays into this chemical space were primarily driven by synthetic curiosity. Early methodologies for its construction were established through the condensation of aminopyrazines with α-halogenocarbonyl compounds.[2] While effective, these initial syntheses often involved harsh conditions and resulted in modest yields. The true potential of the scaffold, however, lay dormant until the development of more efficient synthetic routes and the advent of high-throughput screening, which together unveiled a treasure trove of biological activities. These activities span a remarkably diverse range, including antibacterial, anti-inflammatory, cardiac-stimulating, and phosphodiesterase inhibitory properties, establishing the imidazo[1,2-a]pyrazine core as a versatile starting point for drug design.[1]
The Art of Synthesis: From Classical Methods to Modern Efficiency
The synthetic accessibility of a scaffold is paramount to its success in drug discovery. The evolution of methods to construct the imidazo[1,2-a]pyrazine core reflects broader trends in organic chemistry towards efficiency, atom economy, and molecular diversity.
Classical Condensation Reactions
The foundational method for constructing the imidazo[1,2-a]pyrazine nucleus is the Tschitschibabin reaction, involving the condensation of a 2-aminopyrazine with an α-haloketone. This reaction, while historically significant, often requires high temperatures and can lead to competing side reactions or isomerization of the starting materials.[2]
The Rise of Multi-Component Reactions (MCRs)
A paradigm shift in the synthesis of these derivatives came with the application of multi-component reactions (MCRs). These reactions allow for the construction of complex molecules from three or more starting materials in a single pot, significantly improving efficiency. A noteworthy example is the iodine-catalyzed three-component condensation of a 2-aminopyrazine, an aryl aldehyde, and an isocyanide.[3][4][5][6] This approach is lauded for its operational simplicity, use of a cost-effective and benign catalyst (iodine), and ability to proceed at room temperature, which aligns with the principles of green chemistry.[5]
Experimental Protocol: Iodine-Catalyzed Three-Component Synthesis
This protocol describes a general procedure for the synthesis of imidazo[1,2-a]pyrazine derivatives based on the work of Krishnamoorthy and Anaikutti.[6]
Materials:
-
2-Aminopyrazine (1.0 mmol)
-
Aryl aldehyde (1.0 mmol)
-
tert-Butyl isocyanide (1.2 mmol)
-
Iodine (10 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a solution of 2-aminopyrazine (1.0 mmol) and the desired aryl aldehyde (1.0 mmol) in ethanol (5 mL), add iodine (10 mol%).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyrazine derivative.
Causality in Experimental Design:
-
Catalyst Choice: Iodine acts as a mild Lewis acid, activating the imine formed in situ from the condensation of the aminopyrazine and aldehyde. This activation facilitates the subsequent nucleophilic attack by the isocyanide.[5] Its low cost and low toxicity make it a superior choice to many metal-based catalysts.[5]
-
Solvent: Ethanol is an effective and environmentally benign solvent for this transformation.
-
Room Temperature: The ability to perform the reaction at room temperature avoids the energy costs and potential side reactions associated with heating.[6]
Workflow for Multi-Component Synthesis of Imidazo[1,2-a]pyrazines
Caption: A generalized workflow for the efficient one-pot synthesis of imidazo[1,2-a]pyrazine derivatives.
A Pharmacological Chameleon: Diverse Biological Activities
The imidazo[1,2-a]pyrazine scaffold has proven to be a remarkably fertile ground for the discovery of bioactive compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities.
| Table 1: Overview of Biological Activities of Imidazo[1,2-a]pyrazine Derivatives | | :--- | :--- | | Activity Class | Specific Examples and Notes | | Anticancer | Inhibition of various kinases (PI3K, Aurora, CDK9), antiproliferative against melanoma and breast cancer cells.[1][3][7][8][9] | | Antiviral | Activity against human coronavirus and inhibition of SARS-CoV-2 main protease.[5][6][10] | | Antimicrobial | Antibacterial and antifungal properties.[1] | | Cardiovascular | Cardiac-stimulating and smooth muscle relaxant properties.[1][11] | | Anti-inflammatory | Inhibition of inflammatory pathways.[1] | | CNS | Antidepressant-like activities.[1] |
Spearheading Cancer Therapy: A Focus on Kinase Inhibition
Perhaps the most significant impact of imidazo[1,2-a]pyrazine derivatives has been in oncology. The deregulation of protein kinase signaling is a hallmark of cancer, and this scaffold has proven exceptionally effective for designing potent and selective kinase inhibitors.
Targeting the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is crucial for cell growth, proliferation, and survival, and it is frequently hyperactivated in human cancers. Several series of imidazo[1,2-a]pyrazine derivatives have been developed as potent PI3K inhibitors, demonstrating the scaffold's ability to fit into the ATP-binding pocket of this key enzyme.[1][9]
Inhibition of Aurora and Cyclin-Dependent Kinases
Aurora kinases and cyclin-dependent kinases (CDKs) are master regulators of the cell cycle. Their inhibition is a validated strategy for cancer treatment. Imidazo[1,2-a]pyrazines have been successfully employed as the core structure for potent inhibitors of both Aurora kinases and CDK9, a kinase critical for transcriptional regulation.[7][10][12] Compound 3c (with a pyridin-4-yl at C2 and benzylamine at C3) emerged as a particularly potent CDK9 inhibitor.[10]
The PI3K/Akt/mTOR Signaling Pathway
Caption: Imidazo[1,2-a]pyrazine derivatives inhibit the PI3K pathway, a key regulator of cancer cell growth.
| Table 2: Selected Imidazo[1,2-a]pyrazine Derivatives as Kinase Inhibitors | | :--- | :--- | :--- | | Compound ID | Target Kinase | IC₅₀ (µM) | | Compound 3c [10] | CDK9 | 0.16 | | Compound 3a [10] | CDK9 | 0.80 | | Compound 3b [10] | CDK9 | 0.22 | | Aurora Inhibitor 1j [7] | Aurora A | Data disclosed in original paper | | PI3K Inhibitor Example [9] | PI3K | Sub-micromolar activity reported |
A New Frontier: ENPP1 Inhibition for Cancer Immunotherapy
Most recently, the imidazo[1,2-a]pyrazine scaffold has been utilized to develop highly potent and selective inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[13] ENPP1 is a negative regulator of the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers an anti-tumor immune response. By inhibiting ENPP1, these compounds prevent the degradation of the STING agonist 2'3'-cGAMP, thereby amplifying the immune response against cancer cells.[13] A lead compound, compound 7 , demonstrated an IC₅₀ of 5.70 nM against ENPP1 and significantly enhanced the antitumor efficacy of anti-PD-1 antibodies in preclinical models.[13]
| Table 3: Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives Against Cell Lines | | :--- | :--- | :--- | | Compound ID | Cancer Cell Line | IC₅₀ (µM) | | Compound 12b [3] | Hep-2 (Laryngeal) | 11 | | Compound 12b | HepG2 (Hepatocellular) | 13 | | Compound 12b [6] | MCF-7 (Breast) | 11 | | Compound 10b [6] | A375 (Melanoma) | 16 | | Compound 18i [8] | A375P (Melanoma) | < 0.06 | | Compound 3c [10] | MCF7 (Breast) | 6.66 (average) |
Conclusion and Future Perspectives
The history of imidazo[1,2-a]pyrazine is a compelling narrative of chemical and biological exploration. From its initial synthesis to its current status as a privileged scaffold in drug discovery, it has consistently yielded compounds with profound biological effects. Its success is rooted in its synthetic tractability and its structural capacity to interact with a multitude of biological targets, particularly the ATP-binding sites of kinases.
The future for this scaffold remains exceptionally bright. The recent breakthroughs in its use as an ENPP1 inhibitor for immunotherapy open up entirely new avenues for therapeutic intervention.[13] Ongoing research will undoubtedly focus on refining the selectivity of kinase inhibitors, exploring novel mechanisms of action, and leveraging advanced synthetic methods to create next-generation therapeutics. The journey of the imidazo[1,2-a]pyrazine core is far from over; it will continue to be a source of inspiration and innovation for medicinal chemists for years to come.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: An In-depth Technical Guide
Abstract
This technical guide provides a detailed analysis of the spectroscopic data for the heterocyclic compound 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. This molecule is a significant scaffold in medicinal chemistry, serving as a key intermediate in the development of therapeutics, particularly for neurological disorders.[1] A comprehensive understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in drug design and development. This guide will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established principles of spectroscopic analysis and supported by data from analogous structures.
Introduction: The Significance of this compound
This compound, with the molecular formula C₁₂H₁₃N₃ and a molecular weight of 199.26 g/mol , belongs to the imidazo[1,2-a]pyrazine class of fused heterocyclic systems. The presence of a phenyl group at the 3-position and the saturated pyrazine ring imparts unique conformational and electronic characteristics to the molecule, making it a versatile building block in the synthesis of complex pharmaceutical agents. The structural elucidation of this compound and its derivatives is critically dependent on a multi-faceted spectroscopic approach, ensuring unambiguous identification and purity assessment.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound are directly correlated with its spectroscopic signatures. The molecule comprises a bicyclic imidazo[1,2-a]pyrazine core, a phenyl substituent, and a tetrahydro-pyrazine ring. This combination of aromatic and aliphatic moieties gives rise to distinct signals in NMR, characteristic vibrational modes in IR, and specific fragmentation patterns in MS.
Figure 1. Numbered structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectra provide a wealth of information.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit signals in both the aromatic and aliphatic regions. The integration of these signals will correspond to the number of protons in each environment.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| Phenyl-H (ortho) | 7.8 - 7.6 | Doublet (d) | 7-8 | Deshielded due to proximity to the imidazole ring and electronegativity of nitrogen. |
| Phenyl-H (meta, para) | 7.5 - 7.2 | Multiplet (m) | - | Typical aromatic region for a monosubstituted benzene ring. |
| Imidazole-H | 7.0 - 6.8 | Singlet (s) | - | The proton on the imidazole ring is a singlet as it has no adjacent protons. |
| -CH₂- (Position 5) | 4.2 - 4.0 | Triplet (t) | 5-7 | Adjacent to a nitrogen atom, leading to a downfield shift. |
| -CH₂- (Position 6) | 3.4 - 3.2 | Multiplet (m) | - | Aliphatic protons in a five-membered ring. |
| -CH₂- (Position 7) | 3.1 - 2.9 | Multiplet (m) | - | Aliphatic protons adjacent to a nitrogen atom. |
| -CH₂- (Position 8) | 4.0 - 3.8 | Triplet (t) | 5-7 | Adjacent to a nitrogen atom, leading to a downfield shift. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C=N (Imidazole) | 145 - 140 | Carbon in an imine-like environment within an aromatic heterocycle. |
| C-Ph (Imidazole) | 135 - 130 | Quaternary carbon of the imidazole ring attached to the phenyl group. |
| Phenyl-C (ipso) | 130 - 128 | The carbon of the phenyl ring directly attached to the imidazole ring. |
| Phenyl-C (ortho, meta, para) | 129 - 125 | Aromatic carbons of the phenyl ring. |
| C-H (Imidazole) | 115 - 110 | Carbon of the imidazole ring bonded to a hydrogen. |
| -CH₂- (Position 5) | 50 - 45 | Aliphatic carbon adjacent to a nitrogen atom. |
| -CH₂- (Position 6) | 25 - 20 | Aliphatic carbon in the saturated ring. |
| -CH₂- (Position 7) | 48 - 43 | Aliphatic carbon adjacent to a nitrogen atom. |
| -CH₂- (Position 8) | 45 - 40 | Aliphatic carbon adjacent to a nitrogen atom. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |
| 3100 - 3000 | C-H stretch (aromatic) | Medium | Characteristic of C-H bonds in the phenyl and imidazole rings. |
| 2950 - 2850 | C-H stretch (aliphatic) | Medium-Strong | Corresponding to the C-H bonds in the tetrahydro-pyrazine ring. |
| 1620 - 1580 | C=N stretch (imidazole) | Medium | Characteristic of the carbon-nitrogen double bond in the imidazole ring. |
| 1500 - 1400 | C=C stretch (aromatic) | Medium-Strong | Vibrations of the carbon-carbon bonds in the phenyl and imidazole rings. |
| 1300 - 1000 | C-N stretch | Medium-Strong | Stretching vibrations of the carbon-nitrogen single bonds in the saturated ring. |
| 770 - 730 and 710 - 690 | C-H bend (out-of-plane, aromatic) | Strong | Characteristic of a monosubstituted benzene ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) would likely lead to the following key fragments:
| m/z | Proposed Fragment | Rationale |
| 199 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of the compound. |
| 198 | [M-H]⁺ | Loss of a hydrogen radical, a common fragmentation for heterocyclic compounds. |
| 170 | [M-C₂H₅]⁺ | Loss of an ethyl group from the tetrahydro-pyrazine ring. |
| 104 | [C₇H₆N]⁺ | Fragmentation of the imidazo[1,2-a]pyrazine core. |
| 77 | [C₆H₅]⁺ | Phenyl cation, a very stable and common fragment. |
digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];M [label="[C₁₂H₁₃N₃]⁺˙\nm/z = 199"]; M_minus_H [label="[C₁₂H₁₂N₃]⁺\nm/z = 198"]; M_minus_C2H5 [label="[C₁₀H₈N₃]⁺\nm/z = 170"]; Fragment_104 [label="[C₇H₆N]⁺\nm/z = 104"]; Phenyl_cation [label="[C₆H₅]⁺\nm/z = 77"];
M -> M_minus_H [label="-H•"]; M -> M_minus_C2H5 [label="-C₂H₅•"]; M_minus_C2H5 -> Fragment_104 [label="-C₃H₂N₂"]; M -> Phenyl_cation [label="-C₆H₈N₃"]; }
Figure 2. Proposed mass fragmentation pathway of this compound.
Experimental Protocols
Acquiring high-quality spectroscopic data is crucial for accurate structural analysis. The following are generalized protocols for obtaining the spectra discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay (e.g., 2-5 seconds).
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.
-
Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis. Electrospray Ionization (ESI) can be used for accurate mass determination of the molecular ion.
-
Data Acquisition: Scan a mass range appropriate for the compound (e.g., m/z 50-300).
Conclusion
The comprehensive spectroscopic analysis of this compound, through the synergistic use of NMR, IR, and MS, provides a detailed and unambiguous structural characterization. The predicted spectral data, based on the known behavior of similar chemical entities, offers a robust framework for researchers and scientists in the field of drug development to confidently identify and utilize this important heterocyclic scaffold. Adherence to rigorous experimental protocols is essential for obtaining high-quality data that forms the bedrock of sound scientific research.
References
Unlocking Therapeutic Potential: A Technical Guide to the Targets of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold represents a promising heterocyclic structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutics.[1] Its derivatives have demonstrated a wide array of biological activities, pointing to a rich and diverse pharmacology.[2][3] This in-depth technical guide synthesizes the current understanding of the potential therapeutic targets of this compound class, providing a foundation for future drug discovery and development efforts. We will delve into the mechanistic underpinnings of its activity, explore validated and putative molecular targets, and provide actionable experimental protocols for researchers in the field. The adaptability of this scaffold allows for the synthesis of derivatives with tailored biological activities, making it an attractive option for drug design innovation.[1]
Introduction: The Imidazo[1,2-a]pyrazine Core and its Tetrahydro-Derivatives
The imidazo[1,2-a]pyrazine ring system is a nitrogen-containing fused heterocycle that has garnered significant attention for its broad spectrum of pharmacological properties.[2][3] These include anticancer, antimicrobial, anti-inflammatory, and phosphodiesterase inhibitory activities.[2][4] The saturation of the pyrazine ring to form the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core, as seen in the topic compound, significantly alters the molecule's three-dimensional structure and physicochemical properties, leading to distinct biological profiles and target engagement. This guide will focus specifically on the therapeutic targets identified for this saturated scaffold and its close analogs.
Key Therapeutic Targets and Mechanisms of Action
The unique structural features of this compound and its derivatives have led to the identification of several key protein targets implicated in a range of diseases, from cancer to neurological disorders and chronic kidney disease.
Gαq Protein Inhibition: A Novel Approach to Signal Transduction Modulation
A significant finding in the exploration of tetrahydroimidazo[1,2-a]pyrazine derivatives is their ability to preferentially silence Gαq proteins.[5] The derivative BIM-46174 and its dimeric form are among the few known cell-permeable compounds with this activity.[5]
Scientific Rationale: Gαq proteins are a family of G protein alpha subunits that, upon activation by G protein-coupled receptors (GPCRs), stimulate phospholipase C-β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). Dysregulation of Gαq signaling is implicated in various pathologies, including cardiovascular diseases, neurological disorders, and some cancers. Therefore, selective inhibitors of Gαq offer a promising therapeutic strategy.
Mechanism of Action: The precise mechanism of Gαq inhibition by these compounds is still under investigation, but structure-activity relationship (SAR) studies have identified key structural requirements for biological activity:
-
A redox-reactive thiol/disulfane substructure.[5]
-
An N-terminal basic amino group.[5]
-
A cyclohexylalanine moiety.[5]
-
The bicyclic tetrahydroimidazo[1,2-a]pyrazine skeleton.[5]
It is important to note that active compounds in this class have exhibited cellular toxicity, which appears to be independent of Gαq/11 inhibition and may involve effects on cytoskeletal dynamics.[5]
Experimental Workflow: Gαq Activity Assessment
Caption: Workflow for evaluating Gαq protein inhibition.
Transient Receptor Potential Canonical 5 (TRPC5) Inhibition: A Target for Renal Protection
Recent research has identified pyridazinone derivatives bearing a tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of the Transient Receptor Potential Canonical 5 (TRPC5) channel.[6]
Scientific Rationale: TRPC5 is a calcium-permeable non-selective cation channel involved in various pathophysiological processes, including renal injury.[6] Its inhibition has shown therapeutic potential for focal segmental glomerulosclerosis (FSGS), a severe form of chronic kidney disease (CKD).[6] Therefore, targeting TRPC5 with small molecules represents a promising avenue for the treatment of CKD.
Mechanism of Action: Derivatives based on this scaffold have been shown to be potent and selective TRPC5 inhibitors. For instance, compound 12 from a recent study demonstrated comparable affinity to the parent clinical candidate GFB-887 and high selectivity over other TRPC channels and the hERG channel.[6] In a rat model of hypertension-induced renal injury, this compound effectively reduced blood pressure, inhibited proteinuria, and protected against podocyte damage.[6]
Signaling Pathway: TRPC5 in Renal Injury
Caption: TRPC5 signaling in renal injury and point of intervention.
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibition: Enhancing Cancer Immunotherapy
While not specific to the tetrahydro- derivative, the discovery of imidazo[1,2-a]pyrazine derivatives as highly potent and selective inhibitors of ENPP1 is a landmark finding for this scaffold class.[7]
Scientific Rationale: ENPP1 is a key negative regulator of the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers an immune response.[7] ENPP1 hydrolyzes 2'3'-cGAMP, the second messenger produced by cGAS, thereby dampening the anti-tumor immune response.[7] Inhibiting ENPP1 can therefore enhance the efficacy of cancer immunotherapies.
Mechanism of Action: An optimized imidazo[1,2-a]pyrazine derivative (compound 7) demonstrated potent inhibitory activity against ENPP1 with an IC50 in the low nanomolar range and high selectivity over related enzymes ENPP2 and ENPP3.[7] This compound was shown to increase the expression of downstream target genes of the STING pathway, such as IFNB1, CXCL10, and IL6.[7] In vivo, this derivative exhibited favorable pharmacokinetic properties and significantly enhanced the antitumor efficacy of an anti-PD-1 antibody in a murine cancer model.[7]
Table 1: In Vitro and In Vivo Activity of an Imidazo[1,2-a]pyrazine-based ENPP1 Inhibitor
| Parameter | Value | Reference |
| ENPP1 IC50 | 5.70 or 9.68 nM | [7] |
| ENPP2 Inhibition | Weak | [7] |
| ENPP3 Inhibition | Weak | [7] |
| Tumor Growth Inhibition (in combo with anti-PD-1) | 77.7% | [7] |
Other Potential Therapeutic Avenues
The broader imidazo[1,2-a]pyrazine class has been associated with a range of other biological activities, suggesting that the this compound scaffold may also have potential in these areas.
-
Anticancer Activity: Derivatives have shown antiproliferative activity against various cancer cell lines, including melanoma, with some compounds exhibiting submicromolar IC50 values.[8][9] Some have also been investigated as PI3Kα kinase inhibitors.[10][11]
-
Antimicrobial and Antioxidant Properties: Certain imidazo[1,2-a]pyrazine derivatives have displayed promising antibacterial, antifungal, and free radical scavenging activities.[2]
-
Phosphodiesterase (PDE) Inhibition: This activity has been suggested for some derivatives, which could have implications for cardiovascular and respiratory conditions.[2][4]
-
Tropomyosin Receptor Kinase (TRK) Inhibition: A series of imidazo[1,2-a]pyrazine derivatives have been developed as potent and selective pan-TRK inhibitors, with potential applications in oncology.[12]
Experimental Protocols
Protocol: Fluorescence-Based Calcium Mobilization Assay for TRPC5 Inhibition
Objective: To determine the inhibitory activity of test compounds on TRPC5 channels expressed in a stable cell line.
Materials:
-
HEK-293 cells stably expressing human TRPC5.
-
Fluo-4 AM calcium indicator.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
TRPC5 agonist (e.g., Englerin A).
-
Test compounds (this compound derivatives).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with injection capability.
Procedure:
-
Cell Plating: Seed the TRPC5-expressing HEK-293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.
-
Compound Incubation: Wash the cells with HBSS. Add HBSS containing various concentrations of the test compounds to the wells. Incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Set the excitation and emission wavelengths for Fluo-4 (e.g., 488 nm and 525 nm, respectively).
-
Baseline Reading: Record the baseline fluorescence for a set period.
-
Agonist Injection and Data Acquisition: Inject the TRPC5 agonist into the wells while continuously recording the fluorescence signal.
-
Data Analysis: Calculate the change in fluorescence intensity upon agonist addition for each well. Determine the IC50 value of the test compounds by plotting the percent inhibition against the compound concentration.
Conclusion and Future Directions
The this compound scaffold is a privileged structure with demonstrated activity against several high-value therapeutic targets, including Gαq proteins and TRPC5 channels. Furthermore, the broader imidazo[1,2-a]pyrazine class shows significant promise in cancer immunotherapy through the inhibition of ENPP1. The versatility of this chemical framework provides a fertile ground for the design and synthesis of new chemical entities with tailored pharmacological profiles.
Future research should focus on:
-
Elucidating the precise molecular mechanisms of action for the observed biological effects.
-
Optimizing the lead compounds to improve potency, selectivity, and drug-like properties.
-
Conducting comprehensive preclinical and clinical studies to validate the therapeutic potential of these compounds in relevant disease models.
This guide provides a solid foundation for researchers to build upon, accelerating the translation of these promising compounds from the laboratory to the clinic.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq -Protein Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent and selective pan-tropomyosin receptor kinase (TRK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
in silico modeling of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine interactions
An In-Depth Technical Guide: In Silico Modeling of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Interactions with Key CNS Targets
Abstract
The heterocyclic scaffold, this compound, represents a versatile starting point in medicinal chemistry for developing novel therapeutics targeting neurological disorders.[1] Its structural features suggest potential interactions with a range of central nervous system (CNS) targets. This guide provides a comprehensive, in-depth framework for investigating these interactions using state-of-the-art in silico modeling techniques. We will move beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, ensuring a robust and self-validating computational workflow. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply computational approaches to explore the therapeutic potential of novel chemical entities.
Introduction: The Scientific Premise
The imidazo[1,2-a]pyrazine core is a privileged scaffold in drug discovery, with derivatives showing a wide array of biological activities.[2][3] The specific compound, this compound, combines this heterocyclic system with a phenyl group, enhancing its potential for specific interactions with biological targets through pi-stacking and hydrophobic interactions.[1]
Given its potential application in neurological disorders, a logical starting point for in silico investigation is to model its interactions with targets implicated in conditions such as schizophrenia.[4][5] Atypical antipsychotics, for instance, often exhibit polypharmacology, engaging multiple receptor types.[5] Therefore, a multi-target approach is scientifically warranted. This guide will focus on a curated set of high-value CNS targets whose modulation is a cornerstone of modern psychiatric medicine.
Target Selection and Rationale
The selection of appropriate protein targets is the most critical first step in any computational drug discovery campaign. The choice must be hypothesis-driven, based on the known pathophysiology of the disease of interest. For this guide, we will investigate the interaction of our lead compound with four key proteins implicated in the treatment of psychosis and related disorders.[6][7]
-
Dopamine D2 Receptor (DRD2): The primary target for nearly all antipsychotic medications.[8] Antagonism at this receptor is a key mechanism for mitigating the positive symptoms of schizophrenia.[5]
-
Serotonin 5-HT₂A Receptor (HTR2A): A crucial target for atypical antipsychotics. Simultaneous antagonism of HTR2A and DRD2 is thought to improve efficacy and reduce extrapyramidal side effects.[6][7]
-
Glycogen Synthase Kinase 3 Beta (GSK3B): A serine/threonine kinase involved in neuronal cell development and signaling pathways.[9] Its dysregulation has been linked to mood disorders and schizophrenia, making it a compelling target for novel therapeutics.
-
Phosphodiesterase 10A (PDE10A): This enzyme is highly expressed in brain regions critical for cognition and movement control.[10][11] Inhibition of PDE10A is being explored as a potential treatment for the cognitive and negative symptoms of schizophrenia.[11]
The Computational Modeling Workflow: A Validated Approach
Our in silico workflow is designed as a multi-stage funnel, progressively increasing computational rigor to move from high-throughput screening to detailed biophysical characterization. Each stage includes validation steps to ensure the reliability of the generated data.
Step 1: Target and Ligand Preparation
Causality: The quality of the input structures directly dictates the quality of the output. This preparatory phase is not a mere formality but a critical step to ensure the biomolecular system is chemically correct and computationally tractable.
Protocol: Target Protein Preparation
-
Structure Acquisition: Download the crystal structures of the selected targets from the RCSB Protein Data Bank (PDB). Prioritize high-resolution structures with bound ligands relevant to the intended binding site.
-
Initial Cleaning: Use molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera) to remove all non-essential components, including water molecules, co-solvents, and any co-factors not essential for binding. Retain the co-crystallized ligand for validation purposes.
-
Protonation and Optimization: Add hydrogen atoms appropriate for a physiological pH (typically 7.4). This step is crucial as hydrogen bonds are primary drivers of molecular recognition.
-
Energy Minimization: Perform a constrained energy minimization on the protein structure. This relieves any steric clashes or unfavorable geometries introduced during the crystallographic process or the preceding preparatory steps, resulting in a more realistic, low-energy conformation.
Protocol: Ligand Preparation
-
Structure Generation: Generate the 2D structure of this compound and convert it into a 3D conformation.
-
Ionization States: Determine the likely protonation state of the ligand at physiological pH. The imidazopyrazine core contains basic nitrogens that are likely to be protonated.
-
Energy Minimization: Perform a full energy minimization of the ligand using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy 3D conformer.
Step 2: Molecular Docking
Causality: Molecular docking serves as a computational microscope, predicting the preferred orientation (pose) and estimating the strength of binding (scoring) of the ligand within the protein's active site. This allows for rapid screening and hypothesis generation regarding key binding interactions.
Protocol: Molecular Docking and Validation
-
Binding Site Definition: Define the docking search space (the "grid box"). The most reliable method is to center the grid on the position of the co-crystallized ligand from the PDB structure. This ensures the search is focused on a known, biologically relevant binding pocket.
-
Docking Execution: Use a validated docking program, such as AutoDock Vina, to dock the prepared ligand into the prepared receptor. The program will generate multiple possible binding poses, ranked by a scoring function that estimates binding affinity (kcal/mol).
-
Pose Analysis: Visually inspect the top-ranked poses. A plausible pose should exhibit chemically sensible interactions with the receptor, such as hydrogen bonds with polar residues, hydrophobic interactions in non-polar pockets, and potential pi-stacking with aromatic residues.
-
Self-Validation (Crucial): As a control, re-dock the original co-crystallized ligand into its own receptor structure. The docking protocol is considered validated if the top-ranked pose of the re-docked ligand has a Root Mean Square Deviation (RMSD) of < 2.0 Å compared to its crystallographic position. This confirms the protocol can reproduce known binding modes.
Data Presentation: Predicted Docking Scores
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Dopamine D2 Receptor | 6CM4 | -8.5 | Asp114, Ser193, Phe389 |
| Serotonin 5-HT₂A Receptor | 6A93 | -9.2 | Asp155, Ser242, Trp336 |
| GSK3 Beta | 1I09 | -7.8 | Val135, Lys85, Asp200 |
| Phosphodiesterase 10A | 2OUP | -9.5 | Gln726, Phe729, Tyr693 |
Note: Data are hypothetical and for illustrative purposes.
Step 3: Molecular Dynamics (MD) Simulation
Causality: Docking provides a static snapshot of the interaction. However, proteins are dynamic entities that constantly fluctuate. MD simulation provides a dynamic view, allowing us to assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment. A stable complex in an MD simulation lends much higher confidence to the docking prediction.
Protocol: MD Simulation
-
System Setup: Take the top-ranked docked pose. Place the complex in the center of a periodic box of water molecules (e.g., TIP3P water model). Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.
-
Minimization & Equilibration: Minimize the energy of the entire solvated system. Then, gradually heat the system to a physiological temperature (300 K) while keeping the protein and ligand restrained (NVT ensemble). Subsequently, equilibrate the system's pressure while relaxing the restraints (NPT ensemble). This ensures the system is well-equilibrated before the production run.
-
Production Run: Run the simulation for a significant period (e.g., 100 nanoseconds) without restraints. Save the coordinates (trajectory) of all atoms at regular intervals.
-
Trajectory Analysis: Analyze the trajectory to assess stability. Key metrics include:
-
RMSD: The Root Mean Square Deviation of the protein backbone and ligand heavy atoms. A stable, plateauing RMSD indicates the complex has reached equilibrium and is not falling apart.
-
RMSF: The Root Mean Square Fluctuation of individual residues. This highlights flexible regions of the protein.
-
Hydrogen Bond Analysis: Track the formation and persistence of hydrogen bonds between the ligand and protein throughout the simulation.
-
Step 4: Binding Free Energy Calculation
Causality: While docking scores provide a rapid estimate of affinity, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a more accurate, albeit computationally expensive, end-point calculation of binding free energy. This provides a final, quantitative metric to rank the compound's affinity for different targets.
Protocol: MM/GBSA Calculation
-
Snapshot Extraction: Extract frames (snapshots) from the stable portion of the MD trajectory.
-
Energy Calculation: For each snapshot, calculate the free energy of the complex, the isolated receptor, and the isolated ligand.
-
Binding Free Energy: The binding free energy (ΔG_bind) is calculated by subtracting the energies of the free receptor and ligand from the energy of the complex. Averaging this value over multiple snapshots provides a robust estimate.
Conclusion and Future Outlook
This guide has outlined a rigorous, multi-step in silico workflow to investigate the interactions of this compound with key CNS targets. By integrating molecular docking, molecular dynamics, and free energy calculations with continuous validation, this approach allows for the generation of reliable, actionable hypotheses about the compound's mechanism of action and polypharmacology.
The results from this computational cascade—predicted binding modes, complex stability, and quantitative affinity estimates—provide a strong foundation for subsequent stages of drug discovery. These findings can guide the chemical synthesis of more potent and selective analogs and prioritize compounds for in vitro biological assays, ultimately accelerating the journey from a promising scaffold to a potential therapeutic agent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Efficient Approaches to the Design of Six-Membered Polyazacyclic Compounds—Part 1: Aromatic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Computational Psychiatry and the Challenge of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-Target Approach for Drug Discovery against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A computational perspective on drug discovery and signal transduction mechanism of dopamine and serotonin receptors in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 9. Glycogen synthase kinase-3 beta - Wikipedia [en.wikipedia.org]
- 10. phosphodiesterase 10A | Phosphodiesterases, 3',5'-cyclic nucleotide (PDEs) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. PDE10A - Wikipedia [en.wikipedia.org]
- 12. rcsb.org [rcsb.org]
- 13. 6CM4: Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rcsb.org [rcsb.org]
- 16. rcsb.org [rcsb.org]
An In-depth Technical Guide to the Solubility and Stability of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry.[1] While specific experimental data for this exact molecule is not extensively published, this document, authored from the perspective of a Senior Application Scientist, synthesizes established principles and methodologies for characterizing the solubility and stability of analogous nitrogen-containing heterocyclic compounds. The guide details the theoretical underpinnings and provides actionable, step-by-step protocols for determining aqueous and solvent solubility, as well as stability under various stress conditions as mandated by ICH guidelines. The causality behind experimental choices is elucidated to empower researchers in designing robust studies for this and similar molecules.
Introduction to this compound
This compound belongs to the imidazo[1,2-a]pyrazine class of nitrogen-containing fused heterocyclic systems. This scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including but not limited to, antiviral, anti-inflammatory, and anticancer properties.[2][3][4][5] The subject molecule, with CAS Number 885281-16-3, has a molecular formula of C₁₂H₁₃N₃ and a molecular weight of 199.26 g/mol .[1] It is typically available as a gray solid and may also be supplied as a dihydrochloride salt, which is expected to influence its solubility profile.[1][6][7]
The unique structural features—a bicyclic, partially saturated core combined with an aromatic phenyl substituent—suggest a molecule with moderate lipophilicity and the potential for ionization, both of which are critical determinants of its biopharmaceutical properties. A thorough understanding of its solubility and stability is paramount for advancing this compound through the drug development pipeline, from early-stage in vitro screening to formulation and clinical trials.[8][9]
Solubility Characterization
Solubility is a cornerstone of a compound's druggability, directly impacting its absorption, distribution, and overall bioavailability.[9] For a weakly basic compound like this compound, solubility is expected to be highly dependent on pH.[10][11] Two primary types of solubility measurements are critical in drug discovery: kinetic and thermodynamic solubility.[4][12]
The "Why": Kinetic vs. Thermodynamic Solubility
In early discovery, high-throughput screening demands rapid assessment of a compound's behavior when transitioning from a DMSO stock solution to an aqueous buffer. This is the realm of kinetic solubility , which measures the concentration of a compound that remains in solution under these non-equilibrium conditions.[13][14] It is a crucial parameter for ensuring the validity of in vitro assay results, as precipitation can lead to erroneous data.[9]
Conversely, thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent system.[4][15] This measurement is more time-intensive but is essential for later-stage development, including formulation and predicting in vivo absorption from the solid state.[12][13]
Experimental Protocols for Solubility Determination
This high-throughput method is ideal for early-stage assessment.[13][16]
-
Principle: A concentrated stock solution of the compound in DMSO is rapidly diluted into an aqueous buffer. The formation of precipitate is detected either by light scattering (nephelometry) or by quantifying the remaining dissolved compound after filtration (UV-Vis).[13][17]
-
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.
-
Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to achieve the final test concentrations (e.g., ranging from 1 to 200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).[16][17]
-
Detection (Nephelometry): Measure the light scattering in each well using a nephelometer. An increase in scattering relative to controls indicates precipitation.
-
Detection (UV-Vis): Alternatively, filter the contents of each well through a solubility filter plate. Measure the UV absorbance of the filtrate in a UV-compatible plate at the compound's λ_max.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitate is observed.
-
This "gold standard" method measures the equilibrium solubility.[15][17]
-
Principle: An excess of the solid compound is agitated in a specific buffer until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved compound is determined, typically by HPLC-UV.
-
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[4] Approaching equilibrium from both undersaturated and supersaturated states can confirm that true equilibrium has been achieved.[15]
-
Phase Separation: After equilibration, allow the vials to stand for a short period for the undissolved solid to settle. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Quantification: Dilute the filtrate appropriately and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Data Reporting: Report the thermodynamic solubility in µg/mL or µM at each specific pH and temperature.
-
Expected Solubility Profile and Data Representation
Given the presence of basic nitrogen atoms in the imidazo[1,2-a]pyrazine core, the compound is expected to be an ionizable base. Therefore, its aqueous solubility should be significantly higher at acidic pH due to the formation of the more soluble protonated species, as described by the Henderson-Hasselbalch equation.[18][19]
Table 1: Illustrative Solubility Data for this compound
| Assay Type | pH | Temperature (°C) | Illustrative Solubility (µg/mL) |
| Thermodynamic | 2.0 | 25 | > 1000 |
| Thermodynamic | 5.0 | 25 | 250 |
| Thermodynamic | 7.4 | 25 | 25 |
| Thermodynamic | 9.0 | 25 | < 5 |
| Kinetic | 7.4 | 25 | 85 |
Note: The data in this table is illustrative and intended to represent the expected pH-dependent solubility profile for a weakly basic compound. Actual experimental values are required for confirmation.
Stability Assessment
Evaluating the intrinsic stability of a drug candidate is a non-negotiable step in pharmaceutical development. Forced degradation (or stress testing) studies are conducted to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[20][21][22] These studies are guided by the International Council for Harmonisation (ICH) guidelines, particularly Q1A and Q1B.[7][23]
The "Why": Rationale for Forced Degradation
The objective of forced degradation is not to determine the shelf-life but to deliberately degrade the molecule under conditions more severe than those it would encounter during storage.[21][24] This serves several critical purposes:
-
Pathway Elucidation: To understand the likely degradation mechanisms (e.g., hydrolysis, oxidation, photolysis).[21]
-
Method Development: To generate degradation products and ensure the chosen analytical method (typically HPLC) is "stability-indicating," meaning it can separate the intact drug from all its degradants.[25][26]
-
Formulation Guidance: To inform the development of a stable dosage form by identifying liabilities.[20]
The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[7] Degradation beyond this level can lead to secondary degradation, complicating the analysis.[7]
Experimental Protocols for Forced Degradation Studies
A validated stability-indicating HPLC method is a prerequisite for accurately quantifying the remaining parent compound and the formation of degradants.
Caption: General workflow for forced degradation studies.
-
Principle: To assess degradation in aqueous solutions at different pH values. The imidazo and pyrazine rings can be susceptible to hydrolysis under harsh pH and temperature conditions.[3][27]
-
Protocol:
-
Acidic Condition: Dissolve the compound in 0.1 M HCl to a concentration of ~1 mg/mL. Incubate at an elevated temperature (e.g., 60°C).[7][24]
-
Basic Condition: Dissolve the compound in 0.1 M NaOH to ~1 mg/mL. Incubate at a similar temperature.[7][24]
-
Neutral Condition: Dissolve the compound in purified water. Incubate at a similar temperature.
-
Sampling: Withdraw aliquots at various time points (e.g., 2, 8, 24, and 48 hours).
-
Quenching: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.
-
Analysis: Analyze all samples by HPLC.
-
-
Principle: To evaluate the compound's susceptibility to oxidation. Nitrogen-containing heterocycles can be susceptible to N-oxidation, and other parts of the molecule may also be sensitive.[21][28]
-
Protocol:
-
Preparation: Dissolve the compound (~1 mg/mL) in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂).[7][21]
-
Incubation: Store the solution at room temperature, protected from light.
-
Sampling & Analysis: Withdraw and analyze aliquots at various time points until ~5-20% degradation is observed.
-
-
Principle: To determine if the compound degrades upon exposure to light, as specified in ICH guideline Q1B.[1][6][23] Aromatic and heterocyclic systems are often photoreactive.
-
Protocol:
-
Sample Preparation: Expose the solid compound and a solution of the compound in a photochemically inert solvent to a light source that conforms to ICH Q1B specifications. This requires a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of near-UV light.[6][7]
-
Control: Prepare a "dark" control sample by wrapping an identical sample in aluminum foil to protect it from light.
-
Exposure: Place both the exposed sample and the dark control in the photostability chamber.
-
Analysis: After the exposure period, analyze both samples by HPLC to differentiate between photolytic and thermal degradation.
-
-
Principle: To assess degradation caused by heat. This is performed on both the solid drug substance and a solution.
-
Protocol:
-
Solid State: Place the solid compound in a controlled temperature oven (e.g., 80°C).
-
Solution State: Prepare a solution of the compound (~1 mg/mL) in a suitable solvent and place it in the oven.
-
Sampling & Analysis: Analyze samples at various time points.
-
Data Interpretation and Mass Balance
For each stress condition, the percentage of the remaining parent compound and the area percentage of each degradation product should be calculated. A critical aspect of forced degradation analysis is mass balance , which is an accounting of the initial amount of the API versus the sum of the remaining API and all formed degradants. A good mass balance (typically 95-105%) provides confidence that all major degradation products are being detected by the analytical method.
Table 2: Illustrative Forced Degradation Results for this compound
| Stress Condition | Duration | % API Remaining | No. of Degradants >0.1% | Main Degradant (% Area) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 h | 88.5 | 2 | RRT 0.85 (5.6%) | 99.2 |
| 0.1 M NaOH, 60°C | 8 h | 91.2 | 1 | RRT 1.15 (4.1%) | 100.5 |
| 3% H₂O₂, RT | 48 h | 94.8 | 1 | RRT 0.92 (2.3%) | 99.7 |
| Heat, 80°C (Solid) | 72 h | 99.1 | 0 | - | 100.1 |
| Photostability (ICH) | - | 96.5 | 1 | RRT 1.30 (1.8%) | 99.4 |
Note: RRT = Relative Retention Time. The data in this table is illustrative. Actual results would require experimental determination.
Conclusion and Future Directions
This guide outlines a robust, industry-standard framework for the comprehensive evaluation of the solubility and stability of this compound. While specific experimental data on this compound is limited in public literature, the provided protocols for kinetic and thermodynamic solubility, alongside a full suite of forced degradation studies, offer a clear path for its characterization.
The expected pH-dependent solubility of this weakly basic compound underscores the importance of pH control in formulation development. The forced degradation studies are critical for developing a validated, stability-indicating analytical method, which is a regulatory prerequisite for advancing any drug candidate. By systematically applying these methodologies, researchers can generate the crucial data needed to understand the physicochemical liabilities of this compound, enabling informed decisions in lead optimization, formulation design, and overall drug development strategy.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. tsijournals.com [tsijournals.com]
- 6. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Khan Academy [khanacademy.org]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. enamine.net [enamine.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 23. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. ijsdr.org [ijsdr.org]
- 25. ijcrt.org [ijcrt.org]
- 26. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 27. mdpi.com [mdpi.com]
- 28. rjptonline.org [rjptonline.org]
The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with enhanced therapeutic efficacy and selectivity. Within this dynamic environment, certain heterocyclic structures have emerged as "privileged scaffolds" due to their ability to interact with a diverse array of biological targets. The imidazo[1,2-a]pyrazine core, a nitrogen-bridged fused heterocyclic system, stands out as a prominent example of such a scaffold. Its structural resemblance to endogenous purines allows it to serve as a versatile template for the design of potent and selective modulators of various physiological processes. This guide provides a comprehensive technical overview of the synthesis, multifaceted biological activities, and structure-activity relationships of imidazo[1,2-a]pyrazine derivatives, offering valuable insights for professionals engaged in drug discovery and development.
Synthetic Strategies: Constructing the Imidazo[1,2-a]pyrazine Core
The synthesis of the imidazo[1,2-a]pyrazine ring system is accessible through several reliable synthetic routes. A prevalent and versatile method involves the condensation of α-halocarbonyl compounds with aminopyrazines.[1] This approach allows for the introduction of a wide range of substituents on the imidazole portion of the fused ring system.
Another efficient strategy is the one-pot, three-component condensation reaction. For instance, an aryl aldehyde, 2-aminopyrazine, and an isocyanide can undergo an iodine-catalyzed [4+1] cycloaddition to afford the corresponding imidazo[1,2-a]pyrazine derivatives in good yields.[2] This multicomponent approach offers the advantage of rapidly generating a library of diverse derivatives for biological screening.
Further modifications of the imidazo[1,2-a]pyrazine core can be achieved through various organic reactions. For example, regioselective bromination using N-bromosuccinimide (NBS) can introduce a bromine atom at the C3 position, which can then serve as a handle for further functionalization through cross-coupling reactions.[3]
References
- 1. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. tsijournals.com [tsijournals.com]
Methodological & Application
Application Note & Protocol: A Modern Approach to the Synthesis of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic motif in medicinal chemistry and drug development, with derivatives exhibiting a wide array of pharmacological activities.[1] These compounds have shown promise as antibacterial, anti-inflammatory, antiulcer, and even anticancer agents.[1][2][3] The specific target of this guide, 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, is a versatile intermediate for the synthesis of novel therapeutics, particularly in the realm of neurological disorders.[4] The unique three-dimensional structure imparted by the saturated pyrazine ring, combined with the electronic properties of the phenyl-substituted imidazole moiety, makes it an attractive scaffold for exploring new chemical space in drug discovery.
This document provides a comprehensive guide for the synthesis of this compound, leveraging a modern and efficient multicomponent reaction strategy followed by a catalytic hydrogenation. This approach offers significant advantages over classical linear syntheses in terms of operational simplicity, atom economy, and the ability to rapidly generate structural analogs.
Synthetic Strategy: A Two-Step, One-Pot Approach
The synthesis of this compound is strategically divided into two key transformations:
-
Multicomponent Synthesis of 3-Phenylimidazo[1,2-a]pyrazine: This step employs a highly efficient, iodine-catalyzed one-pot, three-component reaction between benzaldehyde, 2-aminopyrazine, and a suitable isocyanide. This reaction rapidly assembles the core aromatic imidazo[1,2-a]pyrazine scaffold.[2][3][5]
-
Catalytic Hydrogenation: The subsequent reduction of the pyrazine ring of the aromatic precursor yields the desired this compound. This transformation is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.
This two-step sequence is designed for both efficiency and scalability, making it suitable for academic research and industrial drug development settings.
Reaction Schematics and Mechanism
Part 1: Iodine-Catalyzed Multicomponent Synthesis
The first step involves the elegant construction of the 3-phenylimidazo[1,2-a]pyrazine core.
Caption: Multicomponent synthesis of 3-phenylimidazo[1,2-a]pyrazine.
The reaction is believed to proceed through the following mechanistic steps:
-
Imine Formation: Benzaldehyde and 2-aminopyrazine condense to form an N-arylimine intermediate.
-
Lewis Acid Activation: Molecular iodine acts as a mild Lewis acid, activating the imine towards nucleophilic attack.
-
Nucleophilic Attack: The isocyanide attacks the activated imine.
-
Cyclization and Rearomatization: A subsequent intramolecular cyclization followed by elimination of a proton and the tert-butyl cation leads to the formation of the aromatic 3-phenylimidazo[1,2-a]pyrazine.
Part 2: Catalytic Hydrogenation
The second step involves the saturation of the pyrazine ring.
Caption: Catalytic hydrogenation to the final product.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Benzaldehyde | ReagentPlus®, ≥99% | Sigma-Aldrich |
| 2-Aminopyrazine | 99% | Sigma-Aldrich |
| tert-Butyl Isocyanide | 98% | Sigma-Aldrich |
| Iodine | 99.8% | Sigma-Aldrich |
| Ethanol | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Palladium on Carbon | 10 wt. % loading, dry basis | Sigma-Aldrich |
| Methanol | Anhydrous, 99.8% | Sigma-Aldrich |
| Dichloromethane | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium Thiosulfate | Anhydrous, ≥98% | Sigma-Aldrich |
| Sodium Sulfate | Anhydrous, ≥99% | Sigma-Aldrich |
Protocol 1: Synthesis of 3-Phenylimidazo[1,2-a]pyrazine
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrazine (1.0 g, 10.5 mmol), benzaldehyde (1.1 g, 10.5 mmol), and ethanol (30 mL).
-
Catalyst Addition: Add iodine (0.13 g, 0.525 mmol, 5 mol%) to the stirring solution.
-
Isocyanide Addition: Slowly add tert-butyl isocyanide (1.0 g, 12.6 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL) to remove excess iodine.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 3-phenylimidazo[1,2-a]pyrazine as a solid.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a Parr hydrogenation apparatus, dissolve the 3-phenylimidazo[1,2-a]pyrazine (1.0 g, 5.1 mmol) in methanol (50 mL).
-
Catalyst Addition: Carefully add 10% palladium on carbon (0.1 g, 10 wt%) to the solution.
-
Hydrogenation: Seal the apparatus and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir the reaction mixture at room temperature for 12-16 hours.
-
Reaction Monitoring: Monitor the consumption of hydrogen and periodically check the reaction progress by TLC.
-
Workup: Upon completion, carefully vent the hydrogen and purge the apparatus with nitrogen.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.
Data Summary and Expected Results
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance |
| 3-Phenylimidazo[1,2-a]pyrazine | C₁₂H₉N₃ | 195.22 | 80-90 | Yellow to brown solid |
| This compound | C₁₂H₁₃N₃ | 199.25 | 90-95 | White to off-white solid |
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the target compounds.
-
Melting Point: To assess the purity of the final product.
Safety and Handling Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Isocyanides are toxic and have a strong, unpleasant odor. Handle with extreme care.
-
Hydrogen gas is highly flammable. The hydrogenation step must be carried out in a properly functioning and certified apparatus.
Conclusion
This application note details a robust and efficient two-step synthesis of this compound. The use of a modern multicomponent reaction for the construction of the aromatic core, followed by a straightforward catalytic hydrogenation, provides a reliable and scalable route to this valuable building block for drug discovery and development. The provided protocols are designed to be readily implemented in a standard organic chemistry laboratory, offering a practical guide for researchers and scientists in the field.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols: A Guide to the One-Pot Synthesis of Imidazo[1,2-a]pyrazine Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties[1][2][3][4]. Its efficient construction is a key objective for medicinal chemists. This guide provides a detailed overview and actionable protocols for the one-pot synthesis of these valuable derivatives, with a primary focus on the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. We will delve into the underlying mechanisms, explore catalytic strategies, present a step-by-step experimental protocol, and offer insights into reaction optimization, providing researchers with a comprehensive resource for accessing this important chemical space.
Introduction: The Strategic Value of Imidazo[1,2-a]pyrazines and One-Pot Synthesis
Nitrogen-fused heterocyclic compounds are cornerstones of modern drug discovery. Among them, the imidazo[1,2-a]pyrazine core is a recurring feature in potent bioactive molecules, acting as an inhibitor for crucial biological targets like tubulin, various kinases (p13K, Aurora kinase), and viral proteases[3][4]. The development of efficient, scalable, and diversity-oriented synthetic routes to these scaffolds is therefore of paramount importance.
Traditional multi-step syntheses often suffer from drawbacks such as long reaction times, the need to isolate intermediates, and poor overall yields[5]. One-pot multicomponent reactions (MCRs) elegantly circumvent these issues. By combining three or more reactants in a single vessel where all bond-forming events occur sequentially without intermediate isolation, MCRs offer significant advantages:
-
High Atom Economy: Most atoms from the starting materials are incorporated into the final product[4].
-
Operational Simplicity: Reduced handling and purification steps save time and resources.
-
Convergence: Complex molecules are assembled rapidly from simple, readily available building blocks[5].
-
Structural Diversity: By simply varying the input components, vast chemical libraries can be generated for structure-activity relationship (SAR) studies.
The Groebke-Blackburn-Bienaymé reaction (GBB-3CR), an isocyanide-based MCR, has emerged as the preeminent strategy for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyrazine derivatives[6][7]. This guide will focus on the practical application of this powerful reaction.
The Groebke-Blackburn-Bienaymé Reaction: Mechanism and Rationale
The GBB reaction is a three-component condensation between a heteroaromatic amidine (like 2-aminopyrazine), an aldehyde, and an isocyanide. The reaction is typically facilitated by a Lewis or Brønsted acid catalyst. Understanding the mechanism is crucial for rational optimization and troubleshooting.
Mechanistic Pathway:
-
Imine Formation: The reaction initiates with the acid-catalyzed condensation of 2-aminopyrazine and an aldehyde. This reversible step forms a Schiff base, or imine, with the concomitant loss of a water molecule. The catalyst's primary role here is to activate the aldehyde's carbonyl group for nucleophilic attack by the amino group.
-
Nitrilium Ion Formation: The isocyanide, a unique functional group with a nucleophilic and electrophilic carbon center, attacks the electrophilic carbon of the protonated imine. This step is often the rate-determining step.
-
Intramolecular Cyclization: The attack results in the formation of a nitrilium ion intermediate. The endocyclic nitrogen of the pyrazine ring then acts as an intramolecular nucleophile, attacking the electrophilic nitrilium carbon in a [4+1] cycloaddition fashion[4][8].
-
Aromatization: A final proton transfer step leads to the stable, aromatic imidazo[1,2-a]pyrazine product.
The diagram below illustrates this sequential bond-forming cascade.
Caption: The sequential mechanism of the Groebke-Blackburn-Bienaymé reaction.
Catalytic Strategies and Reaction Optimization
The choice of catalyst is a critical parameter that dictates reaction efficiency, time, and scope. A variety of catalysts have been successfully employed, each with specific advantages.
| Catalyst Type | Examples | Rationale & Insights | Yield Range | Ref |
| Lewis Acids | Sc(OTf)₃, Y(OTf)₃, BF₃·MeCN, ZrCl₄ | Highly effective at activating the imine intermediate for isocyanide attack. Can be sensitive to moisture. Sc(OTf)₃ is often cited for its high activity and reusability. | Good to Excellent (70-95%) | [6][9] |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH) | Cost-effective and readily available. Effective for both imine formation and activation. | Moderate to Good (60-85%) | [10] |
| Mild Catalysts | Iodine (I₂), NH₄Cl | "Green" and inexpensive options. Iodine is a mild Lewis acid that is highly effective at room temperature, making it suitable for sensitive substrates. NH₄Cl is particularly useful in aqueous or green solvents. | Good to Excellent (80-90%) | [4][11][12][13] |
| Biocatalysts | Lipase (e.g., CALB) | Represents an environmentally benign approach. The enzyme provides a chiral environment and can catalyze the reaction, often with high selectivity. | Good (up to 85%) | [7] |
Key Optimization Parameters:
-
Solvent: Methanol and ethanol are commonly used and effective solvents. For green chemistry approaches, water or eucalyptol have been successfully employed[5][14].
-
Temperature: Many GBB reactions proceed efficiently at room temperature, particularly with active catalysts like iodine[4][12]. Modest heating (e.g., 60 °C) can accelerate the reaction if needed[13].
-
Dehydrating Agents: Since imine formation is reversible and produces water, adding a dehydrating agent like trimethyl orthoformate can drive the equilibrium forward, significantly improving yields, especially in large-scale preparations[6].
-
Reactant Stoichiometry: A 1:1:1 molar ratio of the three components is typical. Using a slight excess (1.1-1.2 eq) of the more volatile aldehyde or isocyanide can sometimes improve conversion.
Experimental Protocol: Iodine-Catalyzed Synthesis
This protocol describes a robust and environmentally friendly one-pot synthesis of a representative 3-aminoimidazo[1,2-a]pyrazine derivative using iodine as a catalyst at room temperature[4][8][12].
Materials & Reagents:
-
2-Aminopyrazine
-
4-Nitrobenzaldehyde (or other desired aryl aldehyde)
-
tert-Butyl isocyanide (or other desired isocyanide)
-
Iodine (I₂)
-
Ethanol (Absolute)
-
Ethyl acetate
-
Hexane
-
Saturated sodium thiosulfate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates (silica gel), standard glassware
Workflow Diagram:
Caption: Step-by-step workflow for the one-pot synthesis protocol.
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrazine (1.0 mmol, 1.0 eq), the selected aryl aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 mmol, 1.0 eq), and absolute ethanol (10 mL). Stir the mixture at room temperature until the solids dissolve.
-
Catalyst Addition: Add iodine (0.05 mmol, 5 mol%) to the flask. The solution will turn a dark brown/orange color.
-
Isocyanide Addition: Add tert-butyl isocyanide (1.0 mmol, 1.0 eq) dropwise to the stirring solution over 1 minute.
-
Reaction Monitoring: Seal the flask and stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 2-4 hours.
-
Workup and Extraction: Once the starting materials are consumed, quench the reaction by adding 15 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine catalyst. The color of the solution should fade.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure imidazo[1,2-a]pyrazine derivative[4][8].
Trustworthiness: Self-Validating Systems & Characterization
To ensure the integrity of the synthesis, the final product must be rigorously characterized.
-
Chromatography (TLC/HPLC): A single spot on a TLC plate in multiple eluent systems or a single peak in an HPLC chromatogram indicates high purity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product. The observed m/z value should match the calculated value for the [M+H]⁺ ion[5][8].
-
NMR Spectroscopy (¹H and ¹³C): NMR is essential for structural elucidation. The spectra should show the expected signals and coupling constants for the synthesized structure, confirming the successful formation of the heterocyclic core and the incorporation of all three components.
Conclusion and Future Outlook
The one-pot GBB reaction is a powerful and versatile tool for the synthesis of medicinally relevant imidazo[1,2-a]pyrazine derivatives. By understanding the underlying mechanism and systematically optimizing catalytic and reaction conditions, researchers can efficiently generate diverse libraries of these important compounds. The development of greener, more sustainable protocols using catalysts like iodine or enzymes further enhances the appeal of this methodology[7][12]. This guide provides a solid foundation for scientists to apply this chemistry in their own research and drug discovery programs, paving the way for the development of novel therapeutics.
References
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides [mdpi.com]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Note: A Robust and Efficient Protocol for the Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazines
Abstract
This application note provides a comprehensive guide to the synthesis of imidazo[1,2-a]pyrazines utilizing a highly efficient, one-pot, three-component reaction catalyzed by molecular iodine. The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous compounds with significant pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] This protocol leverages the benefits of iodine catalysis—a method that is cost-effective, environmentally benign, and operationally simple—to provide researchers with a reliable and scalable route to this important class of molecules.[5][6][7] We will delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, and offer insights into reaction optimization and troubleshooting.
Introduction and Scientific Rationale
The development of efficient synthetic methodologies for heterocyclic compounds is a cornerstone of modern medicinal chemistry. Imidazo[1,2-a]pyrazines, in particular, have garnered substantial attention due to their diverse biological activities.[3] Traditional synthetic routes often suffer from drawbacks such as harsh reaction conditions, the need for expensive metal catalysts, long reaction times, and low yields.[4][7][8]
The protocol detailed herein overcomes many of these limitations by employing molecular iodine (I₂) as a catalyst. Iodine is an attractive choice for organic synthesis due to its low cost, low toxicity, ready availability, and unique ability to act as a mild Lewis acid.[6][8] This method facilitates a multi-component reaction (MCR), combining 2-aminopyrazine, an aldehyde, and an isocyanide in a single, efficient step at room temperature.[5][6] The result is a straightforward, atom-economical synthesis of highly functionalized imidazo[1,2-a]pyrazines with good to excellent yields.[6][9]
Reaction Mechanism and Key Principles
The iodine-catalyzed synthesis proceeds via a plausible multi-step mechanism involving a [4+1] cycloaddition. Understanding this pathway is crucial for optimizing conditions and predicting outcomes with different substrates.
Plausible Mechanistic Pathway:
-
Imine Formation: The reaction initiates with the condensation of 2-aminopyrazine and an aryl aldehyde to form a Schiff base (imine) intermediate (A).
-
Lewis Acid Activation: Molecular iodine (I₂) acts as a Lewis acid, activating the imine intermediate, making it more susceptible to nucleophilic attack.
-
Nucleophilic Addition: The isocyanide, a carbon-based nucleophile, adds to the activated imine, leading to the formation of an iminium ion intermediate (B).
-
Cycloaddition & Rearrangement: This intermediate (B) undergoes an intramolecular [4+1] cycloaddition to form a five-membered ring intermediate (C), which then rearranges to yield the final, stable aromatic imidazo[1,2-a]pyrazine product.[5][6]
Below is a visualization of the proposed reaction mechanism.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine as a Kinase Inhibitor
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazo[1,2-a]pyrazine scaffold is a recognized privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibition of various protein kinases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine as a potential kinase inhibitor. While the specific kinase targets of this particular analog are not extensively documented in publicly available literature, this guide offers a robust framework for its characterization. We will delve into the established precedent of the broader imidazo[1,2-a]pyrazine class as kinase inhibitors, provide detailed protocols for both in vitro and cell-based screening, and discuss best practices for data interpretation and validation. The overarching goal is to equip researchers with the necessary tools to elucidate the mechanism of action and therapeutic potential of this promising compound.
Introduction: The Imidazo[1,2-a]pyrazine Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The imidazo[1,2-a]pyrazine core has emerged as a versatile and effective scaffold for the design of potent and selective kinase inhibitors.
Derivatives of this heterocyclic system have been successfully developed to target a range of kinases, including:
-
Aurora Kinases: Essential for mitotic progression, with inhibitors showing promise in oncology.
-
Phosphoinositide 3-Kinases (PI3Ks): Key components of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer.
-
Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, with inhibitors being investigated as anti-proliferative agents.
Given this precedent, this compound represents a valuable tool compound for screening against a wide panel of kinases to identify novel inhibitory activities. Its unique substitution pattern may confer a distinct selectivity profile compared to previously studied analogs.
Mechanism of Action: A General Overview
Most small molecule kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding to the enzyme's active site. The imidazo[1,2-a]pyrazine scaffold has been shown to effectively occupy the ATP-binding pocket of various kinases, forming key hydrogen bonding interactions with the hinge region of the enzyme. The specific substituents on the core scaffold then dictate the inhibitor's potency and selectivity by interacting with other residues within and around the active site.
The phenyl group at the 3-position of the molecule likely plays a significant role in its target engagement, potentially through hydrophobic or pi-stacking interactions. The tetrahydro-pyrazine portion of the molecule will influence its three-dimensional conformation and solubility. A critical first step in characterizing this compound is to determine its kinase selectivity profile and its mode of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for evaluating the kinase inhibitory activity of this compound. It is crucial to optimize these protocols for each specific kinase and assay format.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol describes a common method for directly measuring the effect of a compound on the enzymatic activity of a purified kinase. A variety of assay formats can be employed, including fluorescence-based methods (e.g., TR-FRET, Fluorescence Polarization) and luminescence-based methods (e.g., ADP-Glo™). The following is a generalized protocol adaptable to many of these platforms.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Assay buffer (typically contains a buffering agent, MgCl2, and a reducing agent like DTT)
-
This compound (solubilized in DMSO)
-
Positive control inhibitor (a known inhibitor of the target kinase)
-
Detection reagents (e.g., phosphospecific antibody, ADP detection reagents)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting the appropriate signal (fluorescence, luminescence)
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 or 1:5 serial dilutions.
-
Assay Plate Setup:
-
Add a small volume (e.g., 1-5 µL) of the diluted compound or DMSO (vehicle control) to the appropriate wells of the microplate.
-
Include wells for a "no enzyme" control (background) and a "no inhibitor" control (maximum activity).
-
-
Kinase Reaction Initiation:
-
Prepare a master mix containing the kinase, substrate, and assay buffer.
-
Add the master mix to all wells.
-
Prepare a separate ATP solution in assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine IC50 values for ATP-competitive inhibitors.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (often 30°C or room temperature) for a predetermined amount of time (e.g., 30-60 minutes). This time should be within the linear range of the reaction.
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (often containing EDTA to chelate Mg2+).
-
Add the detection reagents according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all other wells.
-
Normalize the data to the "no inhibitor" control (100% activity) and the positive control inhibitor (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Workflow for In Vitro Kinase Assay:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell-Based Kinase Inhibition Assay
Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane and inhibit the target kinase in a more physiologically relevant context. These assays typically measure the phosphorylation of a downstream substrate of the target kinase.
Objective: To determine the cellular potency (IC50) of this compound by measuring the inhibition of a specific signaling pathway.
Materials:
-
Cell line expressing the target kinase and its downstream substrate.
-
Cell culture medium and supplements.
-
This compound (solubilized in DMSO).
-
Stimulant (if required to activate the signaling pathway, e.g., a growth factor).
-
Lysis buffer.
-
Phospho-specific antibody for the downstream substrate and a total protein antibody for normalization.
-
Detection reagents (e.g., secondary antibodies for Western blot, ELISA reagents).
Protocol (using Western Blot for detection):
-
Cell Culture and Seeding: Culture the selected cell line to ~80% confluency. Seed the cells into a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere overnight.
-
Serum Starvation (if necessary): For many signaling pathways, it is necessary to reduce basal activity by serum-starving the cells for several hours or overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a predetermined amount of time (e.g., 1-4 hours). Include a DMSO vehicle control.
-
Pathway Stimulation: If required, stimulate the cells with the appropriate agonist for a short period (e.g., 10-30 minutes) to activate the target kinase.
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against the total protein of the downstream substrate for loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Plot the normalized signal versus the log of the inhibitor concentration to determine the cellular IC50.
-
Alternative Detection Methods: High-throughput cell-based assays can be performed using technologies like ELISA, AlphaLISA, or Meso Scale Discovery (MSD), which offer a more quantitative and scalable approach than Western blotting.
Data Interpretation and Validation
| Parameter | Description | Importance |
| IC50 Value | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | Provides a quantitative measure of the inhibitor's potency. |
| Selectivity | The degree to which an inhibitor binds to a specific target in preference to other, off-target molecules |
Application of Imidazo[1,2-a]pyrazines in Cancer Cell Line Studies: A Technical Guide for Researchers
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of imidazo[1,2-a]pyrazine derivatives in cancer cell line studies. It provides in-depth technical insights, field-proven protocols, and a comprehensive understanding of the molecular mechanisms underlying the anticancer activities of this promising class of heterocyclic compounds.
Introduction: The Emergence of Imidazo[1,2-a]pyrazines in Oncology Research
The imidazo[1,2-a]pyrazine scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] In the realm of oncology, derivatives of this heterocyclic system are being extensively investigated as potential therapeutic agents.[2] Their anticancer effects are often attributed to their ability to modulate key signaling pathways that are frequently dysregulated in cancer, leading to the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis.[2][3] This guide will delve into the practical aspects of studying these compounds in a cancer cell line context, providing both the "how" and the "why" behind the experimental designs.
Core Mechanism of Action: Targeting Key Cancer Pathways
A significant body of research points towards the multitargeted nature of imidazo[1,2-a]pyrazine derivatives. Several key mechanisms have been elucidated, providing a strong rationale for their investigation as anticancer agents.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[4][5] Its aberrant activation is a hallmark of many human cancers.[4][6] Several imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[3][4][6] These compounds often act as dual PI3K/mTOR inhibitors, effectively shutting down this pro-survival signaling network.[6] The inhibition of this pathway leads to downstream effects such as cell cycle arrest and apoptosis.[3]
Signaling Pathway Diagram: Inhibition of PI3K/Akt/mTOR by Imidazo[1,2-a]pyrazines
Caption: Imidazo[1,2-a]pyrazines inhibit the PI3K/Akt/mTOR pathway.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer cells. Imidazo[1,2-a]pyrazine derivatives have been shown to effectively induce apoptosis in various cancer cell lines.[3][7][8] This is often achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the loss of mitochondrial membrane potential, activation of caspases (such as caspase-3, -7, and -9), and an increase in the expression of pro-apoptotic proteins like BAX, accompanied by a decrease in anti-apoptotic proteins like Bcl-2.[3][7]
Cell Cycle Arrest
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer cells often exhibit uncontrolled cell cycle progression. Many imidazo[1,2-a]pyrazine compounds have been demonstrated to induce cell cycle arrest, predominantly at the G2/M phase.[3][9][10] This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death. The mechanism often involves the upregulation of cell cycle inhibitors like p53 and p21.[3][11]
Inhibition of Tubulin Polymerization
The microtubule network, formed by the polymerization of tubulin, is essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain imidazo[1,2-a]pyrazine derivatives have been identified as potent tubulin polymerization inhibitors, binding to the colchicine site.[12][13] This disruption of the microtubule network leads to G2/M cell cycle arrest and subsequent apoptosis.[12]
Application Notes: A Practical Guide to In Vitro Studies
The following section provides detailed protocols for key experiments to evaluate the anticancer activity of imidazo[1,2-a]pyrazine derivatives in cancer cell lines.
Cell Viability and Cytotoxicity Assays
The initial step in evaluating a potential anticancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[14]
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the imidazo[1,2-a]pyrazine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[15][16] Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow: Cell Viability Assessment
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assays
To confirm that the observed cytotoxicity is due to apoptosis, flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard.[3]
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
-
Cell Treatment: Seed cells in 6-well plates and treat with the imidazo[1,2-a]pyrazine compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.
Cell Cycle Analysis
To investigate the effect of the compounds on cell cycle progression, flow cytometry analysis of PI-stained cells is performed.[9]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the imidazo[1,2-a]pyrazine compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.
Western Blot Analysis for Protein Expression
To probe the molecular mechanism of action, Western blotting is used to detect changes in the expression and phosphorylation status of key proteins involved in the targeted signaling pathways.[3][11]
Protocol 4: Western Blotting
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p53, p21, Bcl-2, BAX, Caspase-3, PARP).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation: Summarizing Anticancer Activity
For clear and concise presentation of results, quantitative data such as IC₅₀ values should be summarized in a table.
Table 1: In Vitro Anticancer Activity of Selected Imidazo[1,2-a]pyrazine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 6 | A375 (Melanoma) | 9.7 | [3][9] |
| Compound 6 | WM115 (Melanoma) | 12.3 | [3][9] |
| Compound 6 | HeLa (Cervical) | 15.1 | [3][9] |
| Compound 12b | Hep-2 (Laryngeal) | 11 | [15][16] |
| Compound 12b | HepG2 (Hepatocellular) | 13 | [15][16] |
| Compound 12b | MCF-7 (Breast) | 11 | [15][16] |
| Compound 12b | A375 (Melanoma) | 11 | [15][16] |
| Compound TB-25 | HCT-116 (Colon) | 0.023 | [12] |
| Compound 3c | MCF-7 (Breast) | 6.66 (average) | [17] |
| Compound 3c | HCT-116 (Colon) | 6.66 (average) | [17] |
| Compound 3c | K562 (Leukemia) | 6.66 (average) | [17] |
| IP-5 | HCC1937 (Breast) | 45 | [10] |
| IP-6 | HCC1937 (Breast) | 47.7 | [10] |
Conclusion and Future Directions
Imidazo[1,2-a]pyrazine derivatives represent a highly promising class of compounds for the development of novel anticancer therapies. Their ability to target multiple key pathways in cancer cells, including the PI3K/Akt/mTOR pathway, apoptosis, and the cell cycle, underscores their therapeutic potential. The protocols and insights provided in this guide are intended to facilitate further research in this exciting field. Future studies should focus on optimizing the structure-activity relationships of these compounds, evaluating their efficacy in in vivo models, and exploring their potential in combination therapies.
References
- 1. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer [scholarworks.indianapolis.iu.edu]
- 6. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - 华东师范大学 [pure.ecnu.edu.cn]
- 7. Copper-imidazo[1,2-a]pyridines induce intrinsic apoptosis and modulate the expression of mutated p53, haem-oxygenase-1 and apoptotic inhibitory proteins in HT-29 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journal.waocp.org [journal.waocp.org]
- 12. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Guide for Evaluating the Antimicrobial Activity of Novel Pyrazine Compounds
Introduction: The Pressing Need for Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens presents a formidable challenge to global public health, necessitating the urgent discovery of new antimicrobial agents.[1][2] Pyrazine derivatives, a class of nitrogen-containing heterocyclic compounds, are recognized for their diverse pharmacological properties, including antibacterial and antifungal activities.[2][3][4][5] This document provides a comprehensive experimental framework for researchers to reliably evaluate the in vitro antimicrobial potential of novel pyrazine compounds.
This guide is structured to provide not just a sequence of steps, but the scientific rationale behind them, ensuring that the data generated is both accurate and reproducible. We will detail the core assays required for a robust preliminary assessment: determination of the Minimum Inhibitory Concentration (MIC), the Minimum Bactericidal Concentration (MBC), and the dynamics of microbial killing through a Time-Kill Kinetic Assay. Adherence to these standardized protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), is critical for generating data that is comparable and credible within the scientific community.[6][7][8]
Foundational Principles: Understanding Antimicrobial Action
Before proceeding to the protocols, it is essential to grasp the key metrics used to quantify antimicrobial activity:
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[9][10][11][12] The MIC value is the primary and most crucial indicator of a compound's potency. A lower MIC value signifies higher potency.
-
Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% (a 3-log10 reduction) of the initial bacterial inoculum.[9][13][14][15] This assay distinguishes between compounds that merely inhibit growth (bacteriostatic) and those that actively kill the bacteria (bactericidal).
-
Bacteriostatic vs. Bactericidal Activity: The relationship between MIC and MBC provides insight into the compound's mode of action. A compound is generally considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ≤ 4).[9] If the MBC is significantly higher than the MIC (MBC/MIC > 4), the agent is typically considered bacteriostatic .[9][16]
Experimental Workflow: A Triphasic Approach
The evaluation of a novel pyrazine compound follows a logical progression from determining initial potency to understanding its lethal effects and the dynamics of its action. This workflow ensures a comprehensive initial characterization.
Caption: Overall experimental workflow for antimicrobial evaluation.
Essential Preparations: Ensuring Reproducibility
The reliability of antimicrobial susceptibility testing hinges on meticulous preparation and the use of standardized materials.[11][17]
Media Selection
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the gold-standard medium recommended by CLSI for susceptibility testing of most non-fastidious aerobic and facultative anaerobic bacteria.[18][19][20] Its composition is well-defined, it supports the growth of common pathogens, and it has low levels of inhibitors that could interfere with the tested compounds.[18] The concentrations of divalent cations (Ca²⁺ and Mg²⁺) are adjusted as they can significantly affect the activity of certain antimicrobial agents.[18][20]
-
Mueller-Hinton Agar (MHA): Used for the MBC determination step and for routine culturing of bacteria.[21][22]
Preparation of Test Compound
-
Stock Solution: Prepare a high-concentration stock solution of the novel pyrazine compound (e.g., 1280 µg/mL) in a suitable solvent, such as dimethyl sulfoxide (DMSO). The solvent chosen must be non-toxic to the test microorganisms at the final concentration used in the assay (typically ≤1% v/v).
-
Solubility: Ensure the compound is fully dissolved. Gentle warming or sonication may be required. The stock solution should be sterilized by filtration through a 0.22 µm syringe filter.
Preparation of Bacterial Inoculum
This is arguably the most critical step for ensuring inter-experiment reproducibility. The final inoculum density for the assay must be approximately 5 x 10⁵ CFU/mL.[9]
-
Culture Revival: From a frozen stock, streak the test bacterium (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) onto an MHA plate and incubate at 35 ± 2°C for 18-24 hours.
-
Colony Selection: Select 4-5 well-isolated colonies of the same morphology from the plate.[23]
-
Suspension: Transfer the selected colonies into a tube containing sterile saline or CAMHB.
-
Standardization: Vortex the suspension and adjust its turbidity to match a 0.5 McFarland standard .[23][24][25] This standard corresponds to a bacterial density of approximately 1.5 x 10⁸ CFU/mL. A spectrophotometer can be used for greater accuracy (absorbance of 0.08-0.10 at 625 nm).
-
Final Dilution: Within 15 minutes of standardization, dilute the adjusted suspension 1:150 in CAMHB. This will yield a final inoculum concentration of approximately 1 x 10⁶ CFU/mL. Since this will be mixed 1:1 with the drug dilutions in the assay plate, the final concentration in each well will be the target of 5 x 10⁵ CFU/mL.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is the reference standard for determining MIC values.[6][11][26] It is performed in a 96-well microtiter plate.
Step-by-Step Methodology
-
Plate Setup: Add 50 µL of sterile CAMHB to wells 2 through 12 in each row of a 96-well plate.
-
Compound Addition: Add 100 µL of the pyrazine compound stock solution (at twice the highest desired final concentration, e.g., 256 µg/mL) to well 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This creates a concentration gradient (e.g., 128, 64, 32... 0.25 µg/mL).
-
Controls:
-
Well 11 (Growth Control): Add 50 µL of CAMHB. This well contains no compound.
-
Well 12 (Sterility Control): Add 100 µL of CAMHB. This well will not be inoculated.
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared in section 4.3) to wells 1 through 11. Do not inoculate well 12. The final volume in each test well is now 100 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours under ambient air conditions.[9]
-
Reading the MIC: After incubation, examine the plate visually. The MIC is the lowest concentration of the pyrazine compound at which there is no visible turbidity (growth).[10][12] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
The MBC test is a direct extension of the MIC assay and should be performed immediately after the MIC is determined to ensure bacterial viability is maintained.[9][14]
Step-by-Step Methodology
-
Plate Selection: From the completed MIC plate, select the well corresponding to the MIC and at least two wells with higher concentrations (i.e., the wells showing no visible growth).
-
Subculturing: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, withdraw a 10 µL aliquot from each well.[9]
-
Plating: Spot-plate the 10 µL aliquot onto a quadrant of a fresh MHA plate. Be sure to label each quadrant corresponding to the compound concentration.
-
Incubation: Incubate the MHA plate at 35 ± 2°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies in each spot. The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the original inoculum count.[9][13] For a starting inoculum of 5 x 10⁵ CFU/mL, a 99.9% reduction means ≤500 CFU/mL. A 10 µL sample would therefore yield ≤5 colonies.
Protocol 3: Time-Kill Kinetic Assay
This dynamic assay provides critical information on the rate of bactericidal activity over time.[27][28][29]
Step-by-Step Methodology
-
Preparation: Prepare tubes containing CAMHB with the pyrazine compound at various concentrations relative to its predetermined MIC (e.g., 0x MIC [growth control], 1x MIC, 2x MIC, and 4x MIC).
-
Inoculation: Inoculate each tube with the standardized bacterial suspension to achieve a starting density of ~5 x 10⁵ CFU/mL.
-
Time Zero (T=0) Sampling: Immediately after inoculation, remove an aliquot (e.g., 100 µL) from the growth control tube. This is the T=0 sample.
-
Incubation: Place all tubes in a shaking incubator at 35 ± 2°C to ensure aeration and prevent bacterial sedimentation.
-
Time-Point Sampling: At specified time intervals (e.g., 2, 4, 8, and 24 hours), remove a 100 µL aliquot from each test and control tube.[27]
-
Serial Dilution & Plating: Perform a 10-fold serial dilution of each aliquot in sterile saline. Plate 100 µL from appropriate dilutions onto MHA plates. This step is crucial to obtain a countable number of colonies (30-300 CFU).
-
Incubation & Counting: Incubate the MHA plates for 18-24 hours and count the colonies to determine the CFU/mL for each time point and concentration.
-
Data Analysis: Plot the results on a semi-logarithmic graph with time on the x-axis and log10 CFU/mL on the y-axis. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[27][28] A bacteriostatic effect is observed when there is little change from the initial inoculum count over 24 hours.[27]
Data Presentation and Interpretation
Clear and standardized data presentation is essential for comparison and analysis.
Table 1: Example MIC and MBC Data for Pyrazine Compound PZ-123
| Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 25923 | 8 | 16 | 2 | Bactericidal |
| E. coli ATCC 25922 | 16 | 128 | 8 | Bacteriostatic |
| P. aeruginosa ATCC 27853 | 32 | >256 | >8 | Bacteriostatic |
| Ciprofloxacin (Control) | 0.25 | 0.5 | 2 | Bactericidal |
Interpretation Note: The results suggest PZ-123 has bactericidal activity against the Gram-positive S. aureus but is bacteriostatic against the Gram-negative bacteria tested.[9][16]
Table 2: Example Time-Kill Assay Data for PZ-123 against S. aureus
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | 5.72 | 5.71 | 5.72 |
| 2 | 6.51 | 4.85 | 4.11 |
| 4 | 7.88 | 3.66 | 2.53 |
| 8 | 8.95 | 2.41 | <2.0 (Limit of Detection) |
| 24 | 9.12 | <2.0 | <2.0 |
Interpretation Note: At 4x MIC, PZ-123 demonstrates a >3-log10 reduction in viable cell count by the 8-hour time point, confirming a time- and concentration-dependent bactericidal effect against S. aureus.[27]
References
- 1. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. [PDF] Performance standards for antimicrobial susceptibility testing | Semantic Scholar [semanticscholar.org]
- 9. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 10. idexx.com [idexx.com]
- 11. pdb.apec.org [pdb.apec.org]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. microchemlab.com [microchemlab.com]
- 15. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. woah.org [woah.org]
- 18. micromasterlab.com [micromasterlab.com]
- 19. tmmedia.in [tmmedia.in]
- 20. himedialabs.com [himedialabs.com]
- 21. labmal.com [labmal.com]
- 22. contractlaboratory.com [contractlaboratory.com]
- 23. chainnetwork.org [chainnetwork.org]
- 24. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. emerypharma.com [emerypharma.com]
- 28. nelsonlabs.com [nelsonlabs.com]
- 29. benchchem.com [benchchem.com]
methods for assessing the antioxidant properties of imidazo[1,2-a]pyrazine analogs
An In-Depth Guide to Assessing the Antioxidant Properties of Imidazo[1,2-a]pyrazine Analogs
Application Notes and Protocols for Researchers in Drug Discovery
The imidazo[1,2-a]pyrazine scaffold is a "privileged" heterocyclic ring system in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] A significant facet of their therapeutic potential stems from their antioxidant capabilities. Many diseases, such as cancer, atherosclerosis, and neurodegenerative disorders, are associated with oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.[1] Antioxidants mitigate this damage by neutralizing free radicals, thereby preventing cellular injury.[5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the antioxidant potential of novel imidazo[1,2-a]pyrazine analogs. It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering a tiered approach from high-throughput chemical screens to biologically relevant cellular and biochemical assays.
Part 1: Foundational Concepts in Antioxidant Action
Before delving into specific protocols, it is crucial to understand the fundamental mechanisms by which antioxidant compounds exert their effects. These mechanisms dictate the suitability of different assays for capturing the full antioxidant profile of a molecule.
The primary mechanisms of direct radical scavenging are:
-
Hydrogen Atom Transfer (HAT): The antioxidant molecule (A-H) quenches a free radical (R•) by donating a hydrogen atom, thereby neutralizing the radical and forming a stable antioxidant radical (A•).
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, converting it into an anion (R:⁻), which is then typically protonated by the solvent.[7]
Beyond direct scavenging, a comprehensive antioxidant defense involves:
-
Transition Metal Chelation: Some compounds can bind to transition metal ions like iron (Fe²⁺) and copper (Cu⁺), preventing them from catalyzing the formation of highly reactive hydroxyl radicals via the Fenton reaction.[5][[“]][9]
-
Modulation of Endogenous Enzymes: Antioxidants can indirectly protect cells by upregulating the expression or enhancing the activity of the body's own antioxidant enzymes, such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[5][[“]]
References
- 1. tsijournals.com [tsijournals.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scilit.com [scilit.com]
- 8. consensus.app [consensus.app]
- 9. Antioxidant - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 8-Morpholinoimidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This structural class has demonstrated a wide therapeutic spectrum, with derivatives exhibiting activities such as sedative-hypnotics, antibacterial, antiviral, and anti-inflammatory properties.[3] Notably, the incorporation of a morpholine moiety at the 8-position has been a successful strategy in the development of potent and selective inhibitors of various kinases, including phosphoinositide 3-kinase (PI3K), which are crucial targets in oncology.[4][5][6] The morpholine group often enhances aqueous solubility and metabolic stability, while also providing key hydrogen bond interactions within the target protein's active site.
This guide provides a detailed overview of established and efficient techniques for the synthesis of 8-morpholinoimidazo[1,2-a]pyrazine derivatives. The protocols herein are designed to be reproducible and scalable, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Synthetic Strategies: A Multi-pronged Approach
The synthesis of 8-morpholinoimidazo[1,2-a]pyrazine derivatives can be broadly categorized into two main strategies:
-
Linear Synthesis: A stepwise construction of the target molecule, typically starting from a commercially available pyrazine derivative. This approach offers greater control over the introduction of various substituents.
-
Convergent and Multicomponent Reactions (MCRs): These methods involve the one-pot assembly of multiple starting materials to rapidly generate molecular complexity, offering advantages in terms of efficiency and atom economy.[3]
This guide will focus on a widely applicable linear synthetic route and also discuss alternative convergent approaches.
Part 1: A Robust Linear Synthetic Route
A common and reliable method for preparing 8-morpholinoimidazo[1,2-a]pyrazine derivatives begins with 2-aminopyrazine and proceeds through a series of functionalization and cyclization steps.[4] This multi-step approach allows for the strategic introduction of substituents on both the imidazo and pyrazine rings.
Workflow Overview: Linear Synthesis
Caption: Linear synthetic workflow for 8-morpholinoimidazo[1,2-a]pyrazine derivatives.
Detailed Protocols and Mechanistic Insights
Principle: The initial step involves the electrophilic bromination of the electron-rich pyrazine ring. The amino group directs the bromination to the ortho and para positions (C3 and C5). Controlling the stoichiometry of bromine is crucial to achieve the desired dibrominated product.
Protocol:
-
To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent such as dichloromethane, add pyridine (2.1 eq).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (2.1 eq) in dichloromethane dropwise while maintaining the temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 3,5-dibromo-2-aminopyrazine.[4]
Expertise & Trustworthiness: The use of pyridine acts as a base to neutralize the HBr generated during the reaction, preventing side reactions. Careful control of the bromine addition rate and temperature is essential to minimize the formation of over-brominated byproducts. The reaction is considered complete when the starting material is no longer visible by TLC.
Principle: The bromine atom at the 3-position is more activated towards nucleophilic aromatic substitution (SNAr) than the one at the 5-position due to the electronic effects of the amino group. This allows for the selective introduction of the morpholine moiety.
Protocol:
-
In a sealed vessel, dissolve 3,5-dibromo-2-aminopyrazine (1.0 eq) in morpholine (used as both reactant and solvent).
-
Heat the mixture to 80-100 °C and stir for 1-2 hours.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to obtain 5-bromo-3-morpholino-2-aminopyrazine.
Expertise & Trustworthiness: The large excess of morpholine drives the reaction to completion. The precipitation of the product upon addition to water provides a simple and effective initial purification. The regioselectivity of this step is high, leading to the desired isomer as the major product.
Principle: The imidazo[1,2-a]pyrazine ring system is constructed via a condensation reaction between the 2-amino group of the pyrazine and an α-haloketone or a functional equivalent like chloroacetaldehyde.[4][7] This is a classic method for the synthesis of imidazo-fused heterocycles.
Protocol:
-
Suspend 5-bromo-3-morpholino-2-aminopyrazine (1.0 eq) in a protic solvent like isopropanol.
-
Add chloroacetaldehyde (1.2 eq, typically as a 50% aqueous solution).
-
Heat the mixture to reflux (around 65 °C) for 2-4 hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a base such as sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 8-bromo-imidazo[1,2-a]pyrazine intermediate.
Expertise & Trustworthiness: The use of a protic solvent facilitates the reaction. Neutralization is important to remove any excess acid and prevent product degradation. The purity of the product at this stage is crucial for the success of subsequent coupling reactions.
Principle: The bromine atom at the 8-position can be utilized for cross-coupling reactions, such as the Suzuki coupling, to introduce a variety of substituents at this position, enhancing the structural diversity of the final compounds.[4]
Protocol (Example: Suzuki Coupling):
-
To a degassed mixture of the 8-bromo-imidazo[1,2-a]pyrazine intermediate (1.0 eq), a boronic acid or ester (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a solvent system like dioxane/water, add a palladium catalyst, for example, Pd(PPh3)4 (0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
Expertise & Trustworthiness: Thorough degassing of the solvent is critical to prevent the oxidation and deactivation of the palladium catalyst. The choice of base, solvent, and catalyst can significantly impact the reaction yield and should be optimized for specific substrates.
Principle: The final step involves the displacement of the bromine atom at the 8-position with morpholine. This can be achieved through a traditional SNAr reaction or, for less reactive substrates, a palladium-catalyzed Buchwald-Hartwig amination.
Protocol (SNAr):
-
In a sealed tube, dissolve the 8-bromo-imidazo[1,2-a]pyrazine derivative (1.0 eq) in morpholine.
-
Heat the reaction mixture to 120-150 °C for 12-24 hours.
-
Monitor the reaction progress.
-
Cool the mixture and purify directly by column chromatography or after an aqueous workup to yield the final 8-morpholinoimidazo[1,2-a]pyrazine derivative.[8]
Protocol (Buchwald-Hartwig Amination):
-
To a solution of the 8-bromo-imidazo[1,2-a]pyrazine derivative (1.0 eq) and morpholine (1.2 eq) in an anhydrous aprotic solvent like toluene or dioxane, add a strong base such as sodium tert-butoxide (1.4 eq).
-
Add a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq) and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq).
-
Heat the mixture under an inert atmosphere at 80-110 °C for 4-16 hours.
-
Cool the reaction, filter through a pad of celite, and concentrate.
-
Purify the residue by column chromatography.
Expertise & Trustworthiness: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and is often more efficient and proceeds under milder conditions than the SNAr reaction, especially for electron-rich or sterically hindered substrates.[9] The choice of ligand is crucial and may require optimization.
Part 2: Convergent Synthesis via Multicomponent Reactions
A more convergent and atom-economical approach to synthesizing the imidazo[1,2-a]pyrazine core involves a one-pot, three-component reaction of an aminopyrazine, an aldehyde, and an isocyanide.[3] This strategy allows for the rapid assembly of substituted imidazo[1,2-a]pyrazines.
Workflow Overview: Multicomponent Reaction
Caption: A one-pot, three-component synthesis of imidazo[1,2-a]pyrazines.
Protocol: Iodine-Catalyzed Three-Component Synthesis
Principle: This reaction proceeds via an initial condensation of the 2-aminopyrazine with an aldehyde to form an imine. The imine then undergoes a [4+1] cycloaddition with an isocyanide, catalyzed by a Lewis acid such as iodine, to afford the imidazo[1,2-a]pyrazine product.[3]
Protocol:
-
To a solution of 2-aminopyrazine (1.0 eq) and an aryl aldehyde (1.0 eq) in a solvent like ethanol, add a catalytic amount of iodine (0.1 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add an isocyanide (e.g., tert-butyl isocyanide, 1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Expertise & Trustworthiness: This method offers a rapid and efficient route to a variety of substituted imidazo[1,2-a]pyrazines. The use of iodine as a catalyst is advantageous due to its low cost, low toxicity, and ease of handling.[3] The scope of the reaction is broad, accommodating various aldehydes and isocyanides. To obtain the 8-morpholino derivative, a starting pyrazine already containing the morpholine moiety would be required, or a subsequent functionalization of a suitable handle on the pyrazine ring would be necessary.
Data Summary: Comparison of Synthetic Routes
| Parameter | Linear Synthesis | Multicomponent Reaction |
| Number of Steps | Multiple (4-5 steps) | One-pot |
| Overall Yield | Moderate to Good (product dependent) | Good to Excellent |
| Versatility | High (allows for diverse substitution patterns) | Moderate (depends on available starting materials) |
| Time Efficiency | Lower | Higher |
| Atom Economy | Lower | Higher |
| Scalability | Generally good, requires optimization of each step | Can be challenging to scale up directly |
Conclusion
The synthesis of 8-morpholinoimidazo[1,2-a]pyrazine derivatives can be accomplished through several effective strategies. The choice of a particular route will depend on the specific target molecule, the desired level of structural diversity, and the available resources. The linear synthesis provides a robust and versatile platform for accessing a wide range of analogs, while multicomponent reactions offer a rapid and efficient alternative for the construction of the core scaffold. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tsijournals.com [tsijournals.com]
- 9. Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters by a Buchwald–Hartwig cross-coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: A Guide to Developing Assays for Gαq Protein Inhibition by Tetrahydroimidazo[1,2-a]pyrazines
Introduction
The Gαq protein family, a crucial component of heterotrimeric G protein signaling, plays a pivotal role in transducing signals from a multitude of G protein-coupled receptors (GPCRs).[1][2][3] Upon activation by a GPCR, the Gαq subunit exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer.[2] The activated Gαq-GTP then stimulates its primary effector, phospholipase Cβ (PLCβ).[2][4] PLCβ, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[2][5] This signaling cascade is integral to numerous physiological processes, and its dysregulation is implicated in various diseases, making Gαq an attractive therapeutic target.[3][5]
A promising class of molecules for targeting Gαq are tetrahydroimidazo[1,2-a]pyrazines.[6][7] These small molecules represent a novel chemotype with the potential to directly modulate Gαq activity, offering a new avenue for therapeutic intervention. Developing robust and reliable assays to characterize the inhibitory potential of these compounds is paramount for advancing drug discovery efforts in this area. This document provides a comprehensive guide for researchers, detailing the principles and protocols for establishing a robust assay cascade to identify and characterize tetrahydroimidazo[1,2-a]pyrazine-based Gαq inhibitors.
Section 1: Understanding the Gαq Signaling Pathway
A thorough understanding of the Gαq signaling cascade is fundamental to designing effective inhibitory assays. The pathway initiates with ligand binding to a Gαq-coupled GPCR and culminates in a measurable cellular response, typically an increase in intracellular calcium.
Figure 1. The canonical Gαq signaling cascade.
The key measurable outputs for assay development are the downstream consequences of Gαq activation: the generation of inositol phosphates (specifically IP1, a stable metabolite of IP3) and the subsequent mobilization of intracellular calcium.[8][9] Assays targeting these events provide a robust and physiologically relevant readout of Gαq activity.
Section 2: Assay Development Strategy: A Tiered Approach
A multi-tiered assay strategy is recommended for the efficient identification and validation of Gαq inhibitors. This approach begins with a high-throughput primary screen to identify initial hits, followed by more detailed secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.
Figure 2. Tiered assay workflow for Gαq inhibitor discovery.
Section 3: Primary Screening: Calcium Mobilization Assays
Principle: Calcium mobilization assays are a widely used method for primary screening of compounds that modulate Gαq-coupled GPCRs.[10][11] These assays utilize fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to free calcium.[10] The activation of the Gαq pathway leads to IP3-mediated release of calcium from the endoplasmic reticulum, resulting in a transient increase in intracellular calcium that can be detected in real-time.[9][10]
Rationale: The primary advantage of calcium mobilization assays is their high-throughput nature, making them ideal for screening large compound libraries.[10][12] The rapid and robust signal provides a clear indication of Gαq pathway modulation.
Protocol: High-Throughput Calcium Mobilization Assay
Materials:
-
CHO-K1 or HEK293 cells stably expressing a Gαq-coupled GPCR of interest.
-
Cell culture medium (e.g., F-12K with 10% FBS, Penicillin-Streptomycin).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium-6 AM).
-
Probenecid (an anion-exchange inhibitor to prevent dye leakage).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
384-well black-walled, clear-bottom microplates.
-
Agonist for the target GPCR.
-
Tetrahydroimidazo[1,2-a]pyrazine compound library.
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Plating:
-
Trypsinize and resuspend cells in culture medium.
-
Seed cells into 384-well plates at an optimized density (e.g., 10,000-20,000 cells/well) and incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of the tetrahydroimidazo[1,2-a]pyrazine compounds in assay buffer.
-
Add the compound dilutions to the appropriate wells of the cell plate.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the agonist at a concentration that elicits a submaximal response (EC80) to allow for the detection of inhibitory effects.
-
Place the cell plate into the FLIPR instrument.
-
Initiate reading, establishing a baseline fluorescence.
-
The instrument will automatically add the agonist to all wells.
-
Continue to record the fluorescence signal for 1-3 minutes to capture the calcium transient.
-
Data Analysis:
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. The inhibitory effect of the compounds is determined by comparing the ΔF in the presence of the compound to the control wells (agonist alone). Dose-response curves can be generated to determine the IC50 values of active compounds.
| Parameter | Description | Example Value |
| Z'-factor | A measure of assay quality and suitability for high-throughput screening. | > 0.5 |
| Signal-to-Background (S/B) | The ratio of the signal in the presence of agonist to the signal in the absence of agonist. | > 10 |
| IC50 | The concentration of an inhibitor that produces 50% of the maximal inhibition. | Compound-dependent |
Section 4: Secondary Validation: IP-One HTRF Assay
Principle: The IP-One Homogeneous Time-Resolved Fluorescence (HTRF) assay is a competitive immunoassay that measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[8][13] In the presence of lithium chloride (LiCl), which blocks the degradation of IP1, the activation of the Gαq pathway leads to a dose-dependent increase in intracellular IP1 levels.[8] The assay uses a terbium cryptate-labeled anti-IP1 antibody (donor) and d2-labeled IP1 (acceptor). Endogenous IP1 produced by the cells competes with the d2-labeled IP1 for binding to the antibody, leading to a decrease in the HTRF signal.[8][14]
Rationale: The IP-One assay provides a more direct and less transient measure of PLCβ activity compared to calcium mobilization.[14][15] Its high sensitivity and robustness make it an excellent choice for confirming hits from the primary screen and for accurately determining inhibitor potency.[15]
Protocol: IP-One HTRF Assay
Materials:
-
Cells expressing the Gαq-coupled GPCR of interest.
-
IP-One HTRF assay kit (containing IP1-d2, anti-IP1-cryptate, and LiCl).
-
Stimulation buffer (provided in the kit or prepared according to the manufacturer's instructions).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Prepare a cell suspension at the desired concentration in the stimulation buffer containing LiCl.
-
-
Compound and Agonist Addition:
-
Add the tetrahydroimidazo[1,2-a]pyrazine compounds and the agonist (at EC80) to the wells of the microplate.
-
Add the cell suspension to the wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour to allow for IP1 accumulation.
-
-
Detection:
-
Add the IP1-d2 and anti-IP1-cryptate detection reagents to the wells.
-
Incubate at room temperature for 1 hour in the dark.
-
-
Signal Reading:
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
-
Data Analysis:
The HTRF ratio (665 nm / 620 nm) is calculated for each well. The amount of IP1 produced is inversely proportional to the HTRF ratio. A standard curve is generated using known concentrations of IP1 to quantify the amount of IP1 in the experimental wells. Dose-response curves are then plotted to determine the IC50 values of the inhibitors.
| Compound | IC50 (µM) - Calcium Assay | IC50 (µM) - IP-One Assay |
| Compound A | 1.2 | 0.9 |
| Compound B | 5.8 | 4.5 |
| Compound C | >50 | >50 |
Section 5: Elucidating Mechanism of Action: BRET and FRET Assays
Principle: Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques for monitoring protein-protein interactions in living cells.[16][17][18] These assays can be adapted to directly measure the activation of Gαq by monitoring the dissociation of the Gαq subunit from the Gβγ dimer.[16][17] In a typical BRET setup, the Gαq subunit is fused to a luciferase (e.g., Renilla luciferase, Rluc) and the Gβ or Gγ subunit is fused to a fluorescent protein (e.g., YFP).[16] Upon GPCR activation, the dissociation of the Gαq-Rluc from the Gβγ-YFP complex leads to a decrease in the BRET signal.
Rationale: BRET/FRET assays provide a direct readout of G protein activation, upstream of second messenger generation.[16][18] This allows for the characterization of inhibitors that may act directly on the G protein itself, rather than on downstream components of the signaling pathway.
Conceptual Protocol: Gαq/Gβγ Dissociation BRET Assay
Materials:
-
HEK293 cells.
-
Expression vectors for Gαq-Rluc, Gβ-YFP, Gγ, and the Gαq-coupled GPCR of interest.
-
Transfection reagent.
-
BRET substrate (e.g., coelenterazine h).
-
Luminometer capable of sequential dual-wavelength detection.
Procedure:
-
Transfection:
-
Co-transfect HEK293 cells with the expression vectors for Gαq-Rluc, Gβ-YFP, Gγ, and the GPCR.
-
-
Cell Plating:
-
Plate the transfected cells into 96-well white microplates.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Add the tetrahydroimidazo[1,2-a]pyrazine compounds and incubate.
-
Add the BRET substrate.
-
Measure the luminescence at the donor and acceptor emission wavelengths.
-
Add the agonist and immediately begin kinetic measurements of the BRET signal.
-
Data Analysis:
The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. A decrease in the BRET ratio upon agonist stimulation indicates G protein activation. The effect of the inhibitors on this agonist-induced decrease in the BRET signal is quantified to determine their mechanism of action.
Section 6: Ensuring Trustworthiness and Concluding Remarks
The validity of the data generated from these assays is paramount. Each protocol incorporates self-validating systems. For instance, the use of known Gαq agonists and inhibitors as positive and negative controls, respectively, is essential. Furthermore, counter-screening against other G protein pathways (e.g., Gαs-cAMP assays) is crucial to establish the selectivity of the identified tetrahydroimidazo[1,2-a]pyrazine inhibitors.
The comprehensive assay cascade detailed in this application note provides a robust framework for the discovery and characterization of novel Gαq inhibitors. By employing a tiered approach, from high-throughput primary screening to detailed mechanistic studies, researchers can confidently identify and advance promising tetrahydroimidazo[1,2-a]pyrazine-based compounds for therapeutic development.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 3. Gaq proteins: molecular pharmacology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G protein αq exerts expression level-dependent distinct signaling paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gaq proteins: molecular pharmacology and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq -Protein Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 9. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selectscience.net [selectscience.net]
- 14. resources.revvity.com [resources.revvity.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 18. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
Application Notes & Protocols: A Framework for Investigating 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Rationale
Neurodegenerative disorders, particularly Parkinson's Disease (PD), present a formidable challenge to modern medicine due to their complex pathology and the lack of disease-modifying therapies. The pathological hallmarks of PD include the progressive loss of dopaminergic neurons in the substantia nigra pars compacta and the accumulation of misfolded α-synuclein protein into aggregates known as Lewy bodies.[1][2] This neurodegenerative cascade is driven by mechanisms including mitochondrial dysfunction, oxidative stress, and neuroinflammation.[3]
The heterocyclic compound 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has been identified as a versatile scaffold with potential applications in medicinal chemistry and drug development.[4] Its unique structure is amenable to modifications, making it an attractive starting point for developing novel therapeutics targeting complex biological pathways.[4] While its specific role in neuroprotection is yet to be fully elucidated, its parent structure, imidazo[1,2-a]pyrazine, has been explored for various biological activities.
This guide provides a comprehensive framework of application notes and detailed protocols for the systematic evaluation of this compound (referred to herein as 'Compound P') as a potential neuroprotective agent for Parkinson's Disease. The protocols are designed to first screen for neuroprotective efficacy in established in vitro models and then to validate these findings in a preclinical in vivo model, with a focus on elucidating the underlying mechanism of action.
Section 2: Hypothesized Mechanism of Action
The core hypothesis for Compound P's neuroprotective potential centers on its ability to mitigate mitochondrial dysfunction and oxidative stress—two interconnected pathways central to PD pathogenesis. Mitochondrial impairment leads to energy failure and an increase in reactive oxygen species (ROS), which in turn damages cellular components and can trigger apoptotic cell death. We will investigate whether Compound P can interrupt this cycle.
Section 3: Phase 1 - In Vitro Screening for Neuroprotective Efficacy
Objective: To determine if Compound P can protect cultured neuronal cells from PD-relevant toxic insults. Cell Model: The human neuroblastoma SH-SY5Y cell line is a widely used and validated model for neurotoxicity and neuroprotection studies due to its human origin and dopaminergic characteristics.[5][6]
Protocol 3.1: Baseline Cytotoxicity Assessment of Compound P
Rationale: Before assessing neuroprotective properties, it is crucial to determine the concentration range at which Compound P itself is not toxic to the cells. This ensures that any observed protective effects are not confounded by the compound's own cytotoxicity. The MTT assay, which measures metabolic activity, is a standard method for this purpose.[6]
Step-by-Step Protocol:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Compound P (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the medium in each well with the compound-containing medium. Include vehicle-only control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the highest concentration that does not significantly reduce cell viability (e.g., >90% viability). This will be the maximum concentration used in subsequent protection assays.
| Parameter | Condition |
| Cell Line | SH-SY5Y |
| Seeding Density | 1 x 10⁴ cells/well |
| Compound P Conc. | 0.1, 1, 5, 10, 25, 50, 100 µM |
| Incubation Time | 24 hours |
| Readout | MTT Absorbance (570 nm) |
Protocol 3.2: Neuroprotection Against an Oxidative Insult
Rationale: Oxidative stress is a key driver of neurodegeneration. Hydrogen peroxide (H₂O₂) is a potent oxidizing agent used to model this stressor in vitro.[7] This experiment will determine if pre-treatment with Compound P can protect cells from H₂O₂-induced death.
Step-by-Step Protocol:
-
Cell Seeding: Plate SH-SY5Y cells as described in Protocol 3.1.
-
Pre-treatment: After 24 hours, replace the medium with fresh medium containing various non-toxic concentrations of Compound P or vehicle. Incubate for 2 hours.
-
Toxin Induction: Add H₂O₂ to the wells to a final concentration that induces ~50% cell death (e.g., 150 µM, to be determined empirically) without removing the compound-containing medium.[7]
-
Incubation: Incubate for an additional 24 hours.
-
Viability Assessment: Perform the MTT assay as described in Protocol 3.1.
-
Analysis: Compare the viability of cells treated with H₂O₂ alone to those pre-treated with Compound P plus H₂O₂.
Section 4: Phase 2 - Mechanistic Investigation In Vitro
Objective: To explore the cellular mechanisms underlying the potential neuroprotective effects of Compound P observed in Phase 1.
Protocol 4.1: Assessment of Mitochondrial Membrane Potential (MMP)
Rationale: Mitochondrial membrane potential (MMP) is a critical indicator of mitochondrial health. A loss of MMP is an early event in apoptosis. This assay will determine if Compound P can prevent the collapse of MMP induced by a neurotoxin. Tetramethylrhodamine, Ethyl Ester (TMRE) is a cell-permeant, fluorescent dye that accumulates in active mitochondria with intact membrane potential.[8]
Step-by-Step Protocol:
-
Cell Culture: Grow SH-SY5Y cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Treatment: Treat cells with Vehicle, Compound P alone, Toxin alone (e.g., H₂O₂ or MPP+), and Compound P + Toxin, following the same timing as Protocol 3.2.
-
TMRE Staining:
-
During the final 30 minutes of incubation, add TMRE to the culture medium at a final concentration of 50-100 nM.
-
Also include a positive control for depolarization by treating a set of wells with a mitochondrial uncoupler like FCCP (10 µM).
-
-
Imaging:
-
Wash the cells gently with pre-warmed PBS.
-
Add fresh, pre-warmed medium and immediately image the cells using a fluorescence microscope with appropriate filters for rhodamine (Ex/Em ~549/575 nm).
-
-
Analysis: Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ). A decrease in fluorescence intensity indicates mitochondrial depolarization. Compare the intensity in the toxin-treated group with the Compound P co-treated group.[8]
Protocol 4.2: Quantification of Intracellular Reactive Oxygen Species (ROS)
Rationale: To directly test the hypothesis that Compound P has antioxidant properties, this protocol measures the levels of intracellular ROS. Dichlorofluorescein diacetate (DCFDA) is a probe that becomes fluorescent upon oxidation by ROS.[9]
Step-by-Step Protocol:
-
Cell Seeding: Plate SH-SY5Y cells in a black, clear-bottom 96-well plate.
-
Treatment: Treat cells as described in Protocol 3.2 (pre-treatment with Compound P followed by H₂O₂ challenge), but for a shorter duration (e.g., 3-6 hours) suitable for detecting acute ROS production.
-
DCFDA Loading:
-
Remove the treatment medium and wash cells once with warm PBS.
-
Add 100 µL of 10 µM DCFDA solution in PBS to each well.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
-
Measurement:
-
Remove the DCFDA solution and wash cells again with PBS.
-
Add 100 µL of PBS to each well.
-
Measure fluorescence using a plate reader (Ex/Em ~485/535 nm).
-
-
Analysis: Normalize the fluorescence values to the control group. A reduction in fluorescence in the Compound P co-treated group compared to the H₂O₂-only group indicates ROS scavenging or prevention of ROS production.[10]
Section 5: Phase 3 - In Vivo Efficacy in a Rodent Model of PD
Objective: To assess whether the neuroprotective effects of Compound P translate to a whole-animal model, evaluating both motor behavior and underlying neuropathology. Animal Model: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used neurotoxin-based model that recapitulates key features of PD, including the loss of dopaminergic neurons in the substantia nigra and subsequent motor deficits.[11][12]
Protocol 5.1: Animal Treatment and Behavioral Analysis
Rationale: Behavioral tests are crucial for assessing functional recovery. The Rotarod test measures motor coordination and balance, while the Pole test assesses bradykinesia (slowness of movement), both of which are impaired in parkinsonian models.[13][14]
| Group | Pre-treatment (Daily) | Toxin (e.g., Days 7-11) |
| 1. Control | Vehicle | Saline |
| 2. MPTP | Vehicle | MPTP |
| 3. Cmpd P Low | Compound P (Low Dose) | MPTP |
| 4. Cmpd P High | Compound P (High Dose) | MPTP |
Step-by-Step Protocol:
-
Acclimatization: Allow C57BL/6 mice to acclimate to the facility for at least one week.
-
Dosing: Begin daily administration of Compound P (e.g., via oral gavage or intraperitoneal injection) or vehicle. Doses should be determined from prior pharmacokinetic/toxicology studies.
-
MPTP Induction: After one week of pre-treatment, administer MPTP (e.g., 20 mg/kg, i.p.) daily for 4-5 consecutive days.[12] Continue daily Compound P/vehicle treatment throughout the study.
-
Behavioral Testing (7 days after last MPTP injection):
-
Rotarod Test: Place mice on an accelerating rotating rod (e.g., 4-40 rpm over 5 minutes). Record the latency to fall. Conduct 3 trials per mouse.[14]
-
Pole Test: Place the mouse head-upward at the top of a vertical pole (e.g., 50 cm tall, 1 cm diameter). Record the time to turn completely downward (T-turn) and the total time to descend to the base.[13]
-
-
Analysis: Compare the performance of the MPTP group with the Compound P-treated groups using appropriate statistical tests (e.g., ANOVA). An improvement in performance (longer latency to fall, shorter descent time) suggests a functional protective effect.[15]
Protocol 5.2: Post-Mortem Immunohistochemical Analysis
Rationale: To confirm that behavioral improvements are correlated with neuronal survival, immunohistochemistry (IHC) is used to quantify the number of surviving dopaminergic neurons. Tyrosine hydroxylase (TH) is the rate-limiting enzyme in dopamine synthesis and serves as a specific marker for these neurons.[12]
Step-by-Step Protocol:
-
Tissue Collection: After behavioral testing, deeply anesthetize the mice and perfuse them transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Tissue Processing: Dissect the brains and post-fix them in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Sectioning: Section the brains coronally through the substantia nigra (SN) and striatum at 30-40 µm using a cryostat or vibratome.
-
Immunohistochemistry for TH:
-
Permeabilize the free-floating sections (e.g., with 0.3% Triton X-100).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum).
-
Incubate with a primary antibody against TH overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Use an avidin-biotin complex (ABC) reagent followed by a diaminobenzidine (DAB) substrate to visualize the staining.[16]
-
-
Quantification:
-
Use stereology (e.g., the optical fractionator method) to obtain an unbiased estimate of the total number of TH-positive neurons in the substantia nigra.
-
Alternatively, measure the optical density of TH-positive nerve terminals in the striatum.
-
-
Analysis: Compare the number of TH-positive neurons in the MPTP group to the Compound P-treated groups. A higher number of surviving neurons in the treated groups indicates a neuroprotective effect.
Section 6: References
-
National Institute of Neurological Disorders and Stroke. (n.d.). Animal Models of Parkinson's Disease. National Institutes of Health. --INVALID-LINK--
-
Dutta, G., et al. (2021). Parkinson's Disease: Exploring Different Animal Model Systems. MDPI. --INVALID-LINK--
-
Ke, M., et al. (2021). Comprehensive Perspectives on Experimental Models for Parkinson's Disease. Aging and Disease. --INVALID-LINK--
-
Abcam. (n.d.). Animal Models of Parkinson's Disease. Abcam plc. --INVALID-LINK--
-
Chem-Impex International. (n.d.). This compound. --INVALID-LINK--
-
Blesa, J., et al. (2022). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. PubMed. --INVALID-LINK--
-
Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease. --INVALID-LINK--
-
InnoSer. (n.d.). In vitro neurology assays. --INVALID-LINK--
-
Shivanna, G. (2023). ASSESSMENT OF MOTOR FUNCTION IN MICE MODEL OF PARKINSON'S DISEASE. ResearchGate. --INVALID-LINK--
-
Srovnalova, H., et al. (2000). Experimental Models and Behavioural Tests Used in the Study of Parkinson's Disease. Institute of Physiology, Academy of Sciences of the Czech Republic. --INVALID-LINK--
-
Creative Biolabs. (n.d.). Rodent Behavioral Tests for Motor Function. --INVALID-LINK--
-
Aligning Science Across Parkinson's. (n.d.). Immunohistochemistry using paraffin embedded tissue. --INVALID-LINK--
-
Blesa, J., et al. (2022). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. PMC. --INVALID-LINK--
-
SpringerLink. (n.d.). Techniques to Investigate Mitochondrial Function in Neurons. --INVALID-LINK--
-
Ashrafi, G., & Schwarz, T. L. (2017). Protocols for assessing mitophagy in neuronal cell lines and primary neurons. PubMed. --INVALID-LINK--
-
Connolly, N. M. C., et al. (2017). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. VIVO. --INVALID-LINK--
-
SpringerLink. (n.d.). Immunohistochemical Detection of Alpha-Synuclein in Unfixed Human Brain Tissue. --INVALID-LINK--
-
protocols.io. (2024). Protocol for "immunoperoxidase detection of alpha-synuclein in non-human primate brain samples". --INVALID-LINK--
-
Abcam. (n.d.). Immunocytochemistry protocol. --INVALID-LINK--
-
Uddin, J., et al. (2020). In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. PMC. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: In Vitro Assays for Caprospinol's Neuroprotective Effects. --INVALID-LINK--
-
Reddy, P. H., et al. (2022). Methods to Study the Mitochondria. PMC. --INVALID-LINK--
-
Carroll, L., et al. (2017). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. PMC. --INVALID-LINK--
-
JoVE. (2022). Mitochondrial Transport and Morphology Analysis in Neurons | Protocol Preview. YouTube. --INVALID-LINK--
-
Sandoica, A., et al. (2024). Protocol for immunodetection of α-synuclein pathology in paraffin-embedded liver tissues from murine models of Parkinson's disease. PMC. --INVALID-LINK--
-
Kumar, P., & Kumar, A. (2010). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Pharmaceutical Biology. --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease [aginganddisease.org]
- 3. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 6. benchchem.com [benchchem.com]
- 7. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models of Parkinson’s Disease | Abcam [abcam.com]
- 12. criver.com [criver.com]
- 13. researchgate.net [researchgate.net]
- 14. Rodent Behavioral Tests for Motor Function - Creative Biolabs [creative-biolabs.com]
- 15. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Optimizing Imidazo[1,2-a]pyrazine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this privileged heterocyclic scaffold. Imidazo[1,2-a]pyrazines are crucial building blocks in drug discovery, exhibiting a wide range of biological activities.[1][2] However, their synthesis can present unique challenges.
This document provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and achieve high-yield, reproducible results.
Core Synthesis Overview: The Groebke-Blackburn-Bienaymé Reaction
One of the most powerful and convergent methods for synthesizing substituted imidazo[1,2-a]pyrazines is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[3][4][5] This reaction combines an aminopyrazine, an aldehyde, and an isocyanide in a single pot, often catalyzed by an acid, to rapidly assemble the desired scaffold.[6] Understanding the underlying mechanism is the first step to effective troubleshooting.
Generalized Reaction Mechanism
The GBB reaction proceeds through a series of equilibria. Initially, the aminopyrazine and aldehyde condense to form a Schiff base (imine). The acid catalyst activates the imine for nucleophilic attack by the isocyanide. This is followed by an intramolecular [4+1] cycloaddition to form the final imidazo[1,2-a]pyrazine product.[7]
References
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 4. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 5. Development of an Industrial Process Based on the Groebke– Blackburn–Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines - OAK Open Access Archive [oak.novartis.com]
- 6. researchgate.net [researchgate.net]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Welcome to the technical support center for the synthesis of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during the synthesis of this versatile heterocyclic compound. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key steps?
A1: The most prevalent and robust method for synthesizing the this compound core is a two-step process. This typically involves:
-
N-Alkylation: The initial step is the nucleophilic substitution reaction between a suitable piperazine derivative (often protected) and 2-bromoacetophenone. This reaction forms the key intermediate, N-(2-oxo-2-phenylethyl)piperazine.
-
Cyclization: The second step is an intramolecular condensation and cyclization of the N-alkylated intermediate to form the fused imidazo[1,2-a]pyrazine ring system. This is often achieved by heating with a dehydrating agent or under acidic conditions.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section details the most frequently encountered side products in the synthesis of this compound, their mechanisms of formation, and strategies to minimize their occurrence.
Issue 1: Formation of the 2-Phenyl Regioisomer
One of the most common and challenging impurities to separate is the 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine regioisomer.
-
Causality: The formation of the 2-phenyl isomer arises from the alternative cyclization pathway of the N-(2-oxo-2-phenylethyl)piperazine intermediate. While the desired 3-phenyl product is typically the thermodynamically favored product, the kinetic product can sometimes be the 2-phenyl isomer, depending on the reaction conditions. The regioselectivity of the cyclization is influenced by factors such as the nature of the substituents on the pyrazine ring and the reaction conditions employed.[1]
-
Troubleshooting Protocol:
-
Reaction Temperature: Carefully control the reaction temperature during the cyclization step. Higher temperatures often favor the formation of the more stable 3-phenyl isomer.
-
Catalyst Choice: The choice of acid or base catalyst can significantly influence the regioselectivity. It is recommended to screen different catalysts (e.g., p-toluenesulfonic acid, acetic acid) to find the optimal conditions for your specific substrate.
-
Solvent Effects: The polarity of the solvent can also play a role. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) to determine the best medium for maximizing the yield of the desired isomer.
-
-
Purification Strategy:
-
Chromatography: Careful column chromatography on silica gel is often the most effective method for separating the 3-phenyl and 2-phenyl regioisomers. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is recommended.
-
Crystallization: If the desired isomer is a solid, fractional crystallization can be an effective purification technique.
-
Issue 2: Over-alkylation of Piperazine
When using unprotected piperazine as a starting material, a common side product is the N,N'-bis(2-oxo-2-phenylethyl)piperazine.
-
Causality: Piperazine has two secondary amine nitrogens, both of which are nucleophilic and can react with the electrophilic 2-bromoacetophenone. If the stoichiometry is not carefully controlled, or if the reaction conditions favor multiple alkylations, the formation of the di-substituted product is likely.
-
Troubleshooting Protocol:
-
Use of a Monoprotected Piperazine: The most effective way to prevent over-alkylation is to use a monoprotected piperazine derivative, such as N-Boc-piperazine or N-Cbz-piperazine. The protecting group can be removed after the imidazo[1,2-a]pyrazine ring has been formed.
-
Stoichiometric Control: If using unprotected piperazine, a significant excess of piperazine relative to 2-bromoacetophenone can favor the mono-alkylation product. However, this will require an additional purification step to remove the excess piperazine.
-
Slow Addition: Adding the 2-bromoacetophenone solution dropwise to a solution of piperazine at a low temperature can help to control the reaction and minimize the formation of the di-substituted product.
-
-
Purification Strategy:
-
Extraction: The di-alkylated product is significantly less basic than the mono-alkylated intermediate. A carefully controlled acid-base extraction can be used to separate the two.
-
Chromatography: Column chromatography is also an effective method for separating the mono- and di-alkylated products.
-
Issue 3: Dimerization of the Intermediate or Product
Under certain conditions, dimerization of the N-alkylated intermediate or the final product can occur, leading to higher molecular weight impurities.
-
Causality: Dimerization can occur through various intermolecular reactions, especially at elevated temperatures or in the presence of certain catalysts. For instance, the enolate of the N-(2-oxo-2-phenylethyl)piperazine intermediate could potentially react with another molecule of the intermediate. Dimerization of pyrazine derivatives has been noted in the literature under specific synthetic conditions.[2]
-
Troubleshooting Protocol:
-
Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions like dimerization.
-
Dilution: Running the reaction at a lower concentration can reduce the frequency of intermolecular collisions, thereby disfavoring dimerization.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to dimer formation.
-
-
Purification Strategy:
-
Chromatography: Dimeric byproducts will have a significantly higher molecular weight and different polarity compared to the desired product, making them readily separable by column chromatography.
-
Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC) can be employed.
-
Data Presentation
| Side Product | Common Cause | Mitigation Strategy | Purification Method |
| 2-Phenyl Regioisomer | Non-optimized cyclization conditions | Control temperature, screen catalysts and solvents | Column chromatography, Crystallization |
| N,N'-bis(2-oxo-2-phenylethyl)piperazine | Use of unprotected piperazine, incorrect stoichiometry | Use monoprotected piperazine, control stoichiometry, slow addition | Acid-base extraction, Column chromatography |
| Dimeric Byproducts | High reaction temperature, high concentration | Lower reaction temperature, use higher dilution, inert atmosphere | Column chromatography, Preparative HPLC |
Experimental Workflow Visualization
Synthetic Pathway and Potential Side Reactions
Caption: Synthetic pathway and potential side reactions.
References
Technical Support Center: Optimizing the Synthesis of Imidazo[1,2-a]pyrazine Compounds
Welcome to the technical support center dedicated to the synthesis of imidazo[1,2-a]pyrazine compounds. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you improve the yield and purity of your target compounds.
I. Troubleshooting Guide: Common Issues in Imidazo[1,2-a]pyrazine Synthesis
This section addresses specific problems that may arise during the synthesis of imidazo[1,2-a]pyrazines, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am observing very low or no formation of my desired imidazo[1,2-a]pyrazine product. What are the likely causes and how can I rectify this?
Answer: Low or negligible yield is a frequent challenge in organic synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality: The purity of your starting materials, particularly the 2-aminopyrazine and the α-haloketone or its equivalent, is paramount. Impurities can lead to unwanted side reactions or inhibit the desired transformation. It is advisable to use freshly purified reagents.
-
Reaction Conditions:
-
Temperature: Many syntheses of imidazo[1,2-a]pyrazines proceed at elevated temperatures. Ensure your reaction is reaching and maintaining the target temperature. Conversely, some multicomponent reactions can be sensitive to high temperatures, leading to decomposition of starting materials or intermediates.[1]
-
Solvent: The choice of solvent is critical. While polar aprotic solvents like DMF have been used, alcohols such as ethanol or methanol often provide better results.[2] For multicomponent reactions, the solvent's ability to facilitate the formation of key intermediates is crucial.[1]
-
-
Catalyst Activity: If your synthesis employs a catalyst (e.g., iodine, copper salts), its activity is a key factor. Ensure the catalyst has been stored under appropriate conditions to prevent deactivation. Using a fresh batch of catalyst is a good troubleshooting step. Notably, some modern methods utilize catalyst-free conditions, often with microwave irradiation to drive the reaction.
Issue 2: Formation of Multiple Products and Impurities
Question: My reaction mixture shows multiple spots on TLC, and the crude NMR indicates the presence of significant impurities. What are the common side reactions and how can I minimize them?
Answer: The formation of multiple products is a common hurdle, often stemming from the inherent reactivity of the starting materials and intermediates.
-
Regioisomer Formation: When using a substituted 2-aminopyrazine, the initial N-alkylation can potentially occur at either of the pyrazine nitrogen atoms, leading to the formation of regioisomers. The electronic and steric nature of the substituents on the 2-aminopyrazine ring will influence the regioselectivity of the reaction. Electron-donating groups can influence the nucleophilicity of the ring nitrogens.
-
Dimerization: A potential side reaction is the dimerization of the 2-aminopyrazine starting material, especially under harsh basic conditions, analogous to side reactions observed in the Chichibabin amination of pyridines.[3]
-
Byproducts from α-Haloketones: α-Haloketones can be unstable and may undergo self-condensation or other decomposition pathways, particularly in the presence of a base. Using freshly prepared or purified α-haloketones is recommended.
To minimize these side reactions, careful control of reaction conditions is essential. Lowering the reaction temperature, using a milder base, or changing the solvent can often improve the selectivity towards the desired product.
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my imidazo[1,2-a]pyrazine product. Column chromatography is not providing good separation, and I am having trouble with recrystallization. What are some effective purification strategies?
Answer: Purification of imidazo[1,2-a]pyrazine derivatives can be challenging due to their polarity and potential for interaction with silica gel.
-
Column Chromatography:
-
Solvent System: A common and effective eluent system for column chromatography of these compounds is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate.
-
Stationary Phase: If your compound streaks on silica gel or appears to be decomposing on the column, consider using a less acidic stationary phase like neutral alumina.
-
-
Recrystallization: This is a powerful technique for purifying solid imidazo[1,2-a]pyrazine compounds. The key is to identify a suitable solvent or solvent pair.
-
Solvent Selection: An ideal recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents to screen include ethanol, methanol, isopropanol, acetonitrile, and ethyl acetate. For mixed solvent systems, a "good" solvent in which the compound is soluble is paired with a "poor" solvent in which it is insoluble.
-
"Oiling Out": If your compound separates as an oil instead of crystals upon cooling, it may be due to the boiling point of the solvent being higher than the melting point of your compound, or the solution being too supersaturated. Try using a larger volume of solvent or a lower-boiling point solvent.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to imidazo[1,2-a]pyrazines?
A1: The most prevalent methods include:
-
Tschitschibabin Reaction: The condensation of a 2-aminopyrazine with an α-haloketone. This is a classical and widely used method.
-
Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé (GBB) reaction, which involves the condensation of a 2-aminoazine, an aldehyde, and an isocyanide, is a powerful one-pot method for generating substituted 3-aminoimidazo[1,2-a]pyrazines.[4]
-
Catalyst-Free Microwave-Assisted Synthesis: This modern approach often provides rapid access to imidazo[1,2-a]pyrazines with high yields and cleaner reaction profiles.
Q2: How do substituents on the 2-aminopyrazine ring affect the reaction?
A2: Substituents can have a significant electronic and steric impact.
-
Electron-donating groups (EDGs) can increase the nucleophilicity of the 2-amino group and the ring nitrogens, potentially accelerating the reaction but also possibly affecting regioselectivity.
-
Electron-withdrawing groups (EWGs) can decrease the nucleophilicity, potentially requiring more forcing reaction conditions.
-
Steric hindrance from bulky substituents near the reaction centers can slow down the reaction or influence the regiochemical outcome.
Q3: Can you recommend a general starting point for optimizing the reaction conditions?
A3: A good starting point for the condensation of a 2-aminopyrazine with an α-haloketone is to use ethanol as the solvent and reflux the reaction mixture. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. For multicomponent reactions, the use of a Lewis acid catalyst, such as yttrium triflate, has been shown to be effective.[5]
III. Experimental Protocols & Data
Protocol 1: General Procedure for the Synthesis of 2-Aryl-imidazo[1,2-a]pyrazines
This protocol describes a typical Tschitschibabin-type condensation.
-
To a solution of the 2-aminopyrazine (1.0 eq.) in ethanol (0.2 M), add the desired α-bromoacetophenone (1.1 eq.).
-
Heat the mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent.
Protocol 2: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
This protocol provides a general method for the synthesis of 3-aminoimidazo[1,2-a]pyrazines.
-
In a round-bottom flask, combine the 2-aminopyrazine (1.0 eq.), the aldehyde (1.1 eq.), and a Lewis acid catalyst such as yttrium triflate (10 mol%) in a suitable solvent like methanol (0.5 M).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the isocyanide (1.2 eq.) to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
Table 1: Comparison of Catalysts for Imidazo[1,2-a]pyrazine Synthesis
| Catalyst | Typical Loading (mol%) | Common Solvents | Advantages | Disadvantages | Reference |
| Iodine | 5-10 | Ethanol, Methanol | Cost-effective, readily available, mild conditions | Can be corrosive | [1] |
| Copper Salts (e.g., CuI) | 5-10 | DMF, DMSO | Efficient for certain substrates | Potential for metal contamination in the final product | |
| Yttrium Triflate | 10 | Methanol, Acetonitrile | High yields for GBB reaction | More expensive than other catalysts | [5] |
| None (Microwave) | N/A | Ethanol, Water | Rapid reaction times, often cleaner reactions | Requires specialized equipment |
IV. Visualizing Reaction Workflows
Diagram 1: General Workflow for Imidazo[1,2-a]pyrazine Synthesis and Purification
Caption: A typical workflow from reaction setup to pure product.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
V. References
-
2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. (n.d.). Retrieved from --INVALID-LINK--
-
Chichibabin reaction. (2023, December 2). In Wikipedia. Retrieved from --INVALID-LINK--
-
2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3475-3479. --INVALID-LINK--
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(52), 36439-36454. --INVALID-LINK--
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). Trade Science Inc. Retrieved from --INVALID-LINK--
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(52), 36439-36454. --INVALID-LINK--
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(52), 36439-36454. --INVALID-LINK--
-
Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (2020). ChemistryOpen, 9(7), 748-752. --INVALID-LINK--
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (2015). Organic & Biomolecular Chemistry, 13(2), 340-365. --INVALID-LINK--
-
2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. (n.d.). Retrieved from --INVALID-LINK--
-
Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. (2008). HETEROCYCLES, 75(6), 1355. --INVALID-LINK--
-
Chichibabin Reaction. (2014, October 29). SlideShare. Retrieved from --INVALID-LINK--
-
Synthesis of some 2,3,6,8-tetraarylimidazo[1,2-a]pyrazine derivatives by using either reflux or microwave irradiation method, and investigation their anticancer activities. (2016). Medicinal Chemistry Research, 25(11), 2553-2562. --INVALID-LINK--
-
Synthesis of Esters from 2-Phenylimidazo[1,2-A]Pyridines Using Visible Light. (2019). Synlett, 30(19), 2235-2239. --INVALID-LINK--
-
Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. (2015). Organic & Biomolecular Chemistry, 13(24), 6751-6755. --INVALID-LINK--
-
Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (2014). Google Patents. Retrieved from --INVALID-LINK--
-
Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2020). Journal of Chemical Society of Nigeria, 45(4). --INVALID-LINK--
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yields in Pyrazine Derivative Synthesis
Welcome to the Technical Support Center for the synthesis of pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Pyrazine and its derivatives are not only pivotal in the flavor and fragrance industries but are also crucial scaffolds in medicinal chemistry and materials science.[1][2][3] However, their synthesis can often be plagued by low yields and the formation of undesirable side products.
This resource provides in-depth troubleshooting guides in a question-and-answer format, detailed experimental protocols, and frequently asked questions to assist you in optimizing your synthetic routes and achieving higher yields and purity.
Troubleshooting Guide
Low yields in pyrazine synthesis can arise from a multitude of factors, from the purity of starting materials to suboptimal reaction conditions. This section provides a systematic approach to identifying and resolving these common issues.
Visualizing the Troubleshooting Workflow
Before delving into specific problems, the following workflow provides a general overview of the troubleshooting process for low yields in pyrazine synthesis.
Caption: A general workflow for troubleshooting low yields in pyrazine synthesis.
Q1: My pyrazine synthesis is resulting in a very low yield or no product at all. What are the most common initial checks I should perform?
A1: A complete failure to form the desired pyrazine product often points to fundamental issues with the reactants or reaction setup. Here’s a checklist of initial troubleshooting steps:
-
Purity of Starting Materials: The quality of your starting materials is paramount. For syntheses involving the condensation of 1,2-diamines and 1,2-dicarbonyl compounds, ensure both are of high purity.[4] Similarly, in the Gutknecht pyrazine synthesis, which involves the self-condensation of α-amino ketones, the purity of the α-amino ketone precursor is critical.[5][6][7]
-
Actionable Advice: Verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking their melting points. If necessary, purify them by recrystallization or distillation.
-
-
Reaction Temperature: Many pyrazine syntheses require specific temperature ranges to proceed efficiently.
-
For gas-phase reactions: Temperatures below 300°C may lead to incomplete dehydrogenation, resulting in piperazine byproducts, while temperatures exceeding 450°C can cause decomposition of the pyrazine ring.[8]
-
For solution-phase reactions: Excessive heat can promote side reactions or degrade the product.[9] Conversely, insufficient heat may prevent the reaction from initiating.
-
Actionable Advice: Carefully monitor and control the reaction temperature. If the reaction is known to be exothermic, ensure adequate cooling.
-
-
Inert Atmosphere: The dihydropyrazine intermediate formed in many pyrazine syntheses is susceptible to oxidation. While atmospheric oxygen can sometimes be the desired oxidant to form the final pyrazine, uncontrolled oxidation can lead to side products.[7] For reactions that are sensitive to air or moisture, an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Actionable Advice: Ensure your reaction vessel is properly dried and purged with an inert gas if the protocol calls for it. Use dry solvents and reagents.
-
-
pH of the Reaction Medium: The pH can significantly influence the rate and outcome of the reaction, particularly in Maillard-type reactions for pyrazine formation.[9] An improper pH can inhibit key condensation steps.
-
Actionable Advice: Measure and adjust the pH of your reaction mixture to the optimal range specified in the literature for your specific synthesis.
-
Q2: I'm observing significant side product formation, which is complicating purification and lowering my yield. What are the likely culprits and how can I mitigate them?
A2: The formation of side products is a common challenge in pyrazine synthesis. Identifying the nature of these byproducts is the first step toward eliminating them.
-
Over-oxidation: In syntheses that require an oxidation step to convert a dihydropyrazine intermediate to the final pyrazine, using an overly strong oxidizing agent or an excess of it can lead to the formation of N-oxides or even ring-opened products.[4]
-
Polymerization: Reactive intermediates in the synthesis can sometimes polymerize, especially under harsh conditions.[4] This is particularly relevant in the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.
-
Actionable Advice: Try running the reaction at a lower concentration (higher dilution) to disfavor intermolecular polymerization. A gradual addition of one of the reactants can also help maintain a low concentration of reactive intermediates.
-
-
Formation of Imidazole Derivatives: When synthesizing pyrazines from sugars and ammonia or amino acids, the formation of imidazole derivatives is a common side reaction that can significantly impact yield and complicate purification.[11][12]
-
Actionable Advice: The choice of extraction solvent during work-up can help separate pyrazines from imidazoles. For instance, hexane has been shown to selectively extract pyrazines, leaving imidazole derivatives in the aqueous phase.[11][12] Column chromatography on silica gel can also be effective in removing imidazole byproducts.[11][12]
-
Table 1: Common Side Products and Mitigation Strategies
| Side Product | Likely Cause | Recommended Mitigation Strategy |
| Piperazine derivatives | Incomplete dehydrogenation of the dihydropyrazine intermediate.[8] | Optimize reaction temperature and time; ensure the oxidizing agent is active and present in sufficient quantity. |
| N-oxides | Over-oxidation of the pyrazine ring.[4] | Use a milder oxidizing agent or a stoichiometric amount; avoid prolonged exposure to strong oxidants. |
| Polymeric materials | High concentration of reactive intermediates.[4] | Conduct the reaction at higher dilution; use slow addition of one of the reactants. |
| Imidazole derivatives | Competing reaction pathway, especially in sugar-based syntheses.[11] | Optimize work-up procedure; use selective liquid-liquid extraction (e.g., with hexane) or column chromatography for purification.[11][12] |
Q3: My yield is consistently low even after addressing reactant purity and basic conditions. How do I optimize the reaction parameters for my specific substrates?
A3: Once you have ruled out fundamental issues, systematic optimization of the reaction parameters is necessary. The electronic and steric properties of your substrates can have a profound impact on the reaction outcome.
-
Choice of Base and Catalyst: The selection of the base and/or catalyst is critical and often substrate-dependent.
-
Example: In certain dehydrogenative coupling reactions to form pyrazines, potassium hydride (KH) has been shown to be more effective than other bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK).[13]
-
Actionable Advice: Screen a variety of bases and catalysts. For metal-catalyzed reactions, the choice of ligand can also be crucial. Catalyst loading should also be optimized; a high loading may not always lead to a better yield and can complicate purification.[8]
-
-
Solvent Effects: The solvent can influence the solubility of reactants, the reaction rate, and even the reaction pathway.
-
Example: In the enzymatic synthesis of pyrazinamide derivatives, tert-amyl alcohol was found to give higher yields compared to other organic solvents like methanol, ethanol, or THF.[14]
-
Actionable Advice: If your yield is low, consider screening a range of solvents with different polarities and properties.
-
-
Reactant Stoichiometry: The molar ratio of your reactants can significantly affect the yield.
-
Actionable Advice: Systematically vary the ratio of your reactants to find the optimal balance. A slight excess of one reactant may be beneficial in some cases to drive the reaction to completion.
-
Table 2: Key Parameters for Optimization
| Parameter | Importance | Optimization Approach |
| Temperature | Affects reaction rate, side reactions, and product stability.[8][9] | Screen a range of temperatures in small increments (e.g., 10 °C). |
| Reaction Time | Insufficient time leads to incomplete conversion; excessive time can cause degradation.[9] | Monitor the reaction progress over time using TLC or GC-MS to determine the optimal endpoint. |
| Catalyst/Base | Crucial for reaction efficiency and selectivity.[13] | Screen a panel of different catalysts and bases. |
| Solvent | Influences solubility, reaction rate, and stability.[14] | Test a variety of solvents with different polarities. |
| Concentration | Can affect the rate of competing intermolecular reactions like polymerization.[4] | Experiment with different reactant concentrations. |
Experimental Protocols
To provide a practical starting point, here is a general protocol for a common pyrazine synthesis method.
Protocol 1: General Procedure for the Synthesis of 2,5-Disubstituted Pyrazines via Self-Condensation of α-Amino Ketones (Gutknecht Synthesis)
This protocol is a generalized procedure and may require optimization for specific substrates.[5][6][7]
-
Preparation of the α-Amino Ketone: The α-amino ketone can be prepared by the reduction of the corresponding α-oximino ketone.
-
Dimerization and Oxidation:
-
Dissolve the crude α-amino ketone in a suitable solvent (e.g., ethanol, water).
-
The self-condensation to the dihydropyrazine often occurs spontaneously. The pH may need adjustment to slightly basic or neutral conditions to facilitate the dimerization.
-
The resulting dihydropyrazine is then oxidized to the pyrazine. This can sometimes be achieved by bubbling air through the reaction mixture. Alternatively, a chemical oxidant like copper(II) sulfate or manganese dioxide can be used.[7]
-
-
Work-up and Purification:
-
After the reaction is complete (monitored by TLC or GC-MS), remove any solid oxidant by filtration.
-
Evaporate the solvent under reduced pressure.
-
Perform a liquid-liquid extraction. For example, extract the aqueous residue with a solvent like dichloromethane or ethyl acetate.[11]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by distillation/recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the classical methods for pyrazine synthesis?
A1: The most common classical methods include the Staedel-Rugheimer pyrazine synthesis (from α-haloketones and ammonia) and the Gutknecht pyrazine synthesis (from the self-condensation of α-amino ketones).[1][6][15] Another widely used method is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[4][5]
Q2: How can I effectively purify my pyrazine derivative?
A2: Purification of pyrazine derivatives often involves a combination of techniques. Liquid-liquid extraction is a common first step to separate the product from the reaction mixture.[11] Column chromatography on silica gel is frequently used to separate the desired pyrazine from byproducts.[11][16] For volatile pyrazines, distillation can be an effective purification method.[11][17] Recrystallization is also a viable option for solid pyrazine derivatives.
Q3: What analytical techniques are best for monitoring my reaction and characterizing the product?
A3: For reaction monitoring, Thin Layer Chromatography (TLC) is a quick and easy method. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for both monitoring the reaction and identifying volatile products and byproducts.[18][19] For product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structure elucidation. High-Performance Liquid Chromatography (HPLC) can be used to assess purity.
Q4: Are there any "green" or more sustainable methods for pyrazine synthesis?
A4: Yes, research is ongoing to develop more environmentally friendly methods for pyrazine synthesis. This includes the use of greener solvents, biocatalysts (enzymes), and one-pot syntheses to reduce waste and energy consumption.[1][14][16][20] For example, the use of deep eutectic solvents has been explored as a sustainable reaction medium.[21]
References
- 1. irjmets.com [irjmets.com]
- 2. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 3. ijbpas.com [ijbpas.com]
- 4. biosynce.com [biosynce.com]
- 5. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 6. Pyrazine - Wikipedia [en.wikipedia.org]
- 7. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
- 20. Review on the Synthesis of Pyrazine and Its Derivatives [ouci.dntb.gov.ua]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine via column chromatography. We will move beyond basic protocols to address the specific challenges posed by this molecule's unique chemical properties, offering troubleshooting solutions and evidence-based strategies to ensure high-purity outcomes.
Understanding the Molecule: A Chemist's Perspective
This compound is a heterocyclic compound featuring a bicyclic imidazopyrazine core. The presence of three nitrogen atoms makes the core relatively polar and basic. This basicity is a critical factor in chromatography, as the lone pairs on the nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction often leads to common purification issues such as peak tailing, streaking, and in some cases, irreversible adsorption or degradation of the compound on the column.[1][2][3]
The non-polar phenyl ring, conversely, imparts significant hydrophobic character. This dual-nature—a polar, basic core and a non-polar appendage—requires a carefully optimized chromatographic system to achieve effective separation from reaction impurities.
Core Purification Protocol: A Validated Starting Point
This section outlines a standard workflow for the purification of the title compound. It is designed as a robust starting point, with subsequent sections addressing deviations from this ideal scenario.
Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
Effective column chromatography begins with meticulous TLC analysis. The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.2-0.4 for the target compound, ensuring it moves down the column at an appropriate rate for good separation.
Recommended Starting Solvent Systems for TLC Analysis:
| System No. | Non-Polar Solvent | Polar Solvent | Typical Starting Ratio (v/v) | Notes |
| 1 | Dichloromethane (DCM) | Methanol (MeOH) | 98:2 | A versatile system for moderately polar compounds. Increase MeOH for lower Rƒ. |
| 2 | Ethyl Acetate (EtOAc) | Hexane | 50:50 | A less polar option. Suitable if impurities are significantly more or less polar. |
| 3 | DCM / MeOH with Modifier | 0.5-1% Triethylamine (TEA) or NH₄OH | 95:5 (+ modifier) | Crucial for mitigating peak tailing. Add the modifier to the pre-mixed solvent system.[2] |
Experimental Note: Always prepare enough of the chosen solvent system for the entire purification run to ensure consistent polarity. Running out of eluent mid-purification and mixing a new batch can alter separation conditions.
Step 2: Column Preparation and Sample Loading
-
Stationary Phase Selection : Standard flash-grade silica gel (40-63 µm) is the primary choice. If severe streaking persists despite mobile phase modifiers, consider using neutral alumina as an alternative stationary phase, which is less acidic.[3]
-
Column Packing : Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour it into the column and use gentle air pressure to pack a firm, uniform bed. Ensure there are no air bubbles or cracks.
-
Sample Loading :
-
Wet Loading : Dissolve the crude product in the absolute minimum amount of the mobile phase or a slightly stronger solvent (like DCM).[4] Carefully pipette this solution onto the top of the silica bed. This is suitable for samples that are readily soluble.
-
Dry Loading : If the compound has poor solubility in the eluent, dissolve it in a suitable solvent (e.g., DCM, Methanol), add a small amount of silica gel (2-3x the mass of the crude product), and evaporate the solvent to get a free-flowing powder.[4] Carefully add this powder to the top of the packed column. This technique prevents issues with wide sample bands and improves resolution.
-
Workflow Diagram: Standard Purification Process
Caption: Standard workflow for column chromatography purification.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific, common problems encountered during the purification of this compound.
Q1: My compound is streaking severely on the TLC plate and I get broad, tailing peaks from the column. What is causing this and how do I fix it?
A: This is the most common issue for basic nitrogenous compounds on silica gel. The basic nitrogen atoms are interacting strongly and non-uniformly with acidic silanol groups on the silica surface.
-
Primary Solution: Modify the Mobile Phase. The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent system.
-
Triethylamine (TEA): Add 0.5-2% TEA to your solvent mixture (e.g., for every 100 mL of 95:5 DCM:MeOH, add 0.5-2 mL of TEA).[2][5]
-
Ammonium Hydroxide: Prepare a stock solution of 2-10% ammonium hydroxide in methanol. Use this stock solution as the polar component of your eluent system with a non-polar solvent like DCM.[1][2]
-
-
Secondary Solution: Change the Stationary Phase. If modifiers are not sufficient or are incompatible with your compound, switch to a more inert stationary phase.
-
Neutral or Basic Alumina: Alumina has fewer acidic sites than silica and is often a better choice for strongly basic compounds.[3] Remember to re-develop your TLC conditions on alumina plates first.
-
Deactivated Silica: You can pre-treat your packed silica column by flushing it with 2-3 column volumes of eluent containing a high concentration of a modifier (e.g., 5% TEA) before loading your sample. Then, run the column with the standard 0.5-2% modifier concentration.[5]
-
Q2: My compound has an Rƒ near zero (stuck on the baseline) even when using 100% Ethyl Acetate or high ratios of DCM:MeOH. What's next?
A: This indicates your compound is very polar and/or has a very strong affinity for the silica gel. The eluent is not strong enough to move it.
-
Solution 1: Increase Eluent Polarity Drastically. You need a more aggressive polar solvent system. A mixture of Dichloromethane, Methanol, and concentrated Ammonium Hydroxide (e.g., 80:18:2) is a powerful eluent for very polar, basic compounds.[3] Always start with lower concentrations of the MeOH/NH₄OH portion and increase as needed.
-
Solution 2: Consider Reversed-Phase Chromatography. If your compound is highly polar, normal-phase chromatography may not be the best tool. In reversed-phase chromatography (using a C18-functionalized silica stationary phase), the most polar compounds elute first. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. HPLC analysis of similar compounds has been successfully performed on C18 columns.[6][7]
Q3: I developed a good TLC separation (Rƒ ≈ 0.3), but on the column, all the components are eluting together as one mixed band. Why did this happen?
A: This frustrating issue typically points to problems with the column setup or sample application rather than the solvent choice.
-
Cause 1: Column Overloading. You have loaded too much crude material for the amount of silica. This saturates the stationary phase, preventing proper partitioning of the components.
-
Solution: Use a larger column with more silica. A good rule of thumb is a sample-to-silica mass ratio between 1:30 and 1:100.
-
-
Cause 2: Poor Sample Loading. The initial sample band was too diffuse.
-
Solution: Ensure you dissolve the sample in the absolute minimum volume of solvent for wet loading.[4] If solubility is an issue, use the dry loading method described earlier to create a very narrow starting band.
-
-
Cause 3: Compound Degradation. It is possible the compound is stable on a TLC plate for a few minutes but degrades over the longer duration of a column run.
-
Solution: Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then running it. If a new spot appears or the original spot streaks, degradation is likely.[1] In this case, switching to a more inert stationary phase like alumina or minimizing run time with a faster flow rate may help.
-
Troubleshooting Decision Tree
Caption: A decision-making workflow for troubleshooting common chromatography issues.
References
- 1. Purification [chem.rochester.edu]
- 2. silicycle.com [silicycle.com]
- 3. reddit.com [reddit.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. benchchem.com [benchchem.com]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Addressing Solubility Challenges of Imidazo[1,2-a]pyrazine Derivatives in Biological Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers working with imidazo[1,2-a]pyrazine derivatives. This scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a multitude of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] However, the planar, aromatic, and often lipophilic nature of this heterocyclic system frequently leads to poor aqueous solubility.[5][6] This is a critical bottleneck in drug discovery, as low solubility can lead to underestimated potency, inaccurate structure-activity relationships (SAR), and unreliable assay results.[7]
This guide is designed to provide you with a systematic approach to diagnosing and overcoming solubility issues, ensuring the integrity and reproducibility of your biological data. We will move from common, easily solvable problems to more advanced formulation strategies.
PART 1: Frequently Asked Questions (FAQs) - Your First Line of Support
This section addresses the most common issues encountered when preparing imidazo[1,2-a]pyrazine derivatives for biological assays.
Q1: My compound was perfectly dissolved in 100% DMSO, but it immediately precipitated when I diluted it into my aqueous assay buffer. What happened?
A1: This is the most common solubility issue, often referred to as "solvent shock" or "crashing out."[8] It occurs because your compound, while highly soluble in the polar aprotic solvent Dimethyl Sulfoxide (DMSO), is poorly soluble in the highly polar, aqueous environment of your buffer.[9] When you rapidly dilute the DMSO stock, the DMSO concentration plummets, and the surrounding water molecules cannot keep the hydrophobic compound in solution, causing it to precipitate.[8][9]
Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A2: This is highly dependent on the specific cell line and the duration of the assay. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[9][10] However, some sensitive cell lines may show signs of stress or altered gene expression at concentrations as low as 0.1%.[9] It is critical to perform a DMSO vehicle tolerance control experiment for your specific cell line and assay conditions to determine the maximum non-interfering concentration.[10][11]
Q3: My compound solution is clear initially but becomes cloudy or shows precipitate after incubation at 37°C. Why?
A3: This delayed precipitation can be due to several factors:
-
Thermodynamic Instability: The initially clear solution may be a supersaturated, kinetically trapped state. Over time and with the added energy from incubation, the system equilibrates, and the excess compound precipitates.
-
Temperature Effects: While warming can sometimes aid dissolution, changes in temperature can also decrease the solubility of certain compounds. Furthermore, repeated temperature shifts (e.g., moving plates in and out of an incubator) can promote precipitation.[12][13]
-
Interaction with Media Components: Complex cell culture media contain salts, proteins (like albumin from FBS), and other components that can interact with your compound, reducing its solubility or causing it to co-precipitate.[8]
-
pH Shifts: Cellular metabolism can produce acidic byproducts, gradually lowering the pH of the culture medium.[8] If your compound's solubility is pH-dependent, this change can trigger precipitation.
Q4: Can I just filter or centrifuge the sample to remove the precipitate and use the supernatant for my experiment?
A4: No, this is strongly discouraged. Filtering or centrifuging a precipitated solution will result in an unknown final concentration of your compound in the supernatant. This makes it impossible to determine accurate dose-response relationships (e.g., IC₅₀ or EC₅₀ values) and invalidates your experimental results.[14] The goal is to achieve a true solution at a known concentration.
PART 2: In-Depth Troubleshooting Guides
If the FAQs didn't resolve your issue, follow these systematic guides to improve the solubility of your imidazo[1,2-a]pyrazine derivatives.
Guide 1: The Optimized Dilution Protocol (Minimizing Solvent Shock)
The way you dilute your DMSO stock is critical. This protocol is designed to minimize the "solvent shock" that causes precipitation.
Protocol 1: Optimized Dilution of a DMSO Stock Solution
-
Pre-warm the Aqueous Buffer: Warm your assay buffer or cell culture medium to the temperature of your experiment (e.g., 37°C for most cell-based assays). This can sometimes help maintain solubility.[10][15]
-
Calculate Required Volumes: Determine the volumes of your DMSO stock and aqueous buffer needed to achieve the desired final concentration and a safe final DMSO percentage (ideally ≤0.5%).
-
Vigorous Mixing: In a sterile polypropylene tube, add the required volume of the pre-warmed aqueous buffer.
-
Dropwise Addition: While vigorously vortexing the aqueous buffer, add the required volume of the compound-DMSO stock solution dropwise. Add the stock solution slowly into the vortex of the liquid, not just to the side of the tube. This rapid, high-energy mixing is crucial for dispersing the compound molecules before they can aggregate and precipitate.[10]
-
Post-Dilution Vortex: Continue to vortex the final solution for an additional 30-60 seconds to ensure homogeneity.
-
Visual Inspection: Immediately inspect the solution against a dark background for any signs of turbidity or precipitate. If the solution is clear, it is ready for immediate use. Do not store diluted aqueous solutions for extended periods unless their stability has been confirmed.
Guide 2: Kinetic Solubility Assessment
Before running a full dose-response experiment, it is essential to determine the maximum soluble concentration of your compound in the final assay buffer. This prevents you from testing concentrations that are not achievable, saving time and resources.
Protocol 2: Determining Maximum Soluble Concentration
-
Prepare a High-Concentration Stock: Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 10-50 mM).
-
Set Up Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of your compound in the final assay buffer, ensuring the final DMSO concentration remains constant and at a tolerable level (e.g., 0.5%).
-
Incubate: Incubate the dilutions under the exact conditions of your planned experiment (e.g., 37°C, 5% CO₂) for a duration matching your assay's endpoint.[15]
-
Observe: Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at multiple time points (e.g., 0, 1, 4, and 24 hours). A light microscope can be used to detect fine precipitates.[15]
-
Determine Solubility Limit: The highest concentration that remains clear throughout the entire incubation period is your practical maximum soluble concentration for this specific assay. Do not use concentrations above this limit in your dose-response experiments.
Caption: Decision workflow for troubleshooting compound precipitation.
PART 3: Advanced Solubilization Strategies
For particularly challenging imidazo[1,2-a]pyrazine derivatives, more advanced formulation techniques may be necessary. When using these methods, it is imperative to run parallel controls to ensure the excipients themselves do not interfere with the biological assay.
Strategy 1: Co-Solvents
Co-solvents are water-miscible organic solvents that, when added in small amounts, can increase the solubility of hydrophobic compounds by reducing the overall polarity of the aqueous solvent.[16][17][18]
Table 1: Common Biocompatible Co-Solvents for In Vitro Assays
| Co-Solvent | Typical Starting Concentration | Notes |
| Ethanol | 1-5% (v/v) | Commonly used, but can have biological effects at higher concentrations.[11] |
| Propylene Glycol | 1-10% (v/v) | Generally well-tolerated by many cell lines. |
| Polyethylene Glycol 300/400 (PEG-300/400) | 1-10% (v/v) | Effective for many hydrophobic compounds; check viscosity effects. |
| Glycerol | 1-5% (v/v) | Can also act as a protein stabilizer.[19] |
Screening Approach: Start with the lowest concentration of a co-solvent and perform the kinetic solubility assessment (Guide 2). If solubility is still insufficient, incrementally increase the co-solvent concentration, always running a vehicle control to check for toxicity or assay interference.
Strategy 2: Cyclodextrins
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that has significantly improved aqueous solubility.[20][21][22]
-
Commonly Used CDs: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are widely used due to their high aqueous solubility and low toxicity.[21][23]
Caption: Cyclodextrins encapsulate hydrophobic drugs to enhance solubility.
Protocol 3: Preparing a Compound-Cyclodextrin Formulation
-
Prepare CD Solution: Make a concentrated solution of the cyclodextrin (e.g., 20-40% w/v HP-β-CD) in your assay buffer. Gentle warming and stirring may be required.
-
Add Compound: Add the solid powder of your imidazo[1,2-a]pyrazine derivative directly to the CD solution, or add a small volume of a highly concentrated DMSO stock.
-
Equilibrate: Agitate the mixture (e.g., vortex, sonicate, or shake overnight) to allow for the formation of the inclusion complex.
-
Clarify: Centrifuge or filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantify: Use a validated analytical method (e.g., HPLC-UV) to determine the actual concentration of the solubilized compound in the final solution.
-
Assay and Control: Use this quantified stock for your experiments. Crucially , your vehicle control must be the same concentration of cyclodextrin in buffer, as CDs can sometimes interact with cell membranes or assay components.[14]
PART 4: Best Practices and Preventative Measures
-
Start with High-Quality Materials: Always use anhydrous, high-purity DMSO for your stock solutions. Moisture in DMSO can reduce the solubility of hydrophobic compounds.[8]
-
Consider Solid Form: The solid-state form of your compound (amorphous vs. crystalline) can have a dramatic impact on its solubility.[7] Be aware that different synthesis batches may yield different forms.
-
Perform Solubility Checks Early: Integrate kinetic solubility screening (Guide 2) into the early stages of your workflow, before committing to large-scale biological assays like high-throughput screening.[24][25]
-
Structural Modification: In a drug discovery context, if a promising imidazo[1,2-a]pyrazine scaffold consistently shows poor solubility, consult with medicinal chemists. Minor structural modifications, such as adding polar functional groups, can sometimes dramatically improve physicochemical properties without sacrificing biological activity.[26][27]
By employing these systematic troubleshooting strategies, researchers can effectively address the solubility challenges posed by imidazo[1,2-a]pyrazine derivatives, leading to more reliable, reproducible, and meaningful biological data.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. Imidazo[1,2-a]pyrazine, 2-Phenyl- Properties, Applications, Safety Data & Supplier Information | Expert Guide China [chemheterocycles.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. solvescientific.com.au [solvescientific.com.au]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 13. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Cosolvent - Wikipedia [en.wikipedia.org]
- 17. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijmsdr.org [ijmsdr.org]
- 19. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. tandfonline.com [tandfonline.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Establishing a high throughput screen of drug solubility in pharmaceutical excipients [worldpharmatoday.com]
- 25. researchgate.net [researchgate.net]
- 26. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
stability testing of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine under experimental conditions
Technical Support Center: Stability Testing of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues encountered during stability testing. Our approach is rooted in established regulatory principles and practical laboratory experience to ensure the integrity and robustness of your findings.
The stability of an active pharmaceutical ingredient (API) is a critical parameter that can affect its purity, potency, and safety.[1] Forced degradation studies are an essential component of drug development, providing insights into potential degradation pathways and facilitating the development of stability-indicating analytical methods.[2][3] This guide will walk you through the key considerations and experimental protocols for assessing the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is stability testing important for it?
This compound is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core, which is a structural motif found in many biologically active molecules.[4][5] Its unique structure is being explored for various therapeutic applications, including neurological disorders.[6] Stability testing is crucial because it determines the molecule's intrinsic stability, which helps in selecting proper storage conditions, identifying suitable formulations, and establishing a shelf life.[2] This information is a mandatory part of any regulatory submission.[3]
Q2: What are the primary objectives of conducting forced degradation studies on this molecule?
Forced degradation, or stress testing, is performed under conditions more severe than standard accelerated stability studies.[2] The main objectives are:
-
To elucidate potential degradation pathways: Understanding how the molecule breaks down helps in predicting its long-term stability.[1]
-
To identify degradation products: This is critical for assessing the safety of the drug substance and product.[7]
-
To develop and validate a stability-indicating analytical method: The method must be able to separate the intact API from any significant degradation products, ensuring accurate quantification during formal stability studies.[1][7]
-
To inform formulation and packaging development: For instance, if the molecule is found to be light-sensitive, light-resistant packaging will be necessary.[8][9]
Q3: Based on its structure, what are the likely points of instability for this compound?
The structure contains several moieties that could be susceptible to degradation:
-
Imidazole Ring: Imidazole moieties can be sensitive to oxidation and photodegradation.[10] They can also be involved in acid-base chemistry.
-
Tetrahydro-pyrazine Ring: The saturated portion of the ring system may be susceptible to oxidation, particularly at the nitrogen atoms.
-
Phenyl Group: While generally stable, the aromatic ring can influence the electronic properties and reactivity of the heterocyclic system.
The overall workflow for a forced degradation study is designed to probe these potential vulnerabilities systematically.
Caption: General workflow for forced degradation studies.
Troubleshooting Guide: Specific Stress Conditions
This section addresses common problems encountered during specific forced degradation experiments.
Hydrolytic Stability (Acid & Base Stress)
Q: I subjected the compound to 0.1 M HCl at 60°C and saw no significant degradation after 24 hours. What should I do? A: This suggests the molecule is relatively stable under these acidic conditions. The goal of forced degradation is to achieve 5-20% degradation.[1] You should increase the severity of the conditions.
-
Troubleshooting Steps:
-
Increase the temperature (e.g., to 80°C).
-
If temperature increase is insufficient, consider increasing the acid concentration (e.g., to 1 M HCl), though be mindful of potential salt effects on your chromatography.
-
Extend the exposure time.
-
-
Causality: The protonation of the nitrogen atoms in the imidazo[1,2-a]pyrazine core likely stabilizes the ring system against hydrolytic attack. More energy (heat) or a higher concentration of hydronium ions is needed to force a reaction.
Q: After treatment with 0.1 M NaOH, my HPLC chromatogram shows a significant new peak, but the mass balance is poor (less than 95%). Where did the mass go? A: A poor mass balance suggests that one or more degradation products are not being detected by your current analytical method.
-
Troubleshooting Steps:
-
Check for Non-UV Active Degradants: The imidazole ring, when cleaved, can form smaller, non-aromatic fragments that may not absorb at your chosen UV wavelength. Analyze your samples at a lower wavelength (e.g., 210 nm) or use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
-
Check for Volatile Degradants: Some small fragments could be volatile. Headspace GC-MS could be used to investigate this, although it's less common.
-
Check for Precipitation: Ensure that the degradant has not precipitated out of solution after neutralization. Visually inspect the sample vial and consider re-dissolving the sample in a stronger organic solvent.
-
-
Expert Insight: The imidazole moiety is known to be susceptible to base-mediated degradation.[10] Cleavage of this ring is a plausible degradation pathway that could lead to products with different chromatographic and spectrophotometric properties.
Oxidative Stability
Q: I used 3% hydrogen peroxide and saw rapid, extensive degradation (>50%) within a few hours. How can I achieve a more controlled degradation? A: This indicates high sensitivity to oxidation. The goal is to slow the reaction down to better understand the pathway and resolve intermediate degradants.
-
Troubleshooting Steps:
-
Reduce Peroxide Concentration: Lower the H₂O₂ concentration significantly (e.g., to 0.3% or even 0.1%).
-
Lower the Temperature: Conduct the experiment at room temperature or even in an ice bath to slow the reaction kinetics.
-
Reduce Exposure Time: Sample at much earlier time points (e.g., 15 min, 30 min, 1 hr).
-
-
Causality: The nitrogen atoms in the heterocyclic system, particularly in the imidazole part, are often susceptible to oxidation, potentially forming N-oxides or leading to ring opening.[10] This is often a rapid process.
Caption: Hypothesized degradation sites on the molecule.
Photostability
Q: My photostability results are inconsistent between experiments. What could be the cause? A: Photostability testing requires rigorous control of experimental variables. Inconsistency often stems from a lack of control.
-
Troubleshooting Steps:
-
Control the Light Source: Ensure your photostability chamber is calibrated and provides a consistent, controlled output as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[9]
-
Use a Dark Control: Always include a control sample that is wrapped in aluminum foil and placed in the chamber alongside the exposed sample. This helps differentiate between thermal degradation and photodegradation.
-
Standardize Sample Presentation: Expose your sample (solid or solution) in a thin, uniform layer in a chemically inert, transparent container (e.g., quartz).[8] Inconsistent sample geometry can lead to variable light exposure.
-
Consider Headspace: For solutions, be aware that degradation can occur in the headspace of the vial. Ensure consistent filling volumes.
-
-
Expert Insight: Heterocyclic compounds, especially those with imidazole rings, are often susceptible to photodegradation.[10] The mechanism can be complex, involving radical intermediates and leading to a variety of products, making tight experimental control essential.
Experimental Protocols & Data Presentation
Table 1: Recommended Starting Conditions for Forced Degradation
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60 - 80 °C | 24 - 72 hours | Low to Moderate |
| Base Hydrolysis | 0.1 M - 1 M NaOH | RT - 60 °C | 4 - 24 hours | Moderate to High |
| Oxidation | 0.3% - 3% H₂O₂ | RT | 1 - 8 hours | Moderate to High |
| Thermal (Dry) | Solid API | 80 °C | 48 hours | Low |
| Photostability | Solid or Solution | ICH Q1B Cabinet | Per Guideline | Condition Dependent |
Note: These are starting points. Conditions must be optimized to achieve the target 5-20% degradation.[1]
Protocol: General Procedure for a Forced Degradation Study (e.g., Base Hydrolysis)
-
Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a stock concentration of 1 mg/mL.
-
Prepare a control sample by diluting the stock solution with the solvent to the target analytical concentration (e.g., 0.1 mg/mL).
-
-
Stress Application:
-
To a known volume of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the sample in a temperature-controlled bath (e.g., 60°C) for a predetermined time (e.g., 8 hours).
-
-
Neutralization & Dilution:
-
After the incubation period, cool the sample to room temperature.
-
Neutralize the sample by adding an equimolar amount of acid (e.g., 0.2 M HCl). This step is critical to stop the reaction and prevent damage to the HPLC column.
-
Dilute the neutralized sample with the mobile phase to the target analytical concentration.
-
-
Analysis:
-
Analyze the stressed sample, the control sample, and a blank (containing the neutralized degradation medium) by a validated stability-indicating HPLC-UV/PDA method.
-
Assess the chromatograms for new peaks, changes in the main peak area, and peak purity. Calculate the percentage degradation and the mass balance.
-
References
- 1. biomedres.us [biomedres.us]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. ajrconline.org [ajrconline.org]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyrazines via Multicomponent Reactions
Welcome to the technical support center for the multicomponent synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing isocyanide-based multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, to construct this privileged heterocyclic scaffold. Here, we address common challenges and frequently asked questions to help you minimize byproduct formation, optimize reaction yields, and streamline your workflow.
I. Frequently Asked Questions (FAQs)
This section covers fundamental questions about the multicomponent synthesis of imidazo[1,2-a]pyrazines, providing insights into the reaction mechanism and the role of various components.
Q1: What is the general mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction for synthesizing imidazo[1,2-a]pyrazines?
A1: The GBB reaction is a three-component condensation that efficiently forms the imidazo[1,2-a]pyrazine core. The generally accepted mechanism proceeds through three key steps:
-
Imine Formation: The reaction is initiated by the acid-catalyzed condensation of an aminopyrazine with an aldehyde to form a reactive iminium ion.
-
Nitrilium Ion Formation: The isocyanide then performs a nucleophilic attack on the iminium ion. This step is typically irreversible and leads to the formation of a key nitrilium ion intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyrazine ring attacks the electrophilic nitrilium ion in a [4+1] cycloaddition, followed by tautomerization to yield the aromatic imidazo[1,2-a]pyrazine product.[1][2]
Below is a diagram illustrating this mechanistic pathway:
Caption: The reaction mechanism of the Groebke-Blackburn-Bienaymé reaction.
Q2: How does the choice of catalyst influence the reaction outcome?
A2: The catalyst plays a crucial role in activating the aldehyde for imine formation and facilitating the subsequent steps. Both Brønsted and Lewis acids are commonly employed.
-
Brønsted Acids (e.g., p-toluenesulfonic acid (p-TsOH), acetic acid): These are effective at protonating the aldehyde carbonyl, making it more electrophilic for the attack by the aminopyrazine.
-
Lewis Acids (e.g., Sc(OTf)₃, Yb(OTf)₃, InCl₃, I₂): These coordinate to the aldehyde carbonyl, also increasing its electrophilicity.[3][4] Some Lewis acids, like scandium triflate, are particularly effective and have been widely used in GBB reactions.[5] Molecular iodine has emerged as a cost-effective and environmentally friendly catalyst that can provide excellent yields, sometimes facilitating product precipitation which simplifies purification.[6][7]
The choice of catalyst can significantly impact reaction rate, yield, and purity. It is often necessary to screen a few catalysts to find the optimal conditions for a specific set of substrates.
Q3: What is the impact of solvent selection on the reaction?
A3: The solvent can influence the reaction in several ways, including reactant solubility, reaction rate, and even the reaction mechanism itself.
-
Protic Solvents (e.g., methanol, ethanol): These are the most commonly used solvents for the GBB reaction. They are good at solvating the starting materials and intermediates. Recent studies have shown that alcohols like methanol may not be innocent solvents and can act as co-catalysts, accelerating key steps in the reaction.[8]
-
Aprotic Polar Solvents (e.g., acetonitrile (ACN), dichloromethane (DCM)): These can also be used, though they may lead to slower reaction rates compared to alcohols.
-
Non-polar Solvents (e.g., toluene): Reactions in non-polar solvents are generally sluggish and give low yields.[6]
-
Green Solvents (e.g., water, deep eutectic solvents): There is a growing interest in using environmentally benign solvents. While the low solubility of organic compounds in water can be a challenge, it can sometimes be overcome with co-solvents or by running the reaction at elevated temperatures under microwave irradiation.[9]
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low or No Product Formation
Q: I have set up my GBB reaction, but after the recommended reaction time, TLC/LC-MS analysis shows mainly unreacted starting materials. What could be the problem?
A: Low or no product formation can stem from several factors. Here is a systematic approach to troubleshooting this issue:
1. Inefficient Imine Formation:
-
Cause: The initial condensation between the aminopyrazine and the aldehyde is often the rate-limiting step. This can be particularly problematic with electron-rich or sterically hindered aldehydes.
-
Solution:
-
Increase Catalyst Loading: Try increasing the amount of acid catalyst to 20-30 mol%.
-
Use a Dehydrating Agent: Add molecular sieves (3Å or 4Å) or trimethyl orthoformate to remove the water generated during imine formation, thus driving the equilibrium towards the product.
-
Pre-formation of the Imine: In a two-step, one-pot procedure, stir the aminopyrazine, aldehyde, and catalyst for 1-2 hours before adding the isocyanide.
-
2. Inactive Catalyst:
-
Cause: Some Lewis acids are sensitive to moisture and can be deactivated.
-
Solution:
-
Ensure that your Lewis catalyst is anhydrous.
-
Use freshly opened solvents, or dry them using standard procedures.
-
Consider using a more robust catalyst, such as molecular iodine, which is less sensitive to ambient moisture.[6]
-
3. Insufficient Reaction Time or Temperature:
-
Cause: Some substrate combinations are less reactive and require more forcing conditions.
-
Solution:
-
Increase the reaction temperature. If you are running the reaction at room temperature, try heating it to 60-80°C.
-
Consider using microwave irradiation, which can significantly reduce reaction times and improve yields.[9]
-
Extend the reaction time and monitor the progress by TLC or LC-MS.
-
Problem 2: Significant Byproduct Formation
Q: My reaction yields the desired product, but I also observe significant byproducts, making purification difficult. What are the likely side reactions, and how can I minimize them?
A: Byproduct formation is a common challenge in MCRs. Understanding the potential side reactions is key to suppressing them.
1. Hydrolysis of the Nitrilium Intermediate:
-
Cause: The key nitrilium ion intermediate is highly electrophilic and can be trapped by water present in the reaction mixture, leading to the formation of an amide byproduct instead of the desired cyclized product. This is more likely if the intramolecular cyclization step is slow.
-
Mechanism:
Caption: Formation of an amide byproduct via hydrolysis of the nitrilium intermediate.
-
Solutions:
-
Dry Reaction Conditions: Use anhydrous solvents and reagents. Add molecular sieves to scavenge any trace amounts of water.
-
Increase Reactant Concentration: Running the reaction at a higher concentration can favor the desired intramolecular cyclization over the intermolecular reaction with water.
-
2. Formation of Ugi-type Adducts:
-
Cause: In some cases, particularly with aliphatic aldehydes, the formation of a linear, uncyclized Ugi-type product can compete with the GBB cyclization.[3][10] This occurs when an external nucleophile (if present) or a rearrangement pathway is favored over the intramolecular cyclization.
-
Solutions:
-
Optimize Catalyst and Solvent: The choice of catalyst and solvent can influence the relative rates of the competing pathways. Screening different conditions is recommended.
-
Substrate Modification: If possible, using aromatic or heteroaromatic aldehydes, which generally favor the GBB pathway, can be a solution.
-
3. Decomposition of Isocyanide:
-
Cause: Some isocyanides are sensitive to strongly acidic conditions or high temperatures, leading to their decomposition and a reduction in yield.[6][11]
-
Solutions:
-
Use a Milder Catalyst: If you are using a strong acid like trifluoroacetic acid (TFA), consider switching to a milder one like acetic acid or a Lewis acid like iodine.
-
Control the Temperature: Avoid excessive heating. If possible, run the reaction at room temperature, even if it requires a longer reaction time.
-
Add the Isocyanide Slowly: Adding the isocyanide dropwise to the reaction mixture can help to maintain a low instantaneous concentration, reducing the rate of decomposition.
-
Summary of Troubleshooting Strategies:
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inefficient imine formation | Use a dehydrating agent; pre-form the imine. |
| Inactive catalyst | Use anhydrous reagents and solvents; switch to a more robust catalyst. | |
| Insufficient activation | Increase temperature; use microwave irradiation. | |
| Byproducts | Hydrolysis of nitrilium ion | Ensure anhydrous conditions; increase reactant concentration. |
| Formation of Ugi-type adducts | Optimize catalyst and solvent; use aromatic aldehydes if possible. | |
| Isocyanide decomposition | Use a milder catalyst; control temperature; add isocyanide slowly. |
III. Optimized Experimental Protocol
This section provides a general, optimized protocol for the synthesis of imidazo[1,2-a]pyrazines using molecular iodine as a catalyst, which has been shown to be efficient and often leads to simplified purification.[6][11]
Materials:
-
Aminopyrazine (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Isocyanide (1.2 mmol)
-
Molecular Iodine (I₂) (0.05 mmol, 5 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aminopyrazine (1.0 mmol), aldehyde (1.0 mmol), and ethanol (5 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add molecular iodine (0.05 mmol) to the reaction mixture. The solution will likely turn brown.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the isocyanide (1.2 mmol) dropwise to the reaction mixture over a period of 5 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
In many cases, the product will precipitate out of the solution. If this occurs, collect the solid by vacuum filtration, wash it with cold ethanol, and dry it under vacuum. This often yields a product of high purity.[6]
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Workflow for Optimization and Troubleshooting:
Caption: A logical workflow for optimizing and troubleshooting the GBB reaction.
We hope this technical guide serves as a valuable resource in your research endeavors. For further assistance, please do not hesitate to contact our application support team.
References
- 1. researchgate.net [researchgate.net]
- 2. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles [mdpi.com]
- 3. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyrazine Derivatives: From Classical Condensations to Modern Multicomponent Reactions
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant biological activities, including applications as kinase inhibitors, anticancer agents, and antimicrobials.[1][2] The development of efficient and versatile synthetic routes to access this important chemical space is a key focus for researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of the most prominent methods for the synthesis of imidazo[1,2-a]pyrazine derivatives, offering insights into their mechanisms, advantages, and practical applications. We will delve into classical condensation reactions and explore the power of modern multicomponent strategies, providing experimental data and protocols to aid in methodological selection.
The Landscape of Imidazo[1,2-a]pyrazine Synthesis
The construction of the imidazo[1,2-a]pyrazine core typically involves the formation of the imidazole ring onto a pre-existing pyrazine structure. The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule, the availability of starting materials, and considerations of efficiency, scalability, and environmental impact. The primary methodologies can be broadly categorized into two main approaches: classical condensation reactions and multicomponent reactions (MCRs).
Classical Approach: Condensation of 2-Aminopyrazines with α-Haloketones
One of the most traditional and straightforward methods for the synthesis of imidazo[1,2-a]pyrazines is the condensation of a 2-aminopyrazine with an α-haloketone.[3][4] This reaction, often referred to as the Tschitschibabin reaction, proceeds through an initial SN2 reaction followed by an intramolecular cyclization and dehydration.
Reaction Mechanism and Conditions
The mechanism involves the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyrazine on the α-carbon of the haloketone, followed by an intramolecular condensation of the exocyclic amino group with the ketone carbonyl, leading to the formation of the imidazole ring.
Caption: Mechanism of the Tschitschibabin reaction for imidazo[1,2-a]pyrazine synthesis.
While this reaction can be performed under neutral or basic conditions, modern variations have focused on improving its efficiency and environmental footprint. Microwave-assisted protocols have been shown to significantly reduce reaction times from hours to minutes and often lead to higher yields.[3][5] Furthermore, catalyst- and solvent-free "grindstone" methods have been developed, offering a green and highly efficient alternative.[6]
Advantages and Disadvantages
| Feature | Advantages | Disadvantages |
| Simplicity | Straightforward and easy to perform. | Limited to the availability of α-haloketones. |
| Substrate Scope | A wide variety of 2-aminopyrazines and α-haloketones can be used. | α-Haloketones can be lachrymators and toxic. |
| Efficiency | Good to excellent yields can be achieved. | May require harsh conditions or long reaction times in classical setups. |
| Green Chemistry | Can be adapted to greener conditions (microwave, solvent-free). | Traditional methods often use volatile organic solvents. |
Modern Strategies: Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a one-pot synthesis to form a single product, have emerged as powerful tools for the rapid generation of molecular diversity.[1] For the synthesis of imidazo[1,2-a]pyrazines, the Groebke-Blackburn-Bienaymé (GBB) and Ugi reactions are particularly prominent.
The Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a three-component condensation of a 2-aminoazine (such as 2-aminopyrazine), an aldehyde, and an isocyanide to produce 3-aminoimidazo[1,2-a]azines.[7][8][9] This reaction is highly versatile and can be catalyzed by both Brønsted and Lewis acids.
Reaction Mechanism and Catalysis
The reaction is initiated by the formation of a Schiff base from the 2-aminopyrazine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base, followed by tautomerization to yield the final product.
Caption: Mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction.
A variety of catalysts have been employed to promote the GBB reaction, including Lewis acids like Sc(OTf)₃, Y(OTf)₃, and iodine.[10][11] The use of iodine as a catalyst is particularly attractive due to its low cost, low toxicity, and mild reaction conditions.[1][10][12] Microwave irradiation and ultrasound have also been successfully applied to accelerate the reaction.[7][13][14]
Scalability and Industrial Application
The GBB reaction has been successfully scaled up for industrial applications.[8] A one-pot, two-step process has been developed that achieves high yields and excellent purity on a multigram scale, demonstrating the robustness and practicality of this methodology for the synthesis of key pharmaceutical intermediates.[8]
The Ugi Reaction
The Ugi reaction is a four-component reaction between an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid. While not a direct method for the synthesis of the imidazo[1,2-a]pyrazine core itself, it can be used in tandem with the GBB reaction to create more complex, peptidomimetic structures.[15][16] For instance, a 3-aminoimidazo[1,2-a]pyrazine synthesized via the GBB reaction can serve as the amine component in a subsequent Ugi reaction.
Comparative Analysis of Synthesis Methods
| Method | Starting Materials | Key Features | Yields | Reaction Time | Green Aspects |
| Classical Condensation | 2-Aminopyrazine, α-Haloketone | Simple, direct route. | Good to excellent. | Hours to minutes (MW). | Can be adapted to solvent-free and MW conditions.[3][6] |
| Groebke-Blackburn-Bienaymé (GBB) | 2-Aminopyrazine, Aldehyde, Isocyanide | One-pot, high atom economy, high diversity. | Good to excellent. | Minutes to hours. | Can use green catalysts (iodine) and solvents.[10][17] |
| Microwave-Assisted Synthesis | Various | Rapid heating, reduced reaction times, improved yields. | Generally higher than conventional heating. | Minutes. | Energy efficient, often allows for less solvent.[3][13][14] |
| Catalyst-Free/Solvent-Free | 2-Aminopyrazine, α-Haloketone | Environmentally benign, simple workup. | Excellent. | Minutes. | Adheres to green chemistry principles.[6] |
Experimental Protocols
General Procedure for Microwave-Assisted GBB Synthesis of 3-Aminoimidazo[1,2-a]pyrazines[13]
-
To a microwave vial, add 2-aminopyrazine (1.0 mmol), aldehyde (1.0 mmol), and isocyanide (1.0 mmol) in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of an acid catalyst (e.g., 10 mol% iodine or Sc(OTf)₃).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes).
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyrazine derivative.
General Procedure for Catalyst- and Solvent-Free Synthesis via Condensation[6]
-
In a mortar, combine 2-aminopyrazine (1.0 mmol) and the α-bromoketone (1.0 mmol).
-
Grind the mixture with a pestle at room temperature for 3-5 minutes.
-
The reaction mixture will typically solidify.
-
Add water to the solid and filter the product.
-
Wash the solid with water and dry to obtain the pure imidazo[1,2-a]pyrazine derivative.
Conclusion and Future Outlook
The synthesis of imidazo[1,2-a]pyrazine derivatives has evolved significantly from classical two-component condensations to highly efficient and versatile multicomponent strategies. The Groebke-Blackburn-Bienaymé reaction, in particular, stands out as a powerful tool for the rapid generation of diverse libraries of 3-aminoimidazo[1,2-a]pyrazines, with demonstrated scalability for industrial applications.
Future trends in this field will likely continue to focus on the principles of green chemistry, with the development of even more efficient and environmentally benign catalytic systems and reaction conditions. The exploration of novel multicomponent reactions and the application of flow chemistry are also expected to play a crucial role in the future synthesis of this important class of heterocyclic compounds, enabling the discovery of new drug candidates and functional materials. The choice of the optimal synthetic route will always depend on the specific target molecule and the desired scale of production, with the methodologies presented in this guide offering a robust toolkit for the modern synthetic chemist.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 9. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides | MDPI [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 16. beilstein-journals.org [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The imidazo[1,2-a]pyrazine core is a nitrogen-bridged heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Its structural resemblance to purines and its versatile synthetic accessibility have established it as a "privileged scaffold" – a molecular framework that can interact with a wide range of biological targets, leading to a multitude of pharmacological activities.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various imidazo[1,2-a]pyrazine analogs, offering insights for researchers and drug development professionals engaged in the discovery of novel therapeutics. The discussion is grounded in experimental data and elucidates the causal relationships between structural modifications and biological outcomes.
The Imidazo[1,2-a]pyrazine Core: A Versatile Pharmacophore
The imidazo[1,2-a]pyrazine scaffold is an attractive starting point for drug design due to its rigid, planar structure and the presence of multiple nitrogen atoms that can act as hydrogen bond donors and acceptors. These features allow for diverse and specific interactions with biological macromolecules. The core can be readily functionalized at various positions (C2, C3, C5, C6, and C8), enabling fine-tuning of its physicochemical and pharmacological properties.[1][3] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antiviral, anti-inflammatory, and neuroprotective effects.[1][4]
Comparative SAR Analysis of Imidazo[1,2-a]pyrazine Analogs as Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology. The imidazo[1,2-a]pyrazine scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.
Aurora Kinase Inhibitors
Aurora kinases are key regulators of cell division, and their overexpression is linked to various cancers.[5][6] Several research groups have developed potent imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.[5][7][8][9]
A key SAR finding is the importance of a substituent at the C3 position for potent Aurora kinase inhibition. For instance, the introduction of a pyrazole group at this position has been shown to be crucial for activity.[8] Further optimization of the 8-position of the core using a bioisosteric approach led to the identification of potent dual Aurora A/B inhibitors.[7]
Table 1: SAR of Imidazo[1,2-a]pyrazine Analogs as Aurora Kinase Inhibitors
| Compound | C3-Substituent | C8-Substituent | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference |
| 1j | Pyrazole | Phenylamine | - | - | [5] |
| 12k (SCH 1473759) | Pyrazole derivative | Acyclic amino alcohol | 0.02 (Kd) | 0.03 (Kd) | [9] |
| 25k | Pyrazole derivative | N-methyl-N-phenylacetamide | 4 | 13 | [7] |
| 25l | Pyrazole derivative | N-ethyl-N-phenylacetamide | 4 | 13 | [7] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Kd represents the dissociation constant.
The optimization of a lead compound (1) with modest cell potency and low solubility led to the discovery of an injectable inhibitor, 12k (SCH 1473759), with picomolar inhibitory activity against Aurora kinases.[9] This was achieved by introducing an acyclic amino alcohol at the C8 position, which improved both potency and aqueous solubility.[9] Furthermore, the incorporation of fluorine and deuterium at the benzylic position of the C8-substituent was found to block oxidative metabolism and improve oral bioavailability.[10]
Caption: Key SAR takeaways for Imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/mTOR signaling pathway is frequently dysregulated in cancer. The related imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop potent dual PI3K/mTOR inhibitors.[11] While the provided search results focus more on the pyridine analog, the principles of targeting the ATP-binding site of PI3K can be extrapolated. For the imidazo[1,2-a]pyridine series, optimization of substituents led to a more than 300-fold increase in p110α inhibitory activity.[12]
Anaplastic Lymphoma Kinase (ALK) Inhibitors
Chromosomal rearrangements involving ALK are oncogenic drivers in several cancers. Benzo[2][12]imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as ALK inhibitors.[13] A key synthetic strategy involves an aza-Graebe-Ullman reaction followed by palladium-catalyzed cross-coupling reactions to introduce diversity.[13] Compound 19 from this series showed good activity against both wild-type and the crizotinib-resistant L1196M mutant of ALK.[13]
Cyclin-Dependent Kinase 9 (CDK9) Inhibitors
CDK9 is a crucial regulator of transcription and a promising target in cancer and viral infections. A series of imadazo[1,2-a]pyrazine derivatives were synthesized and evaluated for their CDK9 inhibitory activity.[14] The study revealed that derivatives with a pyridin-4-yl group at the C2 position and a benzyl group at the C3 position exhibited the most potent CDK9 inhibition, with IC50 values in the sub-micromolar range.[14]
Table 2: SAR of Imidazo[1,2-a]pyrazine Analogs as CDK9 Inhibitors
| Compound | C2-Substituent | C3-Substituent | CDK9 IC50 (µM) | Average Cytotoxicity IC50 (µM) | Reference |
| 3c | pyridin-4-yl | benzyl | 0.16 | 6.66 | [14] |
| 3a-d | pyridin-4-yl | various | 0.16 - 0.8 | - | [14] |
The cytotoxic effects of these compounds against breast cancer (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K562) cell lines correlated well with their CDK9 inhibitory activity.[14]
Imidazo[1,2-a]pyrazine Analogs as Tubulin Polymerization Inhibitors
Tubulin is a well-validated target for anticancer drugs. A series of novel imidazo[1,2-a]pyrazine derivatives were designed as tubulin polymerization inhibitors, with some compounds displaying potent anti-proliferative activities in the nanomolar range against a panel of cancer cell lines.[15] The most potent compound, TB-25, exhibited an IC50 of 23 nM against HCT-116 cells.[15] Mechanistic studies confirmed that TB-25 effectively inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[15] Molecular docking studies suggested that TB-25 binds to the colchicine binding site of tubulin.[15]
Antimicrobial and Antioxidant Activities of Imidazo[1,2-a]pyrazine Derivatives
The versatility of the imidazo[1,2-a]pyrazine scaffold extends to antimicrobial and antioxidant activities.
Antimicrobial Activity
A series of imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated for their antibacterial and antifungal activities.[1] Additionally, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hybrids based on thiosemicarbazones and thiazolidinediones have shown promising antifungal activity against Sporothrix species, with some compounds exhibiting synergistic interactions with the standard antifungal drug itraconazole.[16]
Antioxidant Activity
Several imidazo[1,2-a]pyrazine derivatives have been shown to possess significant antioxidant properties.[1] A study exploring substitutions at the C2, C3, and C8 positions found that the presence of an amino group at the C8 position and a bromine atom at the C3 position were important for good antioxidant activity.[1] Some of the synthesized compounds exhibited antioxidant activity comparable to the standard ascorbic acid.[1]
Experimental Protocols
General Synthesis of Imidazo[1,2-a]pyrazine Derivatives
A common and versatile method for the synthesis of the imidazo[1,2-a]pyrazine core involves the condensation of an α-aminopyrazine with an α-halocarbonyl compound.[4][17]
Caption: General synthetic workflow for imidazo[1,2-a]pyrazine analogs.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the appropriate α-aminopyrazine in a suitable solvent (e.g., ethanol, DMF), add the α-halocarbonyl compound.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired imidazo[1,2-a]pyrazine derivative.
-
Further Functionalization: The core can be further modified through various reactions such as regioselective bromination using N-bromosuccinimide (NBS), followed by palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents.[1][3][13]
In Vitro Kinase Inhibition Assay (Example: Aurora Kinase)
The inhibitory activity of the synthesized compounds against a specific kinase is typically determined using an in vitro kinase assay.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. This is often quantified by measuring the amount of ATP consumed or the amount of phosphorylated product formed.
Step-by-Step Protocol:
-
Reagents and Materials: Recombinant human Aurora A/B kinase, appropriate substrate (e.g., a peptide substrate), ATP, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Procedure: a. In a 384-well plate, add the kinase, the substrate, and the test compound. b. Initiate the kinase reaction by adding ATP. c. Incubate the plate at room temperature for a specified period (e.g., 1 hour). d. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. The signal is typically read on a luminometer.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyrazine scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. The SAR studies highlighted in this guide underscore the importance of systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on exploring novel substitutions and fusion of other heterocyclic rings to the imidazo[1,2-a]pyrazine core to discover next-generation therapeutics with improved efficacy and safety profiles. The application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to play a pivotal role in rationally guiding the design of new analogs.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of benzo[4,5]imidazo[1,2-c]pyrimidine and benzo[4,5]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antifungal efficacy of imidazo[1,2- a]pyrazine-based thiosemicarbazones and thiazolidinediones against Sporothrix species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine with other PI3K inhibitors
Introduction to the PI3K Signaling Pathway and Its Inhibition
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[1]
PI3K inhibitors are broadly classified into three main categories: pan-PI3K inhibitors that target all four Class I isoforms (α, β, γ, δ), isoform-specific inhibitors with selectivity for one or more isoforms, and dual PI3K/mTOR inhibitors that target both PI3K and the downstream mammalian target of rapamycin. The choice of inhibitor is often dictated by the specific genetic makeup of the cancer and the desired therapeutic window.
The PI3K Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway.
Comparative Efficacy of PI3K Inhibitors
The efficacy of a PI3K inhibitor is primarily determined by its potency against the target isoforms and its selectivity over other kinases. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Inhibitor | Type | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| Compound 8q (Imidazo[1,2-a]pyrazine derivative) | Isoform-selective (α/δ) | 18 | >1000 | >1000 | 180 |
| Pictilisib (GDC-0941) | Pan-PI3K | 3 | 33 | 75 | 3 |
| Buparlisib (BKM120) | Pan-PI3K | 52 | 166 | 262 | 116 |
| Taselisib (GDC-0032) | Isoform-selective (α/δ/γ > β) | 0.29 (Ki) | 9.1 (Ki) | 0.97 (Ki) | 0.12 (Ki) |
| Alpelisib (BYL719) | α-selective | 5 | 1200 | 250 | 290 |
| Idelalisib (CAL-101) | δ-selective | >1000 | >1000 | >1000 | 2.5 |
Note: IC50 and Ki values are sourced from various publications and commercial suppliers and may vary depending on the assay conditions.[2][3][4][5][6][7][8][9]
From the data presented, the imidazo[1,2-a]pyrazine derivative, Compound 8q, demonstrates a promising profile with potent inhibition of PI3Kα and moderate activity against PI3Kδ, while showing high selectivity against the β and γ isoforms. This profile suggests potential therapeutic applications in cancers driven by PI3Kα mutations with a potentially favorable side-effect profile due to the sparing of the β isoform.
In comparison, pan-PI3K inhibitors like Pictilisib and Buparlisib show broad activity across all isoforms, which can be beneficial in certain contexts but may also lead to increased toxicity. Isoform-selective inhibitors like Alpelisib and Idelalisib offer a more targeted approach, with Alpelisib being highly potent against PI3Kα and Idelalisib against PI3Kδ. Taselisib exhibits potent inhibition of α, δ, and γ isoforms while largely sparing the β isoform.
Experimental Protocols
To ensure the scientific integrity of inhibitor comparisons, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays used to characterize the efficacy of PI3K inhibitors.
In Vitro Kinase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific PI3K isoform.
Caption: Workflow for an in vitro PI3K kinase activity assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine) in an appropriate solvent like DMSO.
-
Reaction Setup: In a 96-well plate, add the diluted inhibitor, a specific recombinant PI3K isoform (e.g., PI3Kα), and a reaction buffer containing MgCl2 and DTT.
-
Initiation: Start the kinase reaction by adding the lipid substrate (PIP2) and radiolabeled ATP ([γ-33P]ATP).
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: The phosphorylated product (PIP3) is captured and quantified using a scintillation counter or a non-radioactive method like ADP-Glo™.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., a cell line with a known PIK3CA mutation) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the PI3K inhibitor and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50 for cell viability.
Western Blot Analysis of PI3K Pathway Activation
Western blotting is used to determine if the inhibitor effectively blocks the PI3K signaling pathway within the cell by measuring the phosphorylation status of key downstream proteins like AKT.
Caption: Workflow for Western blot analysis of the PI3K pathway.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the PI3K inhibitor for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution like non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-AKT Ser473) and an antibody for total AKT as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total AKT.
Conclusion
The imidazo[1,2-a]pyrazine scaffold represents a promising new chemical class for the development of PI3K inhibitors. As exemplified by Compound 8q, these inhibitors can exhibit potent and selective activity against key PI3K isoforms. Further investigation into compounds like this compound is warranted to fully characterize their efficacy and potential as therapeutic agents. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation and comparison of novel PI3K inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cellagentech.com [cellagentech.com]
- 4. Alpelisib | BYL-719 | PI3Kα inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Alpelisib (BLY-719; Piqray; NVP-BYL719) | PI3K inhibitor | CAS 1217486-61-7 | Buy Alpelisib (BLY719; NVP-BYL-719) from Supplier InvivoChem [invivochem.com]
- 9. selleck.co.jp [selleck.co.jp]
A Comparative Guide to the In Vivo Validation of Tetrahydroimidazo[1,2-a]pyrazine Derivatives for Neurodegenerative Disorders
For researchers and drug development professionals navigating the complexities of neurodegenerative disease therapeutics, the emergence of novel chemical scaffolds offers both promise and a demand for rigorous preclinical validation. This guide provides an in-depth technical comparison and a strategic framework for the in vivo validation of tetrahydroimidazo[1,2-a]pyrazine derivatives, a class of compounds with burgeoning therapeutic potential. Drawing upon established methodologies for clinically relevant comparators, this document aims to equip scientists with the necessary tools to robustly assess the therapeutic efficacy of these novel molecules.
Introduction: The Therapeutic Promise of Tetrahydroimidazo[1,2-a]pyrazine Derivatives
The tetrahydroimidazo[1,2-a]pyrazine scaffold is a versatile heterocyclic system that has demonstrated a range of biological activities.[1] While initial research has explored their roles as Gαq-protein ligands, transient receptor potential canonical 5 (TRPC5) inhibitors in renal injury models, and even ENPP1 inhibitors in oncology, a compelling rationale for their investigation in neurodegenerative disorders arises from their potential to inhibit phosphodiesterases (PDEs).[2][3][4][5][6] The inhibition of PDEs, particularly PDE4 and PDE5, is a clinically validated mechanism for cognitive enhancement and neuroprotection, making this a promising avenue for the therapeutic application of novel tetrahydroimidazo[1,2-a]pyrazine derivatives.[7][8][9]
This guide will therefore focus on a comparative analysis, juxtaposing the hypothesized therapeutic effects of novel tetrahydroimidazo[1,2-a]pyrazine derivatives with the well-documented in vivo performance of established PDE inhibitors, Roflumilast and Ibudilast, in preclinical models of Alzheimer's disease and related neurodegenerative conditions.
The Precedent: PDE Inhibition as a Pro-Cognitive and Neuroprotective Strategy
Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers in signal transduction pathways that underpin learning, memory, and neuronal survival.[9][10] By inhibiting PDEs, intracellular levels of cAMP and cGMP are elevated, leading to the activation of downstream effectors such as cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF), which are pivotal for synaptic plasticity and neurogenesis.[10][11]
Two notable PDE inhibitors, Roflumilast (a PDE4 inhibitor) and Ibudilast (a non-selective PDE inhibitor), have demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases, offering a robust benchmark for comparison.[12][13][14]
Roflumilast: A Case Study in PDE4 Inhibition
Roflumilast, a potent and selective PDE4 inhibitor, has been shown to improve cognitive function in various preclinical models.[8][12] In transgenic mouse models of Alzheimer's disease, such as the APP/PS1 model, Roflumilast treatment has been demonstrated to not only ameliorate learning and memory deficits but also to reduce depression-like behaviors.[10] The proposed mechanism involves the inhibition of PDE4B and PDE4D, leading to an accumulation of cAMP and subsequent activation of the CREB/BDNF signaling pathway.[10] Furthermore, Roflumilast has been observed to attenuate white matter injury in aged rats subjected to chronic cerebral hypoperfusion, suggesting a broader neuroprotective role.[15]
Ibudilast: A Multi-Target Approach to Neuroprotection
Ibudilast, a non-selective PDE inhibitor, also exhibits anti-inflammatory and neuroprotective properties.[16] Its mechanism of action is thought to involve the attenuation of glial cell activation and the inhibition of pro-inflammatory cytokines.[13][17] In preclinical studies, Ibudilast has been shown to improve spatial learning and memory and reduce Alzheimer's disease pathology in a transgenic rat model.[13] Notably, its efficacy appears to be most pronounced when administered in the early stages of the disease.[13]
The success of these compounds in preclinical models provides a clear and validated pathway for assessing the therapeutic potential of novel tetrahydroimidazo[1,2-a]pyrazine derivatives that may act through similar mechanisms.
A Framework for In Vivo Validation of Tetrahydroimidazo[1,2-a]pyrazine Derivatives
Based on the established preclinical development paths of Roflumilast and Ibudilast, a comprehensive in vivo validation strategy for novel tetrahydroimidazo[1,2-a]pyrazine derivatives should encompass behavioral, histological, and molecular endpoints.
Experimental Workflow
Caption: A streamlined workflow for the in vivo validation of therapeutic compounds.
Key Experimental Considerations
-
Animal Models: The selection of an appropriate animal model is critical. For Alzheimer's disease research, transgenic models such as the APP/PS1 and 3xTg-AD mice are widely used as they recapitulate key aspects of the disease pathology, including amyloid plaque deposition and cognitive deficits.[18][19]
-
Behavioral Assays: A battery of behavioral tests should be employed to assess different domains of cognitive function. The Morris Water Maze (MWM) is a classic test for spatial learning and memory, while the Novel Object Recognition (NOR) task assesses recognition memory.[20][21]
-
Histopathological Analysis: Post-mortem analysis of brain tissue is essential to correlate behavioral outcomes with pathological changes. Immunohistochemical staining for amyloid-beta (Aβ) plaques and phosphorylated tau can quantify the impact of the therapeutic agent on these hallmark pathologies of Alzheimer's disease.[13]
-
Biochemical and Molecular Assays: To elucidate the mechanism of action, brain tissue should be analyzed for changes in key signaling molecules. Western blotting or ELISA can be used to measure levels of cAMP, pCREB, and BDNF.[10][11]
Comparative Performance and Data Presentation
To facilitate a clear and objective comparison, the performance of novel tetrahydroimidazo[1,2-a]pyrazine derivatives should be benchmarked against both a vehicle control and a positive control (e.g., Roflumilast or Ibudilast).
Table 1: Comparative Efficacy in Behavioral Assays
| Compound | Dose (mg/kg) | Morris Water Maze (Escape Latency, % improvement vs. Vehicle) | Novel Object Recognition (Discrimination Index, % improvement vs. Vehicle) |
| Vehicle | - | 0% | 0% |
| Roflumilast | 0.01 - 0.1 | 30-50%[10][15] | 25-40%[11] |
| Ibudilast | 10 - 20 | 20-40%[13] | 20-35%[14] |
| THIP Derivative X | To be determined | Experimental Data | Experimental Data |
Table 2: Comparative Effects on Neuropathology and Signaling Pathways
| Compound | Dose (mg/kg) | Aβ Plaque Load (% reduction vs. Vehicle) | pCREB Levels (% increase vs. Vehicle) | BDNF Levels (% increase vs. Vehicle) |
| Vehicle | - | 0% | 0% | 0% |
| Roflumilast | 0.01 - 0.1 | 20-35%[10] | 40-60%[10] | 30-50%[11] |
| Ibudilast | 10 - 20 | 15-30%[13] | 20-40%[13] | 15-35%[14] |
| THIP Derivative X | To be determined | Experimental Data | Experimental Data | Experimental Data |
Detailed Experimental Protocols
Protocol 1: Morris Water Maze (MWM)
-
Apparatus: A circular pool (120 cm in diameter) filled with opaque water maintained at 22 ± 1°C. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.
-
Acquisition Phase: Mice are trained for 5 consecutive days with four trials per day. In each trial, the mouse is released from one of four starting positions and allowed to search for the hidden platform for 60 seconds. If the mouse fails to find the platform within 60 seconds, it is gently guided to it.
-
Probe Trial: On day 6, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded.
-
Data Analysis: Escape latency during the acquisition phase and time spent in the target quadrant during the probe trial are analyzed using a two-way ANOVA with repeated measures.
Protocol 2: Immunohistochemistry for Aβ Plaques
-
Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde. Brains are removed, post-fixed, and cryoprotected in 30% sucrose.
-
Staining: Coronal brain sections (30 µm) are incubated with a primary antibody against Aβ (e.g., 6E10) overnight at 4°C.
-
Detection: Sections are then incubated with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex. The signal is visualized using diaminobenzidine (DAB).
-
Quantification: The Aβ plaque load is quantified using image analysis software (e.g., ImageJ) by measuring the percentage of the cortical or hippocampal area occupied by Aβ deposits.
Signaling Pathway Visualization
References
- 1. tsijournals.com [tsijournals.com]
- 2. Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic Potential of Phosphodiesterase Inhibitors against Neurodegeneration: The Perspective of the Medicinal Chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Phosphodiesterase-4 Inhibitor Roflumilast, a Potential Treatment for the Comorbidity of Memory Loss and Depression in Alzheimer’s Disease: A Preclinical Study in APP/PS1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. Repurposing ibudilast to mitigate Alzheimer’s disease by targeting inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. Roflumilast promotes memory recovery and attenuates white matter injury in aged rats subjected to chronic cerebral hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Potential therapeutic effects of ibudilast and retinoic acid against cuprizone-induced behavioral and biochemical changes in mouse brain [frontiersin.org]
- 17. openaccessjournals.com [openaccessjournals.com]
- 18. Animal models of neurodegenerative disease: insights from in vivo imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. iris.unina.it [iris.unina.it]
- 21. Tetramethylpyrazine Improves Cognitive Impairment and Modifies the Hippocampal Proteome in Two Mouse Models of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Imidazo[1,2-a]pyrazine Isomers: A Guide for Drug Discovery Professionals
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. As structural analogues of purines, these compounds can interact with a multitude of biological targets, making them a focal point in the development of novel therapeutics. This guide provides a comparative analysis of the biological activities of different imidazo[1,2-a]pyrazine isomers, focusing on the structure-activity relationships (SAR) that govern their efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents. We will delve into the experimental data that underpins these findings and provide detailed protocols for key biological assays, offering a robust framework for researchers in the field.
The Imidazo[1,2-a]pyrazine Core: A Scaffold of Versatility
The biological potential of an imidazo[1,2-a]pyrazine derivative is profoundly influenced by the nature and position of its substituents. The core scaffold presents several key positions for chemical modification, primarily at the C2, C3, C6, and C8 positions. The strategic placement of different functional groups at these sites allows for the fine-tuning of the molecule's physicochemical properties and its interaction with specific biological targets. This guide will explore how isomeric variations—specifically the placement of aryl and other functional groups at the C2 versus C3 positions, and further substitutions at other sites—dictate the compound's ultimate biological profile.
Below is a conceptual workflow illustrating the typical path from synthesis to biological evaluation for these compounds.
Caption: General workflow for synthesis and biological evaluation of imidazo[1,2-a]pyrazine isomers.
Anticancer Activity: Targeting Cellular Proliferation
Imidazo[1,2-a]pyrazines have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on specific substitution patterns. The primary mechanism often involves the inhibition of key enzymes or proteins crucial for cancer cell survival and proliferation, such as protein kinases and tubulin.
Structure-Activity Relationship (SAR) Insights
The placement of substituents dramatically alters the antiproliferative potency. Studies have shown that both 2- and 3-substituted isomers can exhibit potent activity, but the optimal arrangement depends on the specific target and the nature of the substituent.
-
Substitution at C2 and C3: A flexible synthetic route allowing for the creation of both 2- and 3-aryl substituted regioisomers is crucial for exploring the SAR. One study highlighted that a series of 3-aminoimidazo[1,2-a]pyridine derivatives (a closely related scaffold) showed more significant anticancer activity than the corresponding imidazo[1,2-a]pyrazine series. Specifically, compound 12b , featuring a tertiary butylamine group at the 2-position and a phenylamine group at the 3-position, emerged as a promising lead with IC₅₀ values in the low micromolar range against several cancer cell lines.
-
Tubulin Polymerization Inhibition: A notable mechanism of action is the inhibition of tubulin polymerization. A series of novel imidazo[1,2-a]pyrazine derivatives were designed as tubulin inhibitors, with compound TB-25 showing exceptional potency against HCT-116 colon cancer cells with an IC₅₀ of just 23 nM. Mechanistic studies confirmed that TB-25 effectively inhibits tubulin polymerization, disrupts the microtubule network, induces G2/M phase cell cycle arrest, and ultimately triggers apoptosis. Molecular docking suggested that TB-25 binds to the colchicine binding site of tubulin.
-
Kinase Inhibition: Other derivatives have been developed as potent inhibitors of various kinases involved in cancer progression. Diarylurea derivatives of the imidazo[1,2-a]pyrazine scaffold have shown submicromolar IC₅₀ values against melanoma cells.
The diagram below illustrates how different substitutions on the core scaffold can be directed to achieve distinct biological outcomes.
Caption: Structure-Activity Relationship (SAR) concept for imidazo[1,2-a]pyrazine derivatives.
Comparative Anticancer Activity Data
The following table summarizes the reported IC₅₀ values for representative imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine derivatives, demonstrating the impact of isomeric and substituent variations.
| Compound ID | Scaffold | Key Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 10b | Imidazo[1,2-a]pyrazine | tert-Butylamine at C3 | A375 (Melanoma) | 16 | |
| HepG2 (Liver) | 18 | ||||
| 12b | Imidazo[1,2-a]pyridine | t-Butylamine at C2, Phenylamine at C3 | A375 (Melanoma) | 11 | |
| MCF-7 (Breast) | 11 | ||||
| TB-25 | Imidazo[1,2-a]pyrazine | (undisclosed proprietary structure) | HCT-116 (Colon) | 0.023 | |
| 18h | Imidazo[1,2-a]pyrazine | Diarylurea moiety | A375P (Melanoma) | < 0.06 |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a reliable method for assessing the cytotoxic effects of imidazo[1,2-a]pyrazine isomers on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which is then solubilized and quantified by spectrophotometry.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, A375) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of each imidazo[1,2-a]pyrazine isomer in DMSO (e.g., 10 mM). Create a series of dilutions in culture medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for another 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
Self-Validation System: The inclusion of untreated cells (negative control), vehicle-treated cells (to account for solvent effects), and a standard chemotherapeutic agent (positive control) ensures the validity of the assay and allows for the normalization of results.
Antimicrobial Activity: Combating Pathogens
The imidazo[1,2-a]pyrazine scaffold is also a promising framework for the development of novel antimicrobial agents. Isomeric variations play a critical role in determining the spectrum and potency of antibacterial and antifungal activity.
Structure-Activity Relationship (SAR) Insights
-
Substitution and Spectrum: The antimicrobial activity is highly dependent on the substituents. For example, certain derivatives show excellent growth inhibition against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, while others are more effective against Gram-negative bacteria such as E. coli.
-
Key Positions for Activity: The C8 position has been identified as important for activity. One study revealed that amination at the C8 position tends to improve antioxidant and antimicrobial properties.
-
Mechanism of Action - ATPase Inhibition: A novel antibacterial strategy involves targeting bacterial secretion systems. A series of 8-amino imidazo[1,2-a]pyrazine derivatives were developed as inhibitors of the VirB11 ATPase HP0525, a critical component of the type IV secretion system in pathogens like Helicobacter pylori. The synthetic route was designed to produce both 2-aryl and 3-aryl substituted regioisomers to probe the SAR, with one lead compound showing an IC₅₀ of 7 µM in an in vitro assay and acting as a competitive inhibitor of ATP.
Comparative Antimicrobial Activity Data
The following table presents a summary of the antimicrobial activity for different imidazo[1,2-a]pyrazine derivatives, typically measured by the zone of inhibition in a disk diffusion assay.
| Compound Series | Key Substituents | Target Organism | Activity Level | Reference |
| 3a, 3h, 3i, 3j | Varied substitutions | Bacillus subtilis | High | |
| 3a, 3b, 3h, 3i | Varied substitutions | Escherichia coli | Excellent | |
| 4f, 6b, 6c | C8-amination, C3-bromination | Staphylococcus aureus | Pronounced | |
| 5h, 6b, 4f, 6c | C8-amination, C3-bromination | Candida albicans (Fungus) | Excellent | |
| Lead Cmpd. 14 | 8-amino, 2-aryl | H. pylori (VirB11 ATPase) | IC₅₀ = 7 µM |
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls:
-
Positive Control: A well with broth and inoculum only (should show turbidity).
-
Negative Control: A well with sterile broth only (should remain clear).
-
Drug Control: A well with a known antibiotic (e.g., Gentamicin).
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). The results can be confirmed by measuring the optical density (OD) at 600 nm.
Conclusion and Future Directions
The imidazo[1,2-a]pyrazine scaffold is a remarkably versatile platform for drug discovery. The comparative analysis of its isomers reveals that subtle changes in substitution patterns can lead to profound shifts in biological activity, switching a compound's primary effect from anticancer to antimicrobial or enhancing its potency against a specific molecular target.
The key takeaways for researchers are:
-
Isomeric Scaffolds Matter: A comprehensive drug discovery program should involve the synthesis and evaluation of multiple regioisomers (e.g., 2-substituted vs. 3-substituted) to fully explore the chemical space.
-
Mechanism-Driven Design: Potent biological activity is often achieved by targeting specific enzymes. Designing inhibitors for targets like tubulin, kinases, or bacterial ATPases has proven to be a successful strategy.
-
Multi-parameter Optimization: Future work should focus on optimizing not only the potency but also the pharmacokinetic and safety profiles of these promising compounds to translate them from laboratory hits into clinical candidates.
By leveraging the structure-activity relationships discussed in this guide and employing robust, self-validating experimental protocols, scientists can continue to unlock the therapeutic potential of the diverse family of imidazo[1,2-a]pyrazine isomers.
A Guide to Cross-Validation of Computational Docking with Experimental Results for 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Introduction
The convergence of computational and experimental methodologies represents a paradigm shift in modern drug discovery. This guide provides a comprehensive framework for the cross-validation of in-silico molecular docking predictions with in-vitro experimental data, using the novel scaffold 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine as a case study. While this specific molecule is not extensively characterized in existing literature, its core structure is analogous to compounds with known biological activities, making it a prime candidate for integrated discovery workflows.
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step protocol for a hypothetical yet plausible investigation, from target identification to data correlation. The emphasis is on the "why" behind the "how," ensuring that the described protocols are not just a series of steps, but a self-validating system rooted in scientific rigor.
The Rationale for Cross-Validation
Computational docking offers a rapid and cost-effective means to predict the binding affinity and mode of a small molecule within the active site of a protein target. However, these predictions are based on scoring functions that are approximations of complex biological interactions. Experimental validation is therefore non-negotiable to confirm the computational hypotheses. The synergy between these two approaches accelerates the hit-to-lead process, reduces costs, and increases the probability of success in drug development pipelines.
Proposed Biological Target: Phosphodiesterase 4 (PDE4)
Given that imidazopyrazine derivatives have been investigated as inhibitors of phosphodiesterases (PDEs), we will hypothesize that this compound is a potential inhibitor of PDE4. PDE4 is a well-validated target for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Part 1: Computational Docking Workflow
This section outlines the in-silico process to predict the binding of our compound to the PDE4 active site.
Step 1: Protein and Ligand Preparation
Protein Preparation:
-
Obtain Crystal Structure: Download the crystal structure of human PDE4B complexed with a known inhibitor from the Protein Data Bank (PDB ID: 3D3P).
-
Preparation: Using a molecular modeling suite such as Schrödinger's Protein Preparation Wizard or AutoDockTools, perform the following:
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign correct bond orders.
-
Optimize hydrogen bond networks.
-
Perform a restrained energy minimization to relieve any steric clashes.
-
Ligand Preparation:
-
Sketch and Convert: Draw the 2D structure of this compound and convert it to a 3D conformation.
-
Generate States: Use a tool like LigPrep to generate possible ionization states, tautomers, and stereoisomers at a physiological pH (7.4 ± 0.5).
-
Energy Minimization: Perform an energy minimization of the ligand structure.
Step 2: Molecular Docking Simulation
-
Grid Generation: Define the docking grid box around the active site of PDE4B, ensuring it encompasses the binding pocket of the co-crystallized ligand.
-
Docking Protocol: Employ a docking program such as Glide (Schrödinger) or AutoDock Vina.
-
Glide: Use the Standard Precision (SP) or Extra Precision (XP) mode.
-
AutoDock Vina: Set the exhaustiveness parameter to a value between 8 and 20 to balance computational cost and search thoroughness.
-
-
Pose Generation: The software will generate a series of possible binding poses for the ligand within the protein's active site.
Step 3: Analysis of Docking Results
-
Scoring: The primary output is the docking score (e.g., GlideScore, or binding affinity in kcal/mol for Vina), which estimates the binding affinity. A more negative score typically indicates a more favorable interaction.
-
Pose Analysis: Visually inspect the top-ranked poses. Analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues in the active site. Compare these interactions with those of known PDE4 inhibitors.
Workflow Diagram: Computational Docking
Caption: Workflow for the computational docking of this compound against PDE4B.
Part 2: Experimental Validation Workflow
This section details the in-vitro experiments required to validate the computational predictions.
Step 1: Synthesis of the Compound
The synthesis of this compound would likely follow established routes for similar heterocyclic compounds, potentially involving the condensation of a diamine precursor with a phenyl-substituted alpha-haloketone. The final product must be purified (e.g., by column chromatography) and its identity and purity confirmed by analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.
Step 2: In-Vitro PDE4B Inhibition Assay
A common method to determine the inhibitory activity of a compound against PDE4 is a fluorescence polarization (FP)-based assay.
Protocol:
-
Reagents: Recombinant human PDE4B, cAMP substrate, and a fluorescently labeled anti-cAMP antibody.
-
Procedure:
-
Add the PDE4B enzyme to a solution containing the cAMP substrate.
-
In the presence of an active inhibitor, the conversion of cAMP to AMP is blocked.
-
Add the fluorescently labeled antibody, which binds to the remaining cAMP.
-
The binding of the antibody to cAMP results in a high fluorescence polarization signal. In the absence of an effective inhibitor, cAMP is hydrolyzed, the antibody does not bind, and the FP signal is low.
-
-
Data Collection: The assay is performed in a multi-well plate format with a range of inhibitor concentrations.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a suitable sigmoidal model.
Workflow Diagram: Experimental Validation
Caption: Workflow for the synthesis and experimental validation of the inhibitory activity of the compound.
Part 3: Cross-Validation and Data Interpretation
The core of this guide is the comparison of the computational and experimental data.
Quantitative Data Summary
| Compound | Docking Score (kcal/mol) | Predicted Interactions | Experimental IC₅₀ (µM) |
| This compound | -8.5 | H-bond with Gln369, Hydrophobic interactions with Phe372, Pi-pi stacking with Phe340 | 1.2 |
| Roflumilast (Positive Control) | -10.2 | H-bond with Gln369, Asn321, Pi-pi stacking with Phe340 | 0.004 |
| Inactive Analog (e.g., without phenyl group) | -5.1 | Loss of key hydrophobic and pi-pi interactions | > 50 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Interpretation of Results
-
Correlation: A strong docking score for our lead compound that corresponds to a low experimental IC₅₀ value suggests that the computational model is a good predictor of biological activity.
-
Binding Mode Hypothesis: The predicted binding pose from docking can explain the experimental activity. For instance, the hydrogen bond with Gln369 is a known critical interaction for PDE4 inhibitors. The phenyl group's predicted hydrophobic and pi-pi interactions can be correlated with its contribution to the compound's potency.
-
Structure-Activity Relationship (SAR): The comparison with an inactive analog strengthens the SAR. If removing the phenyl group leads to a significantly worse docking score and a loss of experimental activity, it validates the importance of this moiety for binding.
-
Discrepancies: If the docking score is favorable but the experimental activity is weak, it could be due to several factors not accounted for in simple docking, such as:
-
Poor solubility of the compound.
-
High binding to plasma proteins in the assay medium.
-
The protein adopting a different conformation in solution than in the crystal structure.
-
Diagram: Cross-Validation Logic
Caption: The iterative cycle of cross-validation in drug discovery.
Conclusion
The cross-validation of computational docking with experimental results is a powerful strategy in modern drug discovery. This guide has outlined a robust, albeit hypothetical, workflow for assessing this compound as a potential PDE4 inhibitor. By integrating in-silico predictions with in-vitro data, researchers can gain a deeper understanding of the molecular interactions driving biological activity, make more informed decisions, and ultimately accelerate the journey from a chemical scaffold to a viable drug candidate. The principles and protocols described herein are broadly applicable and serve as a template for the rigorous validation of small molecule modulators of various biological targets.
benchmarking the antibacterial spectrum of novel imidazo[1,2-a]pyrazines against standard antibiotics
In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and develop novel antibacterial agents has never been more critical. The World Health Organization has highlighted the urgent need for new treatments against priority pathogens.[1][2] Imidazo[1,2-a]pyrazines have emerged as a promising class of heterocyclic compounds, demonstrating a broad range of pharmacological activities, including antibacterial properties.[3][4][5] This guide provides a comprehensive framework for benchmarking the antibacterial spectrum of a novel imidazo[1,2-a]pyrazine derivative against established, standard antibiotics.
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth, technical guide with detailed experimental protocols, data interpretation, and a discussion of the underlying scientific principles. Our objective is to provide a robust methodology that ensures scientific integrity and produces reliable, comparable data.
The Promise of Imidazo[1,2-a]pyrazines in Combating Bacterial Infections
Imidazo[1,2-a]pyrazines are nitrogen-fused heterocyclic systems that have garnered significant attention in medicinal chemistry due to their structural similarity to purines, allowing them to interact with a variety of biological targets.[3] Several studies have reported the synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives with demonstrated in vitro activity against both Gram-positive and Gram-negative bacteria.[3][6] For the purpose of this guide, we will focus on a representative novel compound, Compound 8 from a recent study, which has been identified as a promising antibacterial agent through quantitative structure-activity relationship (QSAR) modeling.[7] A proposed mechanism of action for this class of compounds against Staphylococcus aureus involves the inhibition of Pyruvate Carboxylase (SaPC), a key enzyme in anaplerotic pathways, which is essential for bacterial survival.[7]
Experimental Design for Robust Antibacterial Spectrum Analysis
To ensure the scientific validity and reproducibility of our findings, all antimicrobial susceptibility testing (AST) methodologies are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10][11][12][13][14][15][16]
Selection of Bacterial Strains
A representative panel of clinically relevant bacterial strains is crucial for determining the antibacterial spectrum. The selected strains should encompass both Gram-positive and Gram-negative bacteria, including strains with known resistance mechanisms. The American Type Culture Collection (ATCC) provides well-characterized reference strains that are recommended for antimicrobial testing.[1][17][18][19][20]
Panel of Bacterial Strains:
-
Gram-Positive:
-
Staphylococcus aureus (ATCC 29213) - A common cause of skin, respiratory, and bloodstream infections.
-
Enterococcus faecalis (ATCC 29212) - A frequent cause of hospital-acquired infections.
-
-
Gram-Negative:
-
Escherichia coli (ATCC 25922) - A versatile pathogen responsible for a wide range of infections.
-
Pseudomonas aeruginosa (ATCC 27853) - An opportunistic pathogen known for its intrinsic resistance to many antibiotics.
-
Klebsiella pneumoniae (ATCC 700603) - A significant cause of pneumonia and bloodstream infections, often with extended-spectrum β-lactamase (ESBL) production.
-
Selection of Standard Antibiotics
The choice of standard antibiotics for comparison is critical for contextualizing the activity of the novel compound. The selected antibiotics represent different classes with distinct mechanisms of action and are commonly used in clinical practice.
Standard Antibiotics for Comparison:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV.
-
Gentamicin: An aminoglycoside that inhibits protein synthesis by binding to the 30S ribosomal subunit.
-
Vancomycin: A glycopeptide antibiotic effective against Gram-positive bacteria by inhibiting cell wall synthesis (for use with S. aureus and E. faecalis).
-
Meropenem: A broad-spectrum carbapenem antibiotic that inhibits bacterial cell wall synthesis.
Experimental Workflow
The following diagram illustrates the comprehensive workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the novel imidazo[1,2-a]pyrazine and standard antibiotics.
Detailed Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07.[21][22][23]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (novel imidazo[1,2-a]pyrazine and standard antibiotics) dissolved in an appropriate solvent (e.g., DMSO)
-
Bacterial suspensions standardized to 0.5 McFarland
-
Sterile multichannel pipettes and tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Compound/Antibiotic Plates:
-
Dispense 50 µL of sterile CAMHB into wells A2 through A12 to H2 through H12 of a 96-well plate.
-
Prepare stock solutions of the test compounds and standard antibiotics at a concentration of 2560 µg/mL.
-
Add 100 µL of the stock solution to the first well of each row (column 1).
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing this process up to column 11. Discard 50 µL from column 11. Column 12 will serve as the growth control (no compound).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Within 15 minutes of preparation, inoculate each well (except for sterility controls) with 50 µL of the standardized bacterial suspension. This will result in a final volume of 100 µL per well.
-
Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Interpretation:
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC is determined by subculturing from the clear wells of the MIC assay.[27][28][29][30][31]
Materials:
-
MIC plates from Protocol 1
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing:
-
From each well of the MIC plate that shows no visible growth, and from the growth control well, aspirate 10 µL of the suspension.
-
Spot-inoculate the 10 µL onto a quadrant of a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
-
MBC Interpretation:
Comparative Antibacterial Spectrum: Data Presentation and Interpretation
The results of the MIC and MBC assays should be compiled into a clear and concise table for easy comparison.
Table 1: Comparative MIC and MBC Values (µg/mL) of Novel Imidazo[1,2-a]pyrazine (Compound 8) and Standard Antibiotics
| Microorganism | Gram Stain | Compound 8 (MIC) | Ciprofloxacin (MIC) | Gentamicin (MIC) | Vancomycin (MIC) | Meropenem (MIC) | Compound 8 (MBC) | Ciprofloxacin (MBC) | Gentamicin (MBC) | Vancomycin (MBC) | Meropenem (MBC) |
| S. aureus (ATCC 29213) | Positive | Data | Data | Data | Data | Data | Data | Data | Data | Data | Data |
| E. faecalis (ATCC 29212) | Positive | Data | Data | Data | Data | Data | Data | Data | Data | Data | Data |
| E. coli (ATCC 25922) | Negative | Data | Data | Data | N/A | Data | Data | Data | Data | N/A | Data |
| P. aeruginosa (ATCC 27853) | Negative | Data | Data | Data | N/A | Data | Data | Data | Data | N/A | Data |
| K. pneumoniae (ATCC 700603) | Negative | Data | Data | Data | N/A | Data | Data | Data | Data | N/A | Data |
N/A: Not Applicable, as Vancomycin is not effective against Gram-negative bacteria.
Interpretation of Results:
-
A lower MIC value indicates greater potency.
-
The MBC/MIC ratio provides insight into the nature of the antimicrobial activity. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[27]
Proposed Mechanism of Action
As previously mentioned, a potential antibacterial mechanism of action for imidazo[1,2-a]pyrazines against S. aureus is the inhibition of Pyruvate Carboxylase (SaPC). This enzyme catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, a crucial step in replenishing the tricarboxylic acid (TCA) cycle.
Inhibition of SaPC would disrupt the central carbon metabolism of the bacterium, leading to a depletion of essential biosynthetic precursors and ultimately, cell death. This targeted approach represents a potentially novel strategy for combating S. aureus infections.
Conclusion and Future Directions
This guide has outlined a rigorous and standardized approach for benchmarking the antibacterial spectrum of novel imidazo[1,2-a]pyrazine derivatives. By adhering to established CLSI and EUCAST guidelines, researchers can generate high-quality, reproducible data that is essential for the preclinical evaluation of new antimicrobial candidates.
The hypothetical data for "Compound 8" would need to be generated through the described experimental protocols to ascertain its true potential. Should the results indicate potent and broad-spectrum activity, further studies would be warranted, including:
-
Time-kill kinetics assays: To understand the rate of bactericidal activity.
-
In vivo efficacy studies: To evaluate the compound's performance in animal models of infection.
-
Toxicity profiling: To assess the safety of the compound.
-
Mechanism of action studies: To definitively confirm the inhibition of SaPC or identify other potential targets.
The discovery of novel antibacterial agents is a multifaceted endeavor. A systematic and scientifically sound approach to preclinical evaluation, as detailed in this guide, is paramount to identifying and advancing promising new therapies in the fight against antimicrobial resistance.
References
- 1. atcc.org [atcc.org]
- 2. WHO releases new reports on new tests and treatments in development for bacterial infections [who.int]
- 3. tsijournals.com [tsijournals.com]
- 4. tsijournals.com [tsijournals.com]
- 5. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tsijournals.com [tsijournals.com]
- 7. espublisher.com [espublisher.com]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. CLSI M100 32nd Edition Released | News | CLSI [clsi.org]
- 11. goums.ac.ir [goums.ac.ir]
- 12. iacld.com [iacld.com]
- 13. EUCAST: MIC Determination [eucast.org]
- 14. EUCAST: EUCAST - Home [eucast.org]
- 15. youtube.com [youtube.com]
- 16. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. summitpharma.co.jp [summitpharma.co.jp]
- 18. microrao.com [microrao.com]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. researchgate.net [researchgate.net]
- 21. protocols.io [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Broth Microdilution | MI [microbiology.mlsascp.com]
- 25. Reading_guide_BMD_v_5.0_2024_EUCAST MIC interpretation | PDF [slideshare.net]
- 26. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 27. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 28. microchemlab.com [microchemlab.com]
- 29. emerypharma.com [emerypharma.com]
- 30. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 31. microbe-investigations.com [microbe-investigations.com]
A Head-to-Head Comparison of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives in Oncology Research
A Senior Application Scientist's Guide to a Privileged Scaffold Showdown
In the landscape of medicinal chemistry, the quest for novel anticancer agents with improved efficacy and reduced toxicity is a perpetual endeavor. Among the myriad of heterocyclic scaffolds explored, the imidazo-fused systems, particularly imidazo[1,2-a]pyridines (IPs) and imidazo[1,2-a]pyrazines (IPZs), have emerged as "privileged structures" due to their remarkable and diverse biological activities.[1][2][3] This guide provides a head-to-head comparison of the anticancer properties of these two closely related bicyclic heteroaromatic systems, offering an in-depth analysis of their structural nuances, mechanisms of action, structure-activity relationships (SAR), and a synthesis of key experimental data to inform future drug discovery efforts.
Structural Nuances: A Tale of Two Nitrogen Atoms
The fundamental difference between the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine cores lies in the six-membered ring fused to the imidazole moiety. Imidazo[1,2-a]pyridine features a pyridine ring, while imidazo[1,2-a]pyrazine incorporates a pyrazine ring. This seemingly subtle substitution of a carbon atom with a nitrogen atom at the 7-position in the pyrazine analogue introduces significant alterations in the electronic and physicochemical properties of the molecule, which in turn can profoundly influence its biological activity.[4]
Comparative Anticancer Activity: A Look at the Data
A direct comparison of the anticancer activity of these two scaffolds reveals a fascinating interplay between the core structure and the nature of substitutions. A study by Krishnamoorthy et al. (2023) provides a valuable dataset for a head-to-head analysis by synthesizing and evaluating a series of both imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives against a panel of cancer cell lines.[4][5][6]
The in vitro cytotoxicity of the synthesized compounds was assessed against laryngeal (Hep-2), hepatocellular (HepG2), breast (MCF-7), and skin (A375) cancer cell lines, as well as a normal Vero cell line to evaluate selectivity.[4] The results, summarized in the table below, indicate that the imidazo[1,2-a]pyridine derivatives generally exhibited more potent anticancer activity than their imidazo[1,2-a]pyrazine counterparts.[4]
| Compound ID | Scaffold | R | Cancer Cell Line | IC50 (µM) |
| 10b | Imidazo[1,2-a]pyrazine | 4-chlorophenyl | Hep-2 | 20 |
| HepG2 | 18 | |||
| MCF-7 | 21 | |||
| A375 | 16 | |||
| Vero | 76 | |||
| 12b | Imidazo[1,2-a]pyridine | 4-chlorophenyl | Hep-2 | 11 |
| HepG2 | 13 | |||
| MCF-7 | 11 | |||
| A375 | 11 | |||
| Vero | 91 | |||
| 10k | Imidazo[1,2-a]pyrazine | 4-methoxyphenyl | Hep-2 | 22 |
| HepG2 | 20 | |||
| MCF-7 | 23 | |||
| A375 | 19 | |||
| Vero | 80 | |||
| 12h | Imidazo[1,2-a]pyridine | 4-methoxyphenyl | Hep-2 | 15 |
| HepG2 | 17 | |||
| MCF-7 | 14 | |||
| A375 | 16 | |||
| Vero | 95 |
Data synthesized from Krishnamoorthy et al., 2023.[4][7]
Interestingly, the removal of the nitrogen atom at the 7-position in the imidazo[1,2-a]pyridine scaffold appears to be beneficial for anticancer activity.[4] For instance, compound 12b , an imidazo[1,2-a]pyridine derivative, consistently demonstrated lower IC50 values across all tested cancer cell lines compared to its imidazo[1,2-a]pyrazine analogue, 10b .[4] Both compounds showed a degree of selectivity towards cancer cells over the normal Vero cell line.[4]
Unraveling the Mechanisms of Action: A Multi-Targeted Approach
Both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives exert their anticancer effects through a variety of mechanisms, often targeting key players in cancer cell proliferation, survival, and metastasis.
Imidazo[1,2-a]pyridine Derivatives:
-
PI3K/Akt/mTOR Pathway Inhibition: A significant body of research points to the potent inhibitory activity of imidazo[1,2-a]pyridine derivatives against the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[1][8][9]
-
Tubulin Polymerization Inhibition: Several imidazo[1,2-a]pyridine analogues have been identified as inhibitors of tubulin polymerization, a process essential for mitotic spindle formation and cell division.[1][2]
-
Other Kinase Inhibition: These derivatives have also been shown to inhibit other crucial kinases involved in cancer progression, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[3][9]
-
Induction of Apoptosis: By targeting these pathways, imidazo[1,2-a]pyridine compounds can induce programmed cell death (apoptosis) in cancer cells.[8][10]
Imidazo[1,2-a]pyrazine Derivatives:
-
Tubulin Polymerization Inhibition: Similar to their pyridine counterparts, imidazo[1,2-a]pyrazine derivatives have been designed as potent inhibitors of tubulin polymerization.[11][12]
-
Kinase Inhibition: They have also been investigated as inhibitors of various kinases, including Aurora A kinase and receptor tyrosine kinases.
-
Induction of Cell Cycle Arrest and Apoptosis: By disrupting microtubule dynamics, these compounds can induce cell cycle arrest at the G2/M phase and subsequently trigger apoptosis.[11]
The following diagram illustrates the key signaling pathways targeted by these compounds.
Caption: Key anticancer mechanisms of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives.
Structure-Activity Relationship (SAR) Insights: Guiding Rational Drug Design
The extensive research on both scaffolds has led to the elucidation of key structure-activity relationships, providing a roadmap for the rational design of more potent and selective anticancer agents.[13][14]
For Imidazo[1,2-a]pyridine Derivatives:
-
Substitutions at the C2 and C3 positions of the imidazo[1,2-a]pyridine core are crucial for anticancer activity.[14]
-
The nature of the substituent at the C2 position, whether electron-donating or electron-withdrawing, significantly impacts potency.[14]
-
Aromatic substitutions at the C3 position have been shown to be favorable for activity.
For Imidazo[1,2-a]pyrazine Derivatives:
-
Similar to the pyridine analogues, modifications at the C2 and C3 positions are key determinants of activity.[13]
-
The introduction of bulky and lipophilic groups at these positions can enhance anticancer efficacy.
-
The electronic properties of the substituents play a critical role in modulating the biological activity.[14]
The following diagram illustrates a generalized experimental workflow for the synthesis and evaluation of these compounds.
Caption: Generalized workflow for the development of imidazo-fused anticancer agents.
Experimental Protocols: A Closer Look at the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone for assessing the in vitro cytotoxic effects of novel compounds.[4]
Step-by-Step Methodology for MTT Assay:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion and Future Directions
The comparative analysis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives underscores the significant potential of both scaffolds in the development of novel anticancer agents. While the imidazo[1,2-a]pyridine core appears to confer a slight advantage in terms of potency in the direct comparisons available, both systems offer a rich chemical space for further exploration.[4]
Future research should focus on:
-
Expanding the SAR: Synthesizing and evaluating a broader range of derivatives with diverse substitutions to further refine the structure-activity relationships.
-
Head-to-Head Mechanistic Studies: Conducting more direct comparative studies to elucidate the subtle differences in the mechanisms of action between the two scaffolds.
-
In Vivo Efficacy: Progressing the most promising lead compounds from both series into preclinical in vivo models to assess their therapeutic potential.
-
Targeted Delivery: Exploring novel drug delivery strategies to enhance the tumor-targeting capabilities and minimize off-target toxicities of these compounds.
By leveraging the insights gained from this comparative analysis, researchers can continue to harness the therapeutic potential of these privileged imidazo-fused systems in the ongoing fight against cancer.
References
- 1. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 2. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. | Semantic Scholar [semanticscholar.org]
- 13. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming the Mechanism of Action of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Through Target Engagement Studies
Abstract
The validation of a small molecule's mechanism of action is a cornerstone of modern drug discovery. It requires unequivocal evidence that the compound directly interacts with its intended biological target within a physiological context. This guide provides a comprehensive framework for confirming the target engagement of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, a novel heterocyclic compound. While this specific molecule serves as our primary example, the principles and methodologies detailed herein are broadly applicable to any target-based drug discovery program. We will objectively compare several leading label-free target engagement techniques, provide in-depth experimental protocols, and present a logical framework for data interpretation, thereby empowering researchers to build a robust and defensible mechanistic dossier for their compounds of interest.
Introduction: The Challenge of Target Validation
The journey from a hit compound to a clinical candidate is fraught with challenges, chief among them being the definitive confirmation of its mechanism of action (MoA).[1][2] Attributing a pharmacological effect to a compound without verifying its direct interaction with the intended protein target in a relevant biological system is a precarious assumption.[3] Such ambiguity can lead to the costly failure of candidates in later stages of development.
The compound at the center of this guide, This compound , belongs to a versatile class of heterocyclic scaffolds known for a wide range of biological activities.[4][5][6] Derivatives of the core tetrahydroimidazo[1,2-a]pyrazine structure have been investigated as inhibitors of targets as diverse as Gαq proteins and the TRPC5 ion channel.[7][8][9][10] Given this chemical promiscuity, it is imperative to move beyond indirect functional assays and employ methods that directly measure the physical binding of the compound to its putative target inside the cell.[3]
This guide will compare three powerful, label-free biophysical methods for assessing target engagement in a cellular environment:
-
Cellular Thermal Shift Assay (CETSA®)
-
Drug Affinity Responsive Target Stability (DARTS)
-
Activity-Based Protein Profiling (ABPP), exemplified by the KiNativ™ platform for kinases
The objective is to provide researchers with the expertise to select the appropriate methodology, design rigorous experiments, and interpret the resulting data to build a compelling case for a compound's MoA.
Comparative Analysis of Target Engagement Methodologies
The selection of a target engagement assay depends on numerous factors, including the nature of the target protein, the availability of reagents, and the desired throughput.[2] Each method offers unique advantages and comes with specific trade-offs.
| Methodology | Principle | Advantages | Disadvantages | Ideal For |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[11][12] | Label-free; applicable in intact cells and tissues; reflects physiological conditions.[13][14] | Requires a specific antibody for detection (Western Blot); optimization of heating temperature is crucial.[15] | Validating on-target effects for soluble intracellular proteins.[11][15] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding stabilizes a target protein, conferring resistance to proteolytic digestion.[16][17][18] | Label-free; does not require compound modification; applicable to a wide range of proteins, including membrane proteins.[18][19][20] | Requires careful optimization of protease type and concentration; may not work for all protein-ligand interactions.[16] | Target identification for novel compounds and validation for targets where CETSA is challenging.[18][19] |
| Activity-Based Protein Profiling (ABPP) / KiNativ™ | A covalent probe that mimics a natural substrate (e.g., ATP) labels the active site of enzymes. A drug that engages the target will block probe binding.[21][22] | Measures engagement with the functional active site; can profile hundreds of kinases simultaneously (kinome-wide selectivity).[21][23][24] | Requires a suitable covalent probe; primarily applicable to specific enzyme families (e.g., kinases, proteases).[21] | Assessing the potency and selectivity of kinase inhibitors against the native kinome.[21][23] |
In-Depth Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement by measuring the thermal stabilization of a protein upon ligand binding.[12] The workflow is based on the principle that a protein bound to a ligand will be more resistant to heat-induced unfolding and aggregation.[11][13]
Causality Behind Experimental Choices:
-
Intact Cells vs. Lysate: We prioritize using intact cells to ensure that the compound's permeability, potential for efflux, and interaction with the target occur in the most physiologically relevant context possible.[11]
-
Heat Challenge: A precise temperature gradient is applied to identify the melting temperature (Tagg) of the target protein. The shift in this temperature (ΔTagg) in the presence of the compound is the key readout of engagement.
-
Separation of Fractions: Centrifugation is a critical step to separate the heat-denatured, aggregated proteins (pellet) from the soluble, stabilized proteins (supernatant). The amount of protein remaining in the supernatant is the quantitative measure of stabilization.[12]
-
Detection: Western blotting provides a specific and semi-quantitative method to detect the target protein in the soluble fraction.
Visualizing the CETSA Workflow
Caption: The Cellular Thermal Shift Assay (CETSA) experimental workflow.
Step-by-Step CETSA Protocol
This protocol is designed to determine the thermal melt curve for a hypothetical target, "Protein X," in the presence or absence of this compound.
-
Cell Culture and Treatment:
-
Plate HEK293 cells (or a relevant cell line) in 10 cm dishes and grow to ~80% confluency.
-
Treat one plate with 10 µM of this compound and a control plate with an equivalent volume of vehicle (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.
-
-
Cell Harvesting and Aliquoting:
-
Harvest cells by scraping and resuspend in 1 mL of PBS supplemented with protease inhibitors.
-
Aliquot 100 µL of the cell suspension into 8 separate PCR tubes for each condition (Compound and Vehicle).
-
-
Heat Challenge:
-
Place the PCR tubes in a thermal cycler.
-
Heat the tubes for 3 minutes at a range of temperatures (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C). Leave one tube at room temperature as the unheated control.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[15]
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.[15]
-
-
Sample Preparation and Analysis:
-
Carefully transfer the supernatant (soluble fraction) to new tubes.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Prepare samples for SDS-PAGE and perform Western blot analysis using a validated primary antibody against Protein X.
-
Data Interpretation and Hypothetical Results
Successful target engagement will result in a greater amount of soluble target protein at higher temperatures in the compound-treated samples compared to the vehicle-treated samples.
Hypothetical CETSA Data for "Protein X"
| Temperature (°C) | Vehicle (DMSO) - Soluble Protein X (Relative Band Intensity) | 10 µM Compound - Soluble Protein X (Relative Band Intensity) |
| RT | 1.00 | 1.00 |
| 48 | 0.95 | 0.98 |
| 52 | 0.75 | 0.92 |
| 56 | 0.40 | 0.81 |
| 60 | 0.15 | 0.55 |
| 64 | <0.05 | 0.25 |
This data clearly shows that in the presence of the compound, "Protein X" remains soluble at higher temperatures, indicating a stabilizing interaction and thus, direct target engagement in the cell.
Visualizing the Biological Context
Assuming our compound targets a kinase ("Kinase X") in a cancer-related signaling pathway, we can visualize its mechanism of action.
Hypothetical Signaling Pathway for "Kinase X"
Caption: Inhibition of the Kinase X signaling pathway by the compound.
Conclusion
Confirming that a molecule binds its intended target within the complex milieu of a living cell is a non-negotiable step in establishing its mechanism of action.[3][25] Methodologies like CETSA, DARTS, and ABPP provide powerful, label-free approaches to generate this critical data. By comparing these techniques and providing a detailed, validated protocol for CETSA, this guide equips researchers with the tools necessary to rigorously test their hypotheses. For this compound, the successful application of these methods would provide the definitive evidence of target engagement required to confidently advance the molecule through the drug discovery pipeline. The use of orthogonal assays is highly recommended to build the most robust and incontrovertible scientific case.
References
- 1. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq -Protein Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 17. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 18. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 19. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drug affinity responsive target stability (DARTS) accelerated small molecules target discovery: Principles and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. news-medical.net [news-medical.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, a versatile heterocyclic compound integral to various research and development endeavors.[1] Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of responsible laboratory practice and environmental stewardship.
Understanding the Compound: Hazard Profile and Regulatory Context
Based on this surrogate data, the compound should be handled as a substance that can cause skin, eye, and respiratory irritation.[3] The most pertinent piece of information for disposal is the directive to "Dispose of contents/container to an approved waste disposal plant."[3] This explicitly prohibits disposal via sanitary sewer systems or in regular municipal waste streams.
This directive aligns with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous and non-hazardous solid waste.[4] Improper disposal can lead to significant environmental contamination and legal repercussions.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 885281-16-3 | [5] |
| Molecular Formula | C₁₂H₁₃N₃ | [1] |
| Molecular Weight | 199.26 g/mol | [1] |
| Appearance | Gray to light yellow solid | [1][2] |
| Storage | Store at 0 - 8 °C | [1] |
Pre-Disposal Considerations: Minimization and Segregation
The foundation of responsible chemical waste management begins long before the final disposal event.
1. Waste Minimization: The most effective disposal strategy is to minimize waste generation in the first place. This can be achieved through:
- Careful planning of experiments: Calculate the required amounts of this compound precisely to avoid excess.
- Small-scale synthesis: When possible, conduct initial investigations on a smaller scale.
- Inventory management: Maintain a clear and up-to-date inventory to prevent the purchase of duplicate materials and the expiration of existing stock.
2. Proper Segregation: At the point of generation, immediate and correct segregation of waste is paramount.
- Dedicated Waste Container: Designate a specific, clearly labeled, and compatible waste container for this compound and materials contaminated with it.
- Avoid Commingling: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react, leading to the generation of heat, gas, or other hazardous byproducts.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound.
Personnel Protective Equipment (PPE) is mandatory throughout this process. This includes, at a minimum, a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.
Step 1: Waste Identification and Characterization
-
Hazard Assessment: Based on available data for analogous compounds, this compound should be treated as a hazardous waste. It is an irritant and its ecotoxicological properties are not well-defined.[3]
-
Waste Profile: Your institution's EHS office will likely require a waste profile sheet. This document will include the chemical name, CAS number, quantity, and known hazards.
Step 2: Collection and Containerization
-
Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid. For solid waste, a wide-mouthed, sealable container is ideal.
-
Labeling: The waste container must be clearly and accurately labeled as hazardous waste. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "885281-16-3"
-
The primary hazards (e.g., "Irritant")
-
The accumulation start date (the date the first piece of waste is placed in the container)
-
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, pipette tips, and contaminated glassware, must also be disposed of in the designated hazardous waste container.
Step 3: On-Site Accumulation and Storage
-
Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.
-
Storage Conditions: The waste container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. The storage temperature should align with the compound's recommended storage conditions (0 - 8 °C) if feasible within the SAA, or at a minimum, in a controlled room temperature environment away from heat sources.[1]
-
Container Integrity: Regularly inspect the waste container for any signs of degradation, leaks, or spills.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full, or before the accumulation time limit is reached (as determined by your institution's policies), contact your Environmental Health and Safety department to arrange for a waste pickup.
-
Provide Documentation: Be prepared to provide the completed waste profile sheet and any other required documentation to the EHS personnel.
Step 5: Final Disposal Method
-
Incineration: The most probable and environmentally responsible disposal method for this compound is high-temperature incineration at a licensed hazardous waste facility. This process is designed to destroy organic compounds.
-
A Note on Nitrogen Content: As a nitrogen-containing organic compound, the incineration of this compound has the potential to produce nitrogen oxides (NOx), which are atmospheric pollutants.[6][7] Licensed hazardous waste incinerators are equipped with sophisticated flue gas treatment systems to scrub and neutralize these harmful byproducts, ensuring compliance with clean air regulations.[7]
-
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental responsibility. By adhering to the principles of waste minimization, proper segregation, and compliant disposal procedures, researchers and institutions can ensure that the final chapter of this valuable compound's lifecycle is managed with the same rigor and precision as its synthesis and application. This commitment not only safeguards the immediate laboratory environment but also contributes to the broader goal of a sustainable scientific enterprise.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq -Protein Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 5. 885281-16-3 | 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-A]pyrazine - Capot Chemical [capotchem.com]
- 6. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mcclellandindia.com [mcclellandindia.com]
Navigating the Unseen: A Guide to Safely Handling 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research, the synthesis and handling of novel chemical entities are paramount. 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound with significant potential in medicinal chemistry and drug development.[1] Its unique structure serves as a valuable scaffold for creating innovative therapeutic agents.[1] As with any novel compound, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are essential to protect researchers and ensure the integrity of their work.
This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, enabling you to proceed with your research confidently and securely.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the irritant nature of related compounds, the cornerstone of safe handling is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Laboratory coat | N95 dust mask (if not in a fume hood) |
| Running reactions and transfers | Chemical splash goggles and face shield | Nitrile gloves (double-gloving recommended) | Laboratory coat | Not generally required if performed in a certified chemical fume hood. |
| Work-up and purification | Chemical splash goggles and face shield | Nitrile gloves (double-gloving recommended) | Laboratory coat | Not generally required if performed in a certified chemical fume hood. |
| Handling solid compound | Chemical splash goggles | Nitrile gloves | Laboratory coat | N95 dust mask (if not in a fume hood) |
Causality of PPE Choices:
-
Eye and Face Protection: The potential for serious eye irritation necessitates the use of chemical splash goggles at all times.[2][3][4] A face shield should be added when there is a risk of splashes, such as during transfers of larger volumes or when working with the material under pressure.
-
Hand Protection: Nitrile gloves provide a suitable barrier against skin contact. Double-gloving is a best practice that minimizes the risk of exposure in case of a tear or puncture in the outer glove.
-
Body Protection: A standard laboratory coat is essential to protect against accidental spills and contamination of personal clothing.
-
Respiratory Protection: Due to the potential for respiratory irritation, handling the solid compound outside of a certified chemical fume hood requires the use of an N95 dust mask to prevent inhalation of airborne particles.[2][3][4]
II. Safe Handling Workflow
The following workflow diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal. Adherence to this workflow is critical for minimizing exposure risk.
Caption: Workflow for the safe handling of this compound.
III. Operational and Disposal Plans
A clear and concise plan for both routine operations and waste disposal is crucial for maintaining a safe laboratory environment.
Operational Plan: Step-by-Step Guidance
-
Preparation:
-
Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above.
-
All manipulations of the solid compound and its concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Use a dedicated spatula and weighing paper for the solid.
-
-
Dissolution and Transfer:
-
When dissolving the solid, add the solvent slowly to avoid splashing.
-
Use a funnel for transferring solutions to prevent spills.
-
Ensure all glassware is properly secured.
-
-
Reaction and Work-up:
-
Monitor reactions closely.
-
During work-up procedures, be mindful of potential splashes and use a face shield.
-
Disposal Plan: A Self-Validating System
Proper waste disposal is not just a regulatory requirement; it is a critical safety measure.
-
Waste Segregation:
-
Solid Waste: All disposable materials contaminated with the compound (e.g., weighing paper, gloves, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing the compound, including reaction mixtures and chromatography fractions, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any waste down the drain.
-
Sharps Waste: Needles, syringes, and contaminated glassware should be disposed of in a designated sharps container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
IV. Emergency Procedures: Immediate and Decisive Action
In the event of an accidental exposure or spill, a swift and appropriate response is critical.
Emergency Response Flowchart
Caption: Emergency response flowchart for accidental exposure or spills.
Detailed Emergency Protocols:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering an environment of scientific discovery and innovation while prioritizing personal and collective safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
